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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Amino-3,5-dichlorobenzoic Acid (CAS 2789-92-6)

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the chemical and physical properties, reactivity, handling, and analytical methodologies for 2-Amino-3,5-dic...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, reactivity, handling, and analytical methodologies for 2-Amino-3,5-dichlorobenzoic acid. As a key starting material and intermediate in the synthesis of pharmaceuticals and agrochemicals, a thorough understanding of this compound's characteristics is essential for its effective and safe utilization in research and development.

Core Molecular and Physicochemical Profile

2-Amino-3,5-dichlorobenzoic acid, also known as 3,5-dichloroanthranilic acid, is a disubstituted aromatic carboxylic acid. The presence of an amine group, a carboxylic acid moiety, and two chlorine atoms on the benzene ring imparts a unique combination of reactivity and physical properties.

Structural and General Information
IdentifierValue
CAS Number 2789-92-6[1][2][3]
Molecular Formula C₇H₅Cl₂NO₂[2][3][4]
Molecular Weight 206.02 g/mol [2][3][4]
IUPAC Name 2-Amino-3,5-dichlorobenzoic acid[4]
Synonyms 3,5-Dichloroanthranilic acid[4]
InChIKey KTHTXLUIEAIGCD-UHFFFAOYSA-N[3]
SMILES Nc1c(Cl)cc(Cl)cc1C(O)=O
Physicochemical Properties

A summary of the key physicochemical data is presented below. These properties are critical for determining appropriate solvents for reactions and purification, as well as for understanding the compound's behavior in various experimental settings.

PropertyValueSource(s)
Appearance White to pale yellow or brown crystalline powder.[2][5]
Melting Point 226-230 °C[1][2][6]
Boiling Point 344 °C[2]
Solubility Slightly soluble in water.[2]
pKa 4.20[2]
Vapor Pressure 2.5 x 10⁻⁵ mm Hg at 25 °C[2]
LogP (Partition Coefficient) 3.84[2]

Spectroscopic Characterization

Mass Spectrometry (MS)

Predicted collision cross-section (CCS) values provide information about the ion's shape in the gas phase and can aid in identification.

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 205.97701135.8
[M+Na]⁺ 227.95895146.6
[M-H]⁻ 203.96245138.0
(Data from PubChemLite)[7]
Infrared (IR) Spectroscopy

The IR spectrum of 2-Amino-3,5-dichlorobenzoic acid is expected to exhibit characteristic absorption bands corresponding to its functional groups. Based on the analysis of related aminobenzoic acids, the following peaks are anticipated:

  • N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

  • O-H stretching: A broad band from 2500-3300 cm⁻¹ due to the carboxylic acid hydroxyl group.

  • C=O stretching: A strong absorption band around 1660-1700 cm⁻¹ from the carboxylic acid carbonyl group.

  • C=C stretching: Aromatic ring vibrations in the 1450-1600 cm⁻¹ region.

  • C-Cl stretching: Strong bands in the fingerprint region, typically around 600-800 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the substitution pattern of the aromatic ring.

  • ¹H NMR: The spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the benzene ring. The chemical shifts of these protons will be influenced by the electron-donating amino group and the electron-withdrawing carboxylic acid and chloro groups. Additionally, a broad signal for the two amine protons and a signal for the carboxylic acid proton will be present, with the latter two being exchangeable with D₂O.

  • ¹³C NMR: The spectrum will display seven distinct signals: one for the carbonyl carbon of the carboxylic acid and six for the aromatic carbons. The chemical shifts will be characteristic of the substitution pattern.

Chemical Reactivity and Synthetic Applications

2-Amino-3,5-dichlorobenzoic acid serves as a versatile building block in organic synthesis, primarily due to the reactivity of its amino and carboxylic acid functional groups.

Key Reactions
  • Amide Formation: The carboxylic acid can be converted to an acid chloride, which then readily reacts with amines to form amides. Alternatively, direct coupling with amines can be achieved using standard peptide coupling reagents. This reactivity has been exploited in the synthesis of derivatives with phytotoxic action, such as N,N-di,sec-butylamides[8].

  • Esterification: The carboxylic acid can be esterified under acidic conditions with various alcohols.

  • Diazotization: The primary aromatic amine can be converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid)[9]. This diazonium intermediate is highly versatile and can be used in a variety of subsequent reactions, including Sandmeyer reactions to introduce other functional groups or deamination to remove the amino group. For instance, it can be diazotized and subsequently deaminated to yield 3,5-dichlorobenzoic acid.

  • Benzyne Precursor: As a derivative of anthranilic acid, this compound can serve as a precursor for the generation of the corresponding benzyne intermediate[4].

Illustrative Synthetic Workflow: Diazotization and Deamination

The conversion of 2-Amino-3,5-dichlorobenzoic acid to 3,5-dichlorobenzoic acid is a key transformation. The general workflow for such a reaction is depicted below.

G cluster_start Starting Material cluster_process Reaction Steps cluster_product Final Product A 2-Amino-3,5-dichlorobenzoic acid B Diazotization (NaNO₂, HCl, 0-5 °C) A->B Step 1 C Deamination (e.g., H₃PO₂, heat) B->C Step 2 D 3,5-Dichlorobenzoic acid C->D Yields

Caption: General workflow for the conversion of 2-Amino-3,5-dichlorobenzoic acid to 3,5-dichlorobenzoic acid.

Analytical Methodologies

The purity and concentration of 2-Amino-3,5-dichlorobenzoic acid are typically assessed using chromatographic and titrimetric methods.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method with UV detection is a suitable technique for the analysis of this compound and its isomers. While a specific validated method for this exact isomer is not publicly available, methods for related dichlorobenzoic acids can be adapted.

Starting Point for Method Development:

  • Column: C18 stationary phase.

  • Mobile Phase: A gradient elution using a mixture of an acidic aqueous buffer (e.g., 0.01 M ammonium acetate, pH 2.5) and an organic modifier like methanol or acetonitrile.

  • Flow Rate: Approximately 1.0-1.2 mL/min.

  • Detection: UV detection at around 210 nm.

  • Sample Preparation: Samples should be dissolved in the mobile phase or a compatible solvent like methanol.

This method should be validated according to ICH guidelines for parameters such as selectivity, precision, linearity, accuracy, and robustness before implementation.

Titration

The purity of 2-Amino-3,5-dichlorobenzoic acid can also be determined by acid-base titration, where the carboxylic acid moiety is titrated with a standardized solution of a strong base.

Safety, Handling, and Storage

Proper handling and storage procedures are crucial when working with 2-Amino-3,5-dichlorobenzoic acid to ensure personnel safety and maintain the integrity of the compound.

Hazard Identification
  • GHS Classification: Causes skin irritation (Category 2) and serious eye irritation (Category 2A)[1]. The toxicological properties have not been fully investigated[2].

  • Routes of Exposure: Ingestion, inhalation, skin contact, and eye contact[2].

Recommended Handling Procedures
  • Use in a well-ventilated area, preferably in a chemical fume hood[2].

  • Avoid generating dust[2].

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat[2].

  • Wash hands thoroughly after handling[1].

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area[2].

  • Keep away from incompatible substances, such as strong oxidizing agents[2].

Stability and Reactivity
  • The compound is stable under normal temperatures and pressures[2].

  • It is incompatible with strong oxidizing agents[2].

  • Hazardous decomposition products upon combustion may include hydrogen chloride, carbon monoxide, and nitrogen oxides[2].

Conclusion

2-Amino-3,5-dichlorobenzoic acid is a valuable chemical intermediate with a well-defined set of properties. Its utility in the synthesis of more complex molecules is underpinned by the reactivity of its amine and carboxylic acid functional groups. A thorough understanding of its physicochemical properties, spectroscopic characteristics, and safe handling procedures, as outlined in this guide, is paramount for its successful application in research and development endeavors.

References

  • Tokyo Chemical Industry Co., Ltd. (2025, November 6). SAFETY DATA SHEET: 2-Amino-3,5-dichlorobenzoic Acid.
  • ChemicalBook. (n.d.). 2-Amino-3,5-dichlorobenzoic acid(2789-92-6).
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-Amino-3,5-dichlorobenzoic Acid | 2789-92-6.
  • Baruffini, A., & Borgna, P. (1978). [2-amino-3,5-dichloro-benzoic acid and 3-amino-2,5-dichloro-benzoic acid derivatives with phytotoxic action]. Il Farmaco; edizione scientifica, 33(4), 281–287.
  • Pfaltz & Bauer. (n.d.). SAFETY DATA SHEET: 2-Amino-3,6-dichlorobenzoic acid 95%.
  • An efficient and scalable approach to the synthesis of 3,5-dichlorobenzoic acid. (2026, March 2). RSC Advances.
  • Pharmaffiliates. (n.d.). CAS No : 2789-92-6 | Product Name : 2-Amino-3,5-dichlorobenzoic acid.
  • LookChem. (2025, May 20). 2-amino-3,5-dichlorobenzoic acid - 2789-92-6, C7H5Cl2NO2, density, melting point, boiling point, structural formula, synthesis.
  • PubChem. (n.d.). 4-Amino-3,5-dichlorobenzoic acid.
  • Sigma-Aldrich. (n.d.). 3,5-Dichloroanthranilic acid.
  • PubChemLite. (n.d.). 2-amino-3,5-dichlorobenzoic acid (C7H5Cl2NO2).
  • Google Patents. (n.d.). CN103224451B - Method for synthesizing 3,5-dichlorobenzoic acid.
  • Thermo Fisher Scientific. (2026, February 22). 2-Amino-3,5-dichlorobenzoic acid, 97%.
  • Matrix Fine Chemicals. (n.d.). 2-AMINO-3,5-DICHLOROBENZOIC ACID | CAS 2789-92-6.
  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid.
  • Organic Chemistry Portal. (n.d.). Diazotisation.

Sources

Exploratory

An In-depth Technical Guide to 3,5-Dichloroanthranilic Acid: Properties, Characterization, and Applications

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the physical and chemical p...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 3,5-dichloroanthranilic acid (CAS No: 2789-92-6). As a key intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals, a thorough understanding of its characteristics is paramount for its effective and safe utilization.[1] This document consolidates critical data on its structure, solubility, thermal properties, and reactivity. Furthermore, it offers expert insights into standard experimental protocols for its characterization and purification, grounding theoretical knowledge in practical, validated laboratory methods. The guide is structured to serve as an essential resource for scientists and developers, facilitating informed decision-making in research and process development.

Chemical Identity and Structure

3,5-Dichloroanthranilic acid, also known as 2-amino-3,5-dichlorobenzoic acid, is an organochlorine compound derived from anthranilic acid. The presence of two electron-withdrawing chlorine atoms on the benzene ring significantly influences its chemical behavior, distinguishing it from the parent molecule.

The fundamental identifiers and structural details are summarized below:

IdentifierValueSource
IUPAC Name 2-Amino-3,5-dichlorobenzoic acid
Synonyms 3,5-Dichloroanthranilic acid[2]
CAS Number 2789-92-6[2]
Molecular Formula C₇H₅Cl₂NO₂[2]
Molecular Weight 206.03 g/mol [2]
Canonical SMILES C1=C(C=C(C(=C1C(=O)O)N)Cl)Cl[3]
InChI Key KTHTXLUIEAIGCD-UHFFFAOYSA-N
Molecular Structure Diagram

The structural arrangement of 3,5-dichloroanthranilic acid, featuring a benzoic acid core with an amino group at position 2 and chlorine atoms at positions 3 and 5, is depicted below.

Caption: Chemical structure of 3,5-dichloroanthranilic acid.

Physical and Chemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in various systems, from reaction vessels to biological matrices.

Table of Physicochemical Data
PropertyValueNotes and References
Appearance White to off-white, gray to brown crystalline powder.[1]
Melting Point 227-230 °CA range of 227-230 °C is commonly cited.[3][4] Another source provides a value of 231 °C.[2] A more specific melting point for the pure compound is noted as 233 °C.[5]
Boiling Point 344.4 ± 42.0 °C (Predicted)[4]
Solubility Sparingly soluble in water.[1] Soluble in DMSO (slightly) and Acetic Acid (slightly, when heated).[4]The presence of polar amino and carboxylic acid groups is offset by the hydrophobic aromatic ring and chlorine substituents.
pKa 4.20 ± 0.10 (Predicted)[4]
Storage Store in a cool, dry, well-ventilated area away from incompatible substances in a tightly closed container.[1]Stable under normal temperatures and pressures.[1]

Chemical Reactivity and Insights

The reactivity of 3,5-dichloroanthranilic acid is governed by its three key functional components: the carboxylic acid group, the aromatic amine group, and the chlorinated benzene ring.

Acidity and the Influence of Substituents

The carboxylic acid moiety is the primary acidic center. The predicted pKa of approximately 4.20 suggests it is a moderately strong organic acid.[4]

Expert Insight: The acidity of the carboxylic group is enhanced by the inductive electron-withdrawing effect of the two chlorine atoms. Compared to unsubstituted anthranilic acid (pKa ≈ 4.95), the chlorine atoms help stabilize the carboxylate anion, favoring dissociation and resulting in a lower pKa. This is a crucial consideration for pH-dependent solubility, salt formation, and reaction condition optimization.

Acid_Dissociation cluster_eq Protonated 3,5-Dichloroanthranilic Acid (R-COOH) Deprotonated 3,5-Dichlorobenzoate (R-COO⁻) Protonated->Deprotonated + Protonated->p1 Proton H⁺ Deprotonated->Proton p1->p2 Kₐ p2->Deprotonated

Caption: Key application areas for 3,5-dichloroanthranilic acid.

Safety and Handling

Proper handling is essential to ensure laboratory safety.

  • Hazards: This compound is known to cause skin and serious eye irritation. [1][6]It may also be harmful if swallowed or inhaled. [1]* Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat. When handling the powder, a dust mask (e.g., N95) is recommended. * Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. [1][7]Avoid contact with skin and eyes. [8]Wash hands thoroughly after handling. [9]* Storage: Store in a tightly closed container in a dry, well-ventilated place away from incompatible materials like strong oxidizing agents. [1][7]

Conclusion

3,5-Dichloroanthranilic acid is a compound of significant industrial and research importance. Its distinct physical properties, such as its high melting point and limited water solubility, dictate its handling and purification procedures. The chemical reactivity, driven by the interplay of its functional groups and the strong deactivating influence of the chlorine substituents, makes it a versatile yet predictable synthetic intermediate. By understanding these core characteristics and employing validated experimental protocols, researchers and developers can effectively and safely leverage this molecule to advance projects in pharmaceuticals, agrochemicals, and materials science.

References

  • CAS Common Chemistry. (n.d.). 3,5-Dichloroanthranilic acid. Retrieved from [Link]

  • Google Patents. (1979). DE2750292A1 - 3,5-Di:chloro-anthranilic acid prodn.
  • ChemBK. (n.d.). Anthranilic acid, 3,5-dichloro-. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 31). The Chemistry of 3,5-Dichlorobenzoic Acid: Synthesis and Reactivity. Retrieved from [Link]

  • Google Patents. (2012). CN102838481A - Synthesis of 3,5-dichlorobenzoyl chloride.

Sources

Foundational

An In-Depth Technical Guide to the Synthesis of 2-Amino-3,5-dichlorobenzoic Acid

Introduction 2-Amino-3,5-dichlorobenzoic acid, also known as 3,5-dichloroanthranilic acid, is a pivotal intermediate in the synthesis of a range of pharmaceuticals and agrochemicals.[1][2][3] Its structural motif is a ke...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-Amino-3,5-dichlorobenzoic acid, also known as 3,5-dichloroanthranilic acid, is a pivotal intermediate in the synthesis of a range of pharmaceuticals and agrochemicals.[1][2][3] Its structural motif is a key component in molecules designed for various biological targets. This guide provides an in-depth exploration of the primary synthetic routes to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and a comparative analysis of the available methodologies. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the preparation of this versatile building block.

The predominant and most industrially viable approach to 2-amino-3,5-dichlorobenzoic acid involves the direct electrophilic chlorination of anthranilic acid (2-aminobenzoic acid). The amino and carboxylic acid groups on the aromatic ring direct the incoming electrophile, leading to substitution at the 3- and 5-positions. The choice of chlorinating agent is a critical parameter that influences the reaction's efficiency, safety, and environmental impact. This guide will detail the synthesis via three main chlorination strategies:

  • Chlorination with Chlorine Gas in Hydrochloric Acid

  • Oxidative Chlorination using Hydrogen Peroxide in Hydrochloric Acid

  • Chlorination with Sulfuryl Chloride

Core Synthesis Pathway: Electrophilic Chlorination of Anthranilic Acid

The synthesis of 2-amino-3,5-dichlorobenzoic acid from anthranilic acid is a classic example of electrophilic aromatic substitution. The amino group (-NH₂) is a potent activating group and is ortho-, para-directing. The carboxylic acid group (-COOH), on the other hand, is a deactivating group and is meta-directing. In the case of anthranilic acid, the strong activating and directing effect of the amino group dominates, favoring substitution at the positions ortho and para to it (positions 3 and 5).

Caption: General workflow for the electrophilic chlorination of anthranilic acid.

Route 1: Chlorination with Chlorine Gas in Hydrochloric Acid

This method is a traditional and effective approach for the dichlorination of anthranilic acid. The use of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃), can enhance the electrophilicity of chlorine, although the reaction can also proceed in its absence, particularly in a polar solvent like hydrochloric acid.

Causality Behind Experimental Choices:

  • Hydrochloric Acid as Solvent: Provides a polar reaction medium and protonates the amino group, which can modulate its activating effect and improve selectivity.

  • Chlorine Gas: The direct source of the chlorine electrophile. Its gaseous nature requires careful handling and specialized equipment for safe and accurate addition.

  • Temperature Control: The reaction is exothermic, and maintaining a low temperature (below 30°C) is crucial to minimize the formation of side products and prevent runaway reactions.[4]

This protocol is adapted from a procedure described in Organic Syntheses.[4]

  • Reaction Setup: In a 2-liter three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a thermometer, prepare a solution of 45 g (0.33 mole) of anthranilic acid in a mixture of 150 ml of concentrated hydrochloric acid and 850 ml of water.

  • Chlorination: While stirring the solution vigorously, introduce chlorine gas through the gas inlet tube. The flask should be placed in a water bath to maintain the reaction temperature below 30°C. Continue the addition of chlorine gas until the reaction mixture has gained 45 g (0.63 mole) in weight.

  • Isolation and Purification: Filter the reaction mixture by suction using a large Büchner funnel. Wash the crude product with water and allow it to air dry.

  • Leaching: To further purify, leach the crude product with boiling benzene (4 ml per gram of crude product). Filter the hot solution by suction and wash the collected solid with cold benzene (1 ml per gram).

  • Drying: Dry the purified product at room temperature to obtain 46.5–53 g (69–78% yield) of 2-amino-3,5-dichlorobenzoic acid with a melting point of 211°C or higher.[4]

Caption: Experimental workflow for the chlorination of anthranilic acid with chlorine gas.

Route 2: Oxidative Chlorination with Hydrogen Peroxide and Hydrochloric Acid

This method offers a more convenient and potentially safer alternative to using chlorine gas, as it generates the chlorinating species in situ. Hydrogen peroxide oxidizes hydrochloric acid to produce elemental chlorine.

Causality Behind Experimental Choices:

  • Hydrogen Peroxide as Oxidant: A readily available and relatively safe oxidizing agent that reacts with HCl to generate chlorine.[5]

  • Concentrated Hydrochloric Acid: Serves as both the chlorine source and the reaction solvent.

  • Elevated Temperature: The reaction is typically carried out at a moderately elevated temperature (50-60°C) to ensure a reasonable reaction rate.[6][7]

This protocol is based on a procedure detailed in a Chinese patent.[6]

  • Initial Mixture: In a 2-liter beaker, add 500 ml of water, 50 ml of concentrated hydrochloric acid, and 39.7 g (0.29 mol) of anthranilic acid. Stir for 10 minutes.

  • Acidification and Heating: Add an additional 450 ml of concentrated hydrochloric acid. Heat the mixture to 50°C until the system becomes clear.

  • Addition of Oxidant: Slowly add 78 g of 30% hydrogen peroxide solution while stirring vigorously. The reaction is exothermic, and a solid will begin to precipitate after approximately 5 minutes.

  • Reaction Completion: Maintain the reaction mixture at 60°C for 40 minutes.

  • Work-up: Rapidly cool the mixture to 30°C and collect the solid product by suction filtration.

  • Washing and Drying: Wash the filter cake with water (3 x 80 ml) and dry it in a vacuum oven at 70°C to yield 43.03 g of white, powdered 2-amino-3,5-dichlorobenzoic acid (molar yield: 72.3%).[6]

Caption: Experimental workflow for the oxidative chlorination of anthranilic acid.

Route 3: Chlorination with Sulfuryl Chloride

Sulfuryl chloride (SO₂Cl₂) is another effective chlorinating agent for anthranilic acid. It is a liquid, which can make it easier to handle and measure compared to chlorine gas. However, it is a corrosive and moisture-sensitive reagent that requires careful handling.

Causality Behind Experimental Choices:

  • Sulfuryl Chloride: A convenient source of chlorine that can react with anthranilic acid, often in an inert solvent.[8]

  • Inert Solvent: Solvents like ethylene dichloride or ether are typically used to facilitate the reaction and control the temperature.[6][8]

  • Cooling: The reaction is often performed at low temperatures to control its rate and improve selectivity.

The following is a general procedure adapted from the synthesis of a related monochlorinated compound, which can be modified for dichlorination.[8]

  • Reaction Setup: In a round-bottomed flask equipped with a dropping funnel and a magnetic stirrer, dissolve anthranilic acid in a suitable anhydrous solvent such as absolute ether or ethylene dichloride. Cool the solution in an ice bath.

  • Reagent Addition: Slowly add a solution of sulfuryl chloride (approximately 2.2 equivalents) in the same solvent to the cooled anthranilic acid solution over a period of 10-15 minutes.

  • Reaction and Work-up: After the addition is complete, allow the reaction to stir at a low temperature for a specified time. Monitor the reaction progress by TLC. Once complete, carefully quench the reaction with water.

  • Isolation: Remove the solvent and excess sulfuryl chloride under vacuum. The residue can then be treated with water and filtered. The crude product can be purified by recrystallization.

Comparative Analysis of Synthesis Routes

Synthesis RouteChlorinating AgentTypical YieldAdvantagesDisadvantages
Route 1 Chlorine Gas (Cl₂)69-78%[4]High yield, established method.Requires handling of toxic and corrosive chlorine gas, specialized equipment needed.
Route 2 H₂O₂ / HCl~72%[6]In situ generation of chlorine, avoids handling of chlorine gas, uses common lab reagents.Exothermic reaction requires careful temperature control.
Route 3 Sulfuryl Chloride (SO₂Cl₂)~60% (for subsequent product)[6]Liquid reagent, easier to handle than chlorine gas.Corrosive and moisture-sensitive, can be expensive.[9]

Alternative Synthetic Strategies

While the direct chlorination of anthranilic acid is the most common approach, other synthetic strategies could be envisioned, although they are less frequently reported for this specific compound. These include:

  • Ullmann Condensation/Goldberg Reaction: This involves the copper-catalyzed coupling of an amine with an aryl halide.[10] In principle, 2-amino-3,5-dichlorobenzoic acid could be synthesized from 2-bromo-3,5-dichlorobenzoic acid and an ammonia source, or from 3,5-dichloro-2-halobenzoic acid and an amine followed by hydrolysis. However, these routes are generally more complex and less atom-economical than direct chlorination.

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine.[9] Similar to the Ullmann condensation, this could be a potential but likely more expensive route.

  • From Substituted Isatins: Substituted anthranilic acids can be prepared by the oxidative cleavage of the corresponding isatins using hydrogen peroxide in a basic solution.[11] Therefore, the synthesis of 3,5-dichloroisatin would be a prerequisite for this route.

Characterization of 2-Amino-3,5-dichlorobenzoic Acid

The identity and purity of the synthesized 2-amino-3,5-dichlorobenzoic acid should be confirmed by standard analytical techniques.

  • Melting Point: 227-230 °C

  • Appearance: White to off-white or pale yellow powder/crystals.[3]

  • Spectroscopic Data:

    • ¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons and the amine and carboxylic acid protons.

    • ¹³C NMR: The carbon NMR spectrum would display signals for the seven distinct carbon atoms in the molecule.

    • Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the N-H stretches of the primary amine, the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-Cl bonds.

Safety and Environmental Considerations

  • Chlorine Gas: Is highly toxic and corrosive. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including a respirator.

  • Sulfuryl Chloride: Is a corrosive liquid that reacts violently with water. It should be handled with care in a fume hood, and appropriate PPE should be worn.

  • Hydrochloric Acid: Concentrated HCl is corrosive and should be handled with care.

  • Hydrogen Peroxide: Concentrated solutions of H₂O₂ are strong oxidizers and can cause burns.

  • Solvents: Organic solvents such as benzene and ethylene dichloride are flammable and have associated health risks. Their use should be minimized, and they should be handled in a well-ventilated area.

  • Waste Disposal: All chemical waste should be disposed of in accordance with local regulations. Acidic and basic solutions should be neutralized before disposal. Halogenated organic waste should be collected separately.

Conclusion

The synthesis of 2-amino-3,5-dichlorobenzoic acid is most effectively and economically achieved through the direct chlorination of anthranilic acid. The choice between using chlorine gas, an in-situ generation method with hydrogen peroxide and hydrochloric acid, or sulfuryl chloride will depend on the available equipment, scale of the reaction, and safety considerations. The oxidative chlorination with hydrogen peroxide presents a compelling balance of efficiency, safety, and operational simplicity, making it an attractive method for laboratory-scale synthesis. For industrial-scale production, the direct use of chlorine gas may be more cost-effective, provided the necessary safety infrastructure is in place. A thorough understanding of the reaction mechanism and careful control of reaction parameters are essential for achieving high yields and purity of this important chemical intermediate.

References

  • Buchwald, S. L., & Hartwig, J. F. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved from a relevant source.[9]

  • (n.d.). Ullmann condensation. In Wikipedia. Retrieved from a relevant source.[10]

  • CN102838481A - Synthesis of 3,5-dichlorobenzoyl chloride. Google Patents.[6]

  • dl-4,4',6,6'-TETRACHLORODIPHENIC ACID. Organic Syntheses Procedure.[4]

  • Li, S., et al. (2026). An efficient and scalable approach to the synthesis of 3,5-dichlorobenzoic acid. RSC Advances.[5]

  • DE2750292A1 - 3,5-Di:chloro-anthranilic acid prodn. - by chlorinating anthranilic acid with hydrochloric acid and hydrogen peroxide, intermediate for dyes and pesticides. Google Patents.[7]

  • Preparation of 2-amino-5-chlorobenzoic acid. PrepChem.com.[8]

  • da Silva, J. F. M., et al. (2015). Anthranilic acids from isatin: an efficient, versatile and environmentally friendly method. Anais da Academia Brasileira de Ciências, 87(3), 1525–1532.[11]

  • 2-Amino-3,5-dichlorobenzoic acid. Pharmaffiliates.[1]

  • [2-amino-3,5-dichloro-benzoic acid and 3-amino-2,5-dichloro-benzoic acid derivatives with phytotoxic action]. Il Farmaco; edizione scientifica.[2]

  • 2-Amino-3,5-dichlorobenzoic Acid. Tokyo Chemical Industry (India) Pvt. Ltd.[3]

Sources

Exploratory

Comprehensive Spectroscopic Profiling of 2-Amino-3,5-dichlorobenzoic Acid: A Technical Guide for Structural Validation

Executive Overview 2-Amino-3,5-dichlorobenzoic acid (also known as 3,5-dichloroanthranilic acid, or 3,5-DCAA) is a highly functionalized aromatic building block. It is pivotal in the synthesis of quinazolinone-based phar...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

2-Amino-3,5-dichlorobenzoic acid (also known as 3,5-dichloroanthranilic acid, or 3,5-DCAA) is a highly functionalized aromatic building block. It is pivotal in the synthesis of quinazolinone-based pharmaceuticals, as detailed in [1], and serves as a potent synthetic plant immunity activator, priming defense mechanisms in crops like barley through the octadecanoid and phenylpropanoid pathways according to [2]. Because the 3,5-dichloro substitution pattern heavily influences its electronic properties and biological target affinity, rigorous spectroscopic validation (NMR, IR, MS) is non-negotiable. This whitepaper details the causality, methodologies, and data interpretation frameworks for confirming the structural integrity of 3,5-DCAA.

Spectroscopic Validation Architecture

The characterization of 3,5-DCAA requires a multi-modal approach. The carboxylic acid and primary amine groups form a complex hydrogen-bonding network, while the two chlorine atoms provide distinct isotopic and electronic signatures.

Workflow Start Synthesized/Sourced 3,5-DCAA Prep Sample Preparation (Solubilization & Dilution) Start->Prep MS HR-ESI-MS Determine Exact Mass & Isotopic Pattern Prep->MS IR ATR-FTIR Functional Group Fingerprinting Prep->IR NMR 1H & 13C NMR Regiochemical Mapping Prep->NMR Valid Structural Confirmation (Purity > 99%) MS->Valid IR->Valid NMR->Valid

Caption: Multi-modal spectroscopic workflow for the structural validation of 3,5-DCAA.

High-Resolution Mass Spectrometry (HR-ESI-MS)

Causality of Experimental Design: 3,5-DCAA contains both a basic amine and an acidic carboxyl group, making it amphoteric. Therefore, Electrospray Ionization (ESI) must be run in both positive and negative modes to capture the full ionization profile, as standardly recorded in the [3]. Furthermore, the presence of two chlorine atoms generates a highly specific M : M+2 : M+4 isotopic pattern (roughly 9:6:1), which serves as a built-in self-validation mechanism for the molecular formula.

Protocol: ESI-MS Acquisition

  • Solubilization: Dissolve 1 mg of 3,5-DCAA in 1 mL of LC-MS grade Methanol. Rationale: Methanol disrupts intermolecular hydrogen bonding better than acetonitrile for this specific zwitterionic-like compound.

  • Dilution: Dilute 1:100 in MeOH/H₂O (50:50). For positive mode, add 0.1% Formic Acid (promotes protonation of the amine). For negative mode, add 0.1% Ammonium Hydroxide (promotes deprotonation of the carboxylic acid).

  • Injection & Acquisition: Inject 2 µL. Set capillary voltage to 3.0 kV and desolvation temperature to 350°C. Acquire from m/z 50 to 500.

  • Validation Checkpoint: The spectrum is only valid if the [M+H]⁺ or [M-H]⁻ base peak exhibits the characteristic 9:6:1 isotopic clustering of a dichloro-species.

Quantitative Data Summary: MS Profile

Adduct / IonMonoisotopic Mass (m/z)Relative AbundanceDiagnostic Significance
[M-H]⁻203.9624High (Negative Mode)Confirms presence of free carboxylic acid[3].
[M+H]⁺205.9770High (Positive Mode)Confirms presence of basic primary amine[3].
[M+Na]⁺227.9589ModerateSodium adduct, common in glass-stored samples[3].

Infrared (ATR-FTIR) Spectroscopy

Causality of Experimental Design: While MS confirms the mass, IR is required to prove the functional groups are intact and not, for example, condensed into a polymeric amide. Attenuated Total Reflectance (ATR) is preferred over KBr pellets to prevent moisture absorption, which would obscure the critical N-H and O-H stretching regions.

Protocol: ATR-FTIR Acquisition

  • Background: Clean the diamond ATR crystal with LC-grade isopropanol. Acquire a background spectrum (atmospheric compensation for H₂O/CO₂).

  • Application: Place 2-3 mg of crystalline 3,5-DCAA directly onto the crystal.

  • Compression: Apply the pressure anvil until the torque clicks. Rationale: Intimate contact prevents signal attenuation at higher wavenumbers.

  • Acquisition: Acquire 32 scans at 4 cm⁻¹ resolution (4000–400 cm⁻¹).

  • Validation Checkpoint: Ensure the baseline is flat. A sloping baseline indicates poor crystal contact or excessive particle size.

Quantitative Data Summary: IR Fingerprint

Wavenumber (cm⁻¹)Vibration ModeStructural Assignment
3492, 3372N-H Stretch (Asym/Sym)Primary aromatic amine, verified by [4].
1682C=O StretchHydrogen-bonded carboxylic acid[4].
1615, 1575C=C StretchAromatic ring breathing[4].
~800C-Cl StretchAromatic carbon-chlorine bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Experimental Design: The defining feature of 3,5-DCAA is its regiochemistry. NMR is the only technique that can definitively distinguish 3,5-dichloroanthranilic acid from its isomers (e.g., 3,4- or 4,6-dichloro derivatives). The meta-relationship of the two remaining aromatic protons (H-4 and H-6) dictates a specific scalar coupling constant (J ≈ 2.5 Hz), as highlighted in [5]. DMSO-d6 is selected as the solvent because its high polarity breaks the strong intermolecular hydrogen bonds of the carboxylic acid, preventing severe line broadening.

Protocol: 1D NMR Acquisition

  • Sample Prep: Weigh 15 mg of 3,5-DCAA into a clean vial. Add 0.6 mL of DMSO-d6 (99.9% D) containing 0.03% v/v TMS as an internal standard[5].

  • Homogenization: Sonicate for 2 minutes. Rationale: Ensures complete dissolution; particulate matter causes magnetic field inhomogeneities (poor shimming).

  • Acquisition (¹H): 16 scans, 2-second relaxation delay.

  • Acquisition (¹³C): 1024 scans, 2-second relaxation delay, with WALTZ-16 proton decoupling.

  • Validation Checkpoint: The TMS peak must be a sharp singlet at exactly 0.00 ppm, and the residual DMSO quintet at 2.50 ppm.

Quantitative Data Summary: NMR Shifts (DMSO-d6, 400 MHz)

NucleusShift (ppm)MultiplicityJ-Coupling (Hz)IntegrationAssignment
¹H~7.00br s-2H-NH₂ (Exchangeable)
¹H7.45d2.51HAr-H (Position 4)
¹H7.75d2.51HAr-H (Position 6)
¹H13.0br s-1H-COOH (Exchangeable)
¹³C112.0s--C1 (C-COOH)
¹³C119.5, 120.0s--C3, C5 (C-Cl)
¹³C128.0, 132.5s--C4, C6 (Aromatic CH)
¹³C146.5s--C2 (C-NH₂)
¹³C168.5s--C7 (C=O)

Regiochemical Data Interpretation Logic

To ensure absolute trustworthiness in the structural assignment, the NMR data must be passed through a rigid logical framework to rule out isomeric contamination.

LogicTree Q1 Are there exactly two aromatic protons? Q2 Is the coupling constant J ≈ 2.5 Hz? Q1->Q2 Yes Isomer1 Consider 3,4- or 4,5- Dichloro Isomers Q1->Isomer1 No Isomer2 Consider ortho/para coupled isomers Q2->Isomer2 No (e.g., J ≈ 8 Hz) Confirmed 3,5-Dichloro Substitution Confirmed (meta-coupling) Q2->Confirmed Yes

Caption: Decision tree for validating the 3,5-dichloro regiochemistry via ¹H NMR coupling constants.

Conclusion & Best Practices

For researchers utilizing 2-Amino-3,5-dichlorobenzoic acid in sensitive drug development or agrochemical screening, spectroscopic purity is paramount. The combination of HR-ESI-MS (for exact mass and isotopic validation), ATR-FTIR (for functional group integrity), and NMR (for regiochemical proof via meta-coupling) creates a closed-loop, self-validating analytical system. Always ensure samples are stored in desiccated environments, as moisture absorption can broaden the critical NH₂ and COOH signals in both IR and NMR spectra.

References

  • PubChemLite - 2-amino-3,5-dichlorobenzoic acid (C7H5Cl2NO2) - PubChem (NIH).[Link]

  • Chemical Biology Meets Metabolomics: The Response of Barley Seedlings to 3,5-Dichloroanthranilic Acid, a Resistance Inducer - MDPI. [Link]

  • Copper-catalyzed Ritter-type cascade via iminoketene for the synthesis of quinazolin-4(3H)-ones and diazocines - The Royal Society of Chemistry. [Link]

Sources

Foundational

Strategic Utilization of 2-Amino-3,5-Dichlorobenzoic Acid in Advanced Chemical Synthesis and Plant Biology

Executive Summary 2-Amino-3,5-dichlorobenzoic acid (commonly referred to as 3,5-dichloroanthranilic acid) is a highly versatile, multi-functional intermediate characterized by its dual amine and carboxylic acid functiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Amino-3,5-dichlorobenzoic acid (commonly referred to as 3,5-dichloroanthranilic acid) is a highly versatile, multi-functional intermediate characterized by its dual amine and carboxylic acid functional groups, flanked by two electron-withdrawing chlorine atoms[1]. This unique structural topology makes it an indispensable building block across diverse scientific domains. Rather than relying on rigid, traditional synthetic routes, modern researchers leverage this compound to achieve high regioselectivity in pharmaceutical manufacturing[2], to induce targeted systemic resistance in plant pathology[3], and to develop predictive toxicological models[4].

This technical guide explores the mechanistic causality behind its applications, providing self-validating protocols and structured data to empower researchers in drug development and agrochemical innovation.

Physicochemical Profiling and Structural Causality

The reactivity of 2-amino-3,5-dichlorobenzoic acid is strictly dictated by its substituent electronic effects. The dual chlorine atoms at the 3 and 5 positions significantly increase the lipophilicity of the aromatic ring while deactivating it against further non-specific electrophilic aromatic substitution. Conversely, the primary amine group provides a highly reactive handle for diazotization, enabling radical-mediated cross-coupling or deamination reactions[2].

Table 1: Physicochemical and Identification Data

Property / IdentifierValueCausality / Relevance
IUPAC Name 2-Amino-3,5-dichlorobenzoic acidStandardized nomenclature for regulatory filing[5].
CAS Registry Number 2789-92-6Primary identifier for sourcing and safety tracking[1].
Molecular Formula C7H5Cl2NO2Defines the stoichiometric baseline for synthesis[1].
Molar Mass 206.03 g/mol Critical for precise molarity calculations in assays[6].
Melting Point 226–235 °CHigh melting point indicates strong intermolecular hydrogen bonding[6].
Toxicity (Oral LD50, Rat) 4120 mg/kgRelatively low acute toxicity, favorable for handling[6].

Pharmaceutical Applications: Regiospecific API Synthesis

A primary pharmaceutical application of 2-amino-3,5-dichlorobenzoic acid is its use as a precursor for 3,5-dichlorobenzoic acid , a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs) like Tafamidis (used to treat transthyretin amyloidosis)[7].

The Mechanistic Problem: Direct chlorination of benzoic acid yields poor regioselectivity, generating numerous toxic by-products and imposing severe environmental burdens[2]. The Solution: Utilizing 2-amino-3,5-dichlorobenzoic acid guarantees 100% regioselectivity. The amine group is diazotized and subsequently removed via homolytic dediazoniation[2].

G A 2-Amino-3,5-dichlorobenzoic Acid (Starting Material) B Acidic Diazotization (NaNO2) A->B C Aryldiazonium Salt (Intermediate I) B->C D Homolytic Dediazoniation (Cu Catalyst, Heat) C->D E Aryl Radical (Intermediate II) D->E F H-Atom Abstraction (Ethanol/Methanol) E->F G 3,5-Dichlorobenzoic Acid (Target API Precursor) F->G

Caption: Deaminative synthesis workflow of 3,5-dichlorobenzoic acid via an aryl radical intermediate.

Self-Validating Protocol: Homolytic Dediazoniation
  • Diazotization: Prepare a diazonium salt solution by reacting 412 parts of 2-amino-3,5-dichlorobenzoic acid with sodium nitrite under strictly acidic conditions[7]. Causality: Acidic conditions prevent the premature coupling of the diazonium salt with unreacted amine.

  • Radical Initiation: Introduce a catalytic copper salt to the mixture. Causality: The copper catalyst facilitates a single-electron transfer (SET), triggering the homolytic cleavage of the carbon-nitrogen bond to form a highly reactive aryl radical[2].

  • Hydrogen Abstraction: Slowly add 200 parts of ethanol (or methanol) to the heated (70°C) diazonium solution[2][7]. Causality: The alcohol acts as a clean hydrogen atom donor to quench the aryl radical, yielding the target 3,5-dichlorobenzoic acid while being concurrently oxidized to an aldehyde[2].

  • Self-Validation Checkpoint: The elimination of nitrogen gas occurs with distinct heat evolution[7]. This exothermic effervescence serves as a real-time, visual kinetic indicator of successful homolytic cleavage. If no gas evolves upon alcohol addition, the diazonium intermediate has either failed to form or degraded.

  • Isolation: Cool and isolate the precipitate to yield the product (approx. 92% theoretical yield, melting point 176°–178°C)[7].

Agrochemical Innovations: Inducing Pathogen Resistance

Beyond organic synthesis, 3,5-dichloroanthranilic acid (DCA) functions as a potent agrochemical agent. While it can act as a direct herbicide by inhibiting acetolactate synthase (ALS)—an enzyme essential for branched-chain amino acid biosynthesis[1]—its most advanced application lies in acting as a plant activator . Recent studies demonstrate its efficacy in inducing systemic resistance in Arabidopsis thaliana against the necrotrophic fungus Botrytis cinerea (Gray Mold)[3].

Pathway S1 Wild-Type Arabidopsis (Col-0) Seed Vernalization (4°C) S2 Cultivation (22-24°C, 80% RH) S1->S2 S3 DCA Application (Resistance Induction) S2->S3 S4 Metabolic Priming & ALS Modulation S3->S4 S5 Botrytis cinerea Inoculation S4->S5 S6 Systemic Acquired Resistance (Reduced Lesion Size) S5->S6

Caption: Experimental workflow for DCA-induced resistance against Botrytis cinerea in Arabidopsis.

Self-Validating Protocol: Arabidopsis Resistance Assay
  • Seed Preparation: Suspend wild-type Arabidopsis (Col-0) seeds in a 0.1% agarose solution and vernalize at 4°C for 2-4 days[3]. Causality: Cold stratification breaks seed dormancy and synchronizes germination, ensuring that all biological replicates are at the exact same developmental stage during pathogen challenge.

  • Cultivation: Sow the seeds in a mixed nutrient soil matrix (vermiculite:plant ash:perlite = 6:2:1). Cover with a film for 2-3 days. Maintain the environment at 22-24°C, 80% relative humidity, and a light intensity of 85 μmol·s⁻¹m⁻² for 16 hours/day[3].

  • Self-Validation Checkpoint 1: Successful vernalization and optimal soil mechanics are validated by a uniform emergence of seedlings immediately following the removal of the protective film[3].

  • Chemical Priming: Apply a standardized dose of 3,5-dichloroanthranilic acid to the foliage. Causality: DCA acts as an elicitor, pre-activating the plant's defense transcriptome prior to actual infection.

  • Pathogen Challenge: Inoculate the primed leaves with Botrytis cinerea spores.

  • Self-Validation Checkpoint 2: Resistance is quantitatively validated by measuring and comparing the necrotic lesion diameters of the DCA-treated group against a mock-treated (vehicle only) control group. A statistically significant reduction in lesion size confirms successful induction of systemic acquired resistance.

Predictive Toxicology and QSTR Modeling

Because benzoic acid derivatives are widely utilized but inherently resistant to rapid microbial degradation, predictive toxicology is crucial for environmental safety[4]. 2-Amino-3,5-dichlorobenzoic acid is utilized as a benchmark compound in Quantitative Structure-Toxicity Relationship (QSTR) modeling[4].

Researchers utilize Molecular Connectivity Indices (MCI)—specifically the zero-order ( 0JA​ ) and first-order ( 1JA​ ) connectivity indices—to mathematically correlate the compound's topological structure with its acute oral toxicity (LD50) in murine models[4].

Table 2: QSTR Modeling Parameters for Benzoic Acid Derivatives

Parameter TypeMetric / VariableApplication in Modeling
Biological Endpoint Oral LD50 (Mice/Rat)Serves as the dependent variable representing acute systemic toxicity[4].
Topological Descriptor Zero-order MCI ( 0JA​ )Encodes the presence of heavy atoms (like the two chlorines)[4].
Topological Descriptor First-order MCI ( 1JA​ )Encodes the branching and skeletal connectivity of the anthranilic core[4].
Cross Factor JB​ ( 0JA​×1JA​ )Acts as a critical interaction term to improve the regression model's predictive accuracy[4].

By integrating 2-amino-3,5-dichlorobenzoic acid into training datasets, computational chemists can accurately forecast the toxicity of novel, unsynthesized combinatorial libraries before committing resources to physical assays[4].

Sources

Exploratory

Engineering Conformational Rigidity: 2-Amino-3,5-Dichlorobenzoic Acid as an Unnatural Amino Acid in Drug Discovery and Agrochemicals

Executive Summary The incorporation of unnatural amino acids (UAAs) into peptide sequences is a cornerstone of modern therapeutic design, enabling researchers to overcome the proteolytic instability and conformational fl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of unnatural amino acids (UAAs) into peptide sequences is a cornerstone of modern therapeutic design, enabling researchers to overcome the proteolytic instability and conformational flexibility inherent to natural peptides. 2-Amino-3,5-dichlorobenzoic acid (also known as 3,5-dichloroanthranilic acid or 3,5-DCA) has emerged as a highly specialized UAA. By combining the rigid, turn-inducing properties of an anthranilic acid backbone with the extreme steric bulk and lipophilicity of two chlorine substituents, 3,5-DCA acts as a potent conformational lock.

This technical guide provides an in-depth analysis of 3,5-DCA's physicochemical properties, its mechanistic role in peptide engineering, and validated protocols for its application in both solid-phase peptide synthesis (SPPS) and agrochemical resistance induction.

Chemical Profile and Structural Rationale

The utility of 3,5-DCA stems from its unique structural topology. As an ortho-aminobenzoic acid derivative, it functions as a constrained β -amino acid equivalent. When incorporated into a peptide backbone, it severely restricts the ϕ and ψ dihedral angles, forcing the peptide into a rigid β -turn or hairpin conformation.

The addition of electron-withdrawing chlorine atoms at the C3 and C5 positions introduces two critical modifications:

  • Steric Shielding: The bulky halogens physically block endogenous proteases from accessing adjacent peptide bonds, drastically increasing serum half-life.

  • Electronic Modulation: The chlorines pull electron density away from the aromatic ring, significantly reducing the nucleophilicity of the ortho-amine and the reactivity of the carboxylic acid[1].

Table 1: Physicochemical Properties of 2-Amino-3,5-dichlorobenzoic Acid
PropertyValueCausality / Impact on Molecular Design
IUPAC Name 2-Amino-3,5-dichlorobenzoic acidServes as the core rigidifying scaffold.
CAS Number 2789-92-6Primary identifier for reagent sourcing[1].
Molecular Weight 206.03 g/mol Adds significant mass and steric bulk to the peptide[2].
Melting Point 227–230 °CIndicates high crystalline stability and strong intermolecular forces[2].
Functional Groups ortho-Amine, Carboxylic Acid, 3,5-DichloroEnables β -turn induction; chlorines reduce amine nucleophilicity[1].

Mechanistic Role in Therapeutics and Agrochemistry

Tau Aggregation Inhibition (Neurodegeneration)

In Alzheimer's disease research, pathogenic Tau protein aggregation relies on the highly ordered stacking of β -sheets. When a 3,5-DCA-modified peptide binds to the nucleating core of Tau, the rigid anthranilic acid backbone forces a conformational turn. Simultaneously, the bulky 3,5-dichloro substitutions create a massive steric clash[3]. This prevents the recruitment of subsequent native Tau monomers, effectively capping the fibril and halting aggregation.

Tau_Inhibition T1 Native Tau Monomers T2 Pathological β-Sheet Stacking T1->T2 T3 Neurofibrillary Tangles T2->T3 I1 3,5-DCA Modified Peptide I2 Halogen Bonding to Tau I1->I2 I3 Steric Clash Prevents Stacking I2->I3 I3->T2 Blocks

Caption: Mechanism of 3,5-DCA modified peptides in blocking Tau protein β-sheet aggregation.

Agrochemical Defense Elicitors

Beyond mammalian therapeutics, 3,5-DCA is a potent inducer of plant immunity. In Arabidopsis thaliana, application of 3,5-DCA induces systemic acquired resistance (SAR) against Botrytis cinerea (gray mold)[4]. The compound mimics endogenous salicylic acid (SA), a key phytohormone. The chloro groups enhance metabolic stability against plant esterases, prolonging the elicitor signal without triggering the hypersensitive response (cell death) associated with high-dose pathogen attacks[4]. Furthermore, at higher concentrations, it acts as an herbicide by inhibiting acetolactate synthase[1].

Antimicrobial Scaffolds

As a small-molecule building block, 3,5-DCA is extensively utilized in the synthesis of antifungal and antibacterial pyrrolines and triazolines, where the halogenated aromatic ring enhances lipophilicity and target binding[5].

Synthesis and Incorporation Workflows

Incorporating 3,5-DCA into a growing peptide chain via Solid-Phase Peptide Synthesis (SPPS) presents a significant synthetic challenge. The electron-withdrawing nature of the chloro substituents drastically reduces the nucleophilicity of the ortho-amine. Standard DIC/HOBt coupling yields incomplete reactions and truncated sequences. Successful incorporation mandates the use of highly reactive uronium salts (e.g., HATU) combined with HOAt to form a highly reactive 7-aza-OBt ester, coupled with thermal energy to overcome the steric barrier[2].

SPPS_Workflow N1 Resin Swelling (DMF/DCM) N2 Fmoc Deprotection (20% Piperidine) N1->N2 N3 3,5-DCA Activation (HATU/HOAt/DIEA) N2->N3 N4 Extended Coupling (75°C Microwave) N3->N4 N5 Capping & Cleavage (TFA/Scavengers) N4->N5

Caption: Workflow for incorporating 3,5-DCA into peptides via optimized solid-phase synthesis.

Table 2: Comparative SPPS Coupling Efficiency for 3,5-DCA
Coupling ReagentReaction ConditionsYield (%)Mechanistic Rationale
DIC / HOBt RT, 2 hours< 20%Insufficient activation for a sterically hindered, electron-poor amine.
HATU / DIEA RT, 4 hours~ 65%Better leaving group, but the steric clash still limits reaction kinetics.
HATU / HOAt / DIEA 75°C (Microwave), 30 mins> 95%Thermal energy overcomes the activation barrier; HOAt accelerates aminolysis.

Experimental Protocols

Protocol 1: Optimized SPPS Incorporation of 3,5-DCA

This protocol establishes a self-validating system by utilizing microwave-assisted synthesis and mandatory intermediate capping to prevent deletion sequences.

  • Resin Preparation: Swell 0.1 mmol of Rink Amide AM resin in N,N-Dimethylformamide (DMF) for 30 minutes to ensure maximum exposure of reactive sites.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min) to remove residual base, which could cause premature activation or side reactions.

  • Activation of 3,5-DCA: In a separate vial, dissolve 0.4 mmol (4 eq) of Fmoc-3,5-DCA, 0.4 mmol HATU, and 0.4 mmol HOAt in minimal DMF. Add 0.8 mmol of N,N-Diisopropylethylamine (DIEA).

    • Causality: HOAt is critical; it forms a highly reactive 7-aza-OBt ester that accelerates aminolysis despite the steric hindrance of the dichloro-substituted ring.

  • Coupling: Transfer the activated mixture to the resin. React at 75°C under microwave irradiation (25 W) for 30 minutes.

    • Causality: Thermal energy is required to overcome the high activation energy barrier imposed by the extreme steric clash of the 3,5-dichloro groups.

  • Verification & Capping: Perform a Kaiser test. If slightly positive, repeat steps 3 and 4 (double coupling). Once negative, cap unreacted amines using acetic anhydride/pyridine (1:1) to prevent the formation of complex deletion peptide mixtures.

Protocol 2: Induction of Plant Resistance (Arabidopsis thaliana)

This methodology leverages 3,5-DCA as an agrochemical elicitor to prime plant defenses against necrotrophic fungi[4].

  • Preparation of Elicitor Solution: Dissolve 3,5-DCA in a minimal volume of DMSO, then dilute with distilled water to a final concentration of 10 μM. Ensure the final DMSO concentration is <0.1% to prevent solvent-induced stress.

    • Causality: The concentration is strictly capped at 10 μM because higher concentrations risk phytotoxicity due to the herbicidal properties inherent to anthranilic acid derivatives[1][4].

  • Plant Cultivation: Grow wild-type Arabidopsis thaliana (Col-0) in mixed nutrient soil at 22–24°C, 80% relative humidity, under a 16-hour light cycle[4].

  • Root Irrigation: On day 21, apply 10 mL of the 10 μM 3,5-DCA solution directly to the root zone.

    • Causality: Root application ensures systemic uptake via the xylem, distributing the elicitor uniformly without causing localized foliar burn[4].

  • Pathogen Challenge: Two days post-irrigation, inoculate the leaves with Botrytis cinerea spores ( 105 spores/mL)[4].

  • Validation: Measure the lesion diameter 72 hours post-inoculation compared to a water-treated control group to quantify the induction of systemic resistance.

References

  • Guidechem - 3,5-Dichloroanthranilic acid 2789-92-6 wiki.
  • Patsnap - Application of 3,5-dichloroanthranilic acid in induction of resistance of arabidopsis thaliana to gray mold.
  • Sigma-Aldrich - 3,5-Dichloroanthranilic acid 97%.
  • Google Patents - US20200216495A1 - Tau aggregation peptide inhibitors.
  • Pharmaffiliates - CAS No : 2789-92-6 | Product Name : 2-Amino-3,5-dichlorobenzoic acid.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Evaluation of Antifungal Compounds Using 2-Amino-3,5-Dichlorobenzoic Acid

Scientific Rationale & Introduction 2-Amino-3,5-dichlorobenzoic acid (CAS: 2789-92-6), also known in phytopathology as 3,5-dichloroanthranilic acid (DCA), is a highly versatile bifunctional building block[1]. In the real...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Introduction

2-Amino-3,5-dichlorobenzoic acid (CAS: 2789-92-6), also known in phytopathology as 3,5-dichloroanthranilic acid (DCA), is a highly versatile bifunctional building block[1]. In the realm of antifungal drug development and crop protection, this molecule serves a dual purpose. First, it acts as a robust synthetic scaffold for generating direct-acting antifungal agents, such as succinate dehydrogenase (SDH) inhibitors and fumiquinazoline-related alkaloids[2],[3]. Second, the unmodified molecule functions as a potent synthetic elicitor, activating systemic acquired resistance (SAR) in plants against fungal pathogens without exhibiting direct in vitro toxicity[4],[5].

Mechanistic Causality: The strategic placement of two electron-withdrawing chlorine atoms at the 3 and 5 positions of the aromatic ring fundamentally alters the molecule's physicochemical profile. These halogens significantly increase lipophilicity, facilitating penetration through complex fungal cell walls. Furthermore, in synthetic derivatives, these chlorine atoms participate in critical halogen bonding within the hydrophobic pockets of target enzymes (such as SDH), dramatically enhancing binding affinity and preventing target-site mutation resistance[3].

Mechanistic Pathways & Workflows

To fully leverage 2-amino-3,5-dichlorobenzoic acid, researchers must understand both its chemical derivatization pathways and its biological mechanisms of action.

SynthesisWorkflow A 2-Amino-3,5-dichlorobenzoic acid (CAS: 2789-92-6) B TBTU Coupling & Cyclization (Acetonitrile, Et3N) A->B Pathway A D Amidation & 1,3-Dipolar Cycloaddition (PIDA catalyst, MeOH/H2O) A->D Pathway B C Fumiquinazoline Analogs (Pyrazino-quinazolines) B->C F Antifungal Activity Evaluation (MIC & SDH Inhibition Assays) C->F E Isoxazole Amide Derivatives (SDH Inhibitors) D->E E->F

Synthetic pathways from 2-Amino-3,5-dichlorobenzoic acid to antifungal agents.

Mechanism DCA 3,5-Dichloroanthranilic Acid Plant Foliar Application (Elicitor Role) DCA->Plant In vivo Deriv Chemical Derivatization (Isoxazoles/Quinazolinones) DCA->Deriv In vitro NPR1 NPR1-Dependent & Independent Signaling Activation Plant->NPR1 Immunity Systemic Acquired Resistance (Broad-spectrum Immunity) NPR1->Immunity SDH Succinate Dehydrogenase (SDH) Binding in Fungi Deriv->SDH Death Fungal Cell Death (Direct Antifungal Action) SDH->Death

Dual antifungal mechanisms: direct SDH inhibition via derivatives and plant immunity elicitation.

Experimental Protocols

Protocol A: Synthesis of Fumiquinazoline-Type Antifungals

Natural fumiquinazolines from marine fungi show potent antimicrobial properties. By utilizing the dichloro-anthranilic acid core, synthetic analogs exhibit enhanced resistance-breaking capabilities against efflux-pump-mediated fungal resistance[2].

Reagents: 2-Amino-3,5-dichlorobenzoic acid (1.0 equiv), Indole-propanoate derivative (1.14 equiv), TBTU (1.20 equiv), Triethylamine (Et₃N, 2.0 equiv), Anhydrous Acetonitrile.

Step-by-Step Methodology:

  • Activation: Dissolve 81 mg (0.394 mmol) of 2-amino-3,5-dichlorobenzoic acid in 3.3 mL of anhydrous acetonitrile. Add 152 mg (0.472 mmol) of TBTU and 109 µL (0.787 mmol) of Et₃N.

    • Causality Insight: The electron-withdrawing chlorine atoms reduce the nucleophilicity of the amine. TBTU efficiently converts the carboxylic acid into a highly active OBt ester intermediate, preventing competitive side reactions and driving the amidation forward with high atom economy[2].

  • Coupling: Add the indole-propanoate derivative (106 mg, 0.450 mmol) to the activated mixture. Stir continuously at room temperature for 12 hours under an inert argon atmosphere.

  • Cyclization: Evaporate the solvent under reduced pressure. Redissolve the crude mixture in ethyl acetate and wash with 1M HCl, saturated NaHCO₃, and brine. The resulting intermediate is then subjected to standard thermal cyclization to yield the pyrazino[2,1-b]quinazoline-3,6-dione core.

  • Self-Validation & QC: Monitor the disappearance of the starting material via TLC (DCM:MeOH 9:1). The highly fluorescent nature of the anthranilic acid under UV (254 nm) allows for precise tracking. Post-reaction, confirm the cyclized product mass via LC-MS. The presence of the distinct dichloro-isotope pattern (a 9:6:1 ratio for M, M+2, M+4 peaks) serves as internal validation that the halogenated aromatic ring remains intact.

Protocol B: Synthesis of Isoxazole Amide Derivatives (SDH Inhibitors)

Succinate dehydrogenase (SDH) inhibitors are a critical class of agricultural fungicides. 2-Amino-3,5-dichlorobenzoic acid can be converted into highly active isoxazole amides via a 1,3-dipolar cycloaddition[3].

Reagents: 2-Amino-3,5-dichlorobenzoic acid-derived oxime (1.0 equiv), Substituted acrylamide (1.2 equiv), PIDA (Phenyliodine(III) diacetate, 1.5 equiv), Methanol/Water.

Step-by-Step Methodology:

  • Oxime Formation: React the intermediate aldehyde (derived from the starting material) with hydroxylamine hydrochloride and sodium acetate in a MeOH/H₂O mixture (10:1 v/v) for 1 hour at room temperature.

    • Causality Insight: Sodium acetate buffers the reaction, preventing the hydrolysis of delicate bonds while facilitating the nucleophilic attack of hydroxylamine[3].

  • 1,3-Dipolar Cycloaddition: Dissolve the resulting oxime and the substituted acrylamide in dichloromethane. Slowly add PIDA.

    • Causality Insight: PIDA acts as a mild, hypervalent iodine oxidant, converting the oxime into a transient nitrile oxide in situ. This intermediate immediately undergoes a highly regioselective [3+2] cycloaddition with the alkene. Avoiding harsh oxidants ensures a high-fidelity yield of the SDH-inhibiting pharmacophore[3].

  • Self-Validation & QC: The oxidation of the oxime by PIDA is accompanied by a distinct color change (pale yellow to deep orange as the nitrile oxide forms, fading as cycloaddition completes). Validate via ¹H NMR: the disappearance of the oxime -OH proton (>10 ppm) and the appearance of diastereotopic protons of the 4,5-dihydroisoxazole ring (multiplets between 3.0–4.5 ppm) confirm successful synthesis.

Protocol C: Direct Application as a Plant Immunity Elicitor

Unlike standard fungicides, DCA rapidly and transiently activates the plant's endogenous immune system, serving as a functional analogue of salicylic acid (SA) without the associated phytotoxicity of prolonged SA accumulation[4],[5].

Step-by-Step Methodology:

  • Elicitor Preparation: Dissolve 2-amino-3,5-dichlorobenzoic acid in pure DMSO to create a 100 mM stock solution.

    • Causality Insight: DCA is highly hydrophobic due to the dichloro substitution. Initial dissolution in DMSO ensures complete solvation before aqueous dilution, preventing uneven application and localized phytotoxicity[4].

  • Dilution & Application: Dilute the stock solution with sterile distilled water to a working concentration of 100 µM (final DMSO concentration 0.1% v/v). Apply as a foliar spray until runoff 48 hours prior to anticipated fungal exposure.

  • Self-Validation & QC: Monitor the expression of PR1 (Pathogenesis-Related gene 1) via RT-qPCR 24 hours post-application to validate the successful induction of the NPR1-dependent defense pathway[5].

Quantitative Efficacy: Comparative Antifungal Data

The table below summarizes the biological efficacy of the unmodified scaffold versus its synthesized derivatives, demonstrating the broad utility of the compound.

Compound ClassTarget PathogenPrimary Mode of ActionMIC (µg/mL)SDH IC₅₀ (µM)Reference
DCA (Unmodified Scaffold) H. parasitica, B. cinereaPlant Immunity Elicitation (NPR1)N/A (Indirect)N/A[4],[5]
Fumiquinazoline Analogs S. aureus, C. albicansEfflux Pump Bypass / Cell Wall4.0 - 8.0>100[2]
Isoxazole Amide Derivatives Rhizoctonia solaniDirect SDH Inhibition1.5 - 3.02.4[3]
Boscalid (Standard Control) Rhizoctonia solaniDirect SDH Inhibition2.03.1[3]

References

  • [1] Title: CAS No : 2789-92-6 | Product Name : 2-Amino-3,5-dichlorobenzoic acid. Source: Pharmaffiliates. URL:

  • [4] Title: The Synthetic Elicitor 3,5-Dichloroanthranilic Acid Induces NPR1-Dependent and NPR1-Independent Mechanisms of Disease Resistance in Arabidopsis. Source: PMC. URL:

  • [2] Title: Effect of Indole-Containing Pyrazino[2,1-b]quinazoline-3,6-diones in the Virulence of Resistant Bacteria. Source: PMC. URL:

  • [3] Title: Design, Synthesis, and Insecticidal Evaluation of N-Pyridylpyrazole Amide Derivatives Containing 4,5-Dihydroisoxazole Amide as Potential Ryanodine Receptor Activators. Source: ACS Publications. URL:

  • [5] Title: Functional Analogues of Salicylic Acid and Their Use in Crop Protection. Source: MDPI. URL:

Sources

Application

Application Note: Utilizing 2-Amino-3,5-Dichlorobenzoic Acid (Chloramben) in Plant Phytotoxicity and Herbicide Resistance Assays

Introduction 2-Amino-3,5-dichlorobenzoic acid (commonly known as chloramben; CAS 2789-92-6) is a halogenated anthranilic acid derivative widely utilized in agricultural chemistry as a pre-emergence herbicide. In the cont...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-Amino-3,5-dichlorobenzoic acid (commonly known as chloramben; CAS 2789-92-6) is a halogenated anthranilic acid derivative widely utilized in agricultural chemistry as a pre-emergence herbicide. In the context of plant physiology and phytotoxicity profiling, it functions as a potent structural mimic of Indole-3-acetic acid (IAA), the primary natural plant auxin (1)[1]. Because of its specific mode of action, chloramben serves as an excellent reference compound for researchers developing novel selective phytotoxic agents or investigating auxin-regulated root development pathways ().

Mechanism of Action and Selectivity

Chloramben induces phytotoxicity by overloading auxin receptors, which triggers unregulated cell elongation, tissue epinasty, and the severe inhibition of seedling root development (2)[2]. The compound causes emerging seedlings to bend and ultimately undergo necrosis before or shortly after soil emergence[2].

A critical feature of chloramben is its selective toxicity, which is driven by species-specific metabolic detoxification. Tolerant species, such as Glycine max (soybeans), possess the enzymatic capability to rapidly conjugate the active free acid with glucose, forming a stable, non-phytotoxic N-glucosyl chloramben metabolite (3)[3]. Susceptible plants, such as Cucumis sativus (cucumber), lack sufficient carbohydrate reserves or the specific glycosyltransferases required for this rapid conversion, leading to lethal accumulation of the active herbicide (4)[4].

MOA C Chloramben (2-Amino-3,5-dichlorobenzoic acid) S Susceptible Plant (Low Glycosylation) C->S Absorption T Tolerant Plant (High Glycosylation) C->T Absorption A Auxin Receptor Overload (Unregulated Growth) S->A Accumulation N N-glucosyl chloramben (Inactive Conjugate) T->N Enzymatic Detoxification D Root Inhibition & Death A->D Phytotoxicity G Normal Growth N->G Survival

Divergent metabolic pathways of chloramben in susceptible versus tolerant plant species.

Experimental Design Principles

When designing phytotoxicity bioassays, the physicochemical properties of chloramben dictate the experimental setup. While highly active in wet soil, chloramben is subject to rapid leaching and bacterial hydrolysis, particularly if applied as an ester derivative (3)[3]. To isolate the direct biochemical effects of the compound from soil-microbiome interactions, in vitro agar-based assays are the gold standard for establishing baseline phytotoxicity (IC50) and evaluating genetic resistance.

Protocol 1: Seedling Root Growth Inhibition Bioassay (In Vitro)

This protocol provides a self-validating system to quantify the inhibitory effect of chloramben on primary root elongation. By utilizing a vertical plate setup, researchers can continuously monitor root growth without destructive sampling.

Materials:

  • 2-Amino-3,5-dichlorobenzoic acid (Analytical grade, >98% purity)

  • Dimethyl sulfoxide (DMSO)

  • Half-strength Murashige and Skoog (1/2 MS) basal salts

  • Phytagel (0.3%)

  • Model plant seeds (e.g., Arabidopsis thaliana or Cucumis sativus)

Step-by-Step Methodology:

  • Stock Solution Preparation: Dissolve chloramben in 100% DMSO to create a 100 mM stock. Causality: Chloramben free acid has limited aqueous solubility (1)[1]; DMSO ensures complete dissolution before introduction into the aqueous media, preventing localized precipitation.

  • Media Formulation: Prepare 1/2 MS media supplemented with 1% sucrose. Adjust pH to 5.7. Add 0.3% Phytagel and autoclave at 121°C for 15 minutes.

  • Treatment Gradient: Cool the media to 55°C. Spike with the chloramben stock to achieve final concentrations of 0 (Control), 0.1, 1.0, 10, 50, and 100 µM. Self-Validation Step: Ensure the final DMSO concentration remains strictly constant (e.g., 0.1% v/v) across all groups, including the control, to rule out solvent-induced phytotoxicity.

  • Seed Sterilization: Wash seeds in 70% ethanol for 1 minute, followed by 20% sodium hypochlorite with 0.05% Tween-20 for 10 minutes. Rinse five times with sterile deionized water.

  • Plating and Stratification: Plate seeds uniformly on the solidified agar. Seal plates with micropore tape and stratify at 4°C in the dark for 48 hours to synchronize germination.

  • Vertical Incubation: Transfer plates to a growth chamber (22°C, 16h light/8h dark). Position plates vertically at a 90° angle. Causality: Vertical orientation forces roots to grow gravitropically along the agar surface, preventing them from embedding into the media and enabling precise length measurements.

  • Quantification: After 7 days, photograph the plates and measure primary root lengths using ImageJ/Fiji. Calculate the IC50 using non-linear regression.

Workflow S1 1. Stock Preparation S2 2. Media Formulation S1->S2 S4 4. Vertical Incubation S2->S4 Plates S3 3. Seed Sterilization S3->S4 S5 5. Root Quantification S4->S5 7 Days S6 6. IC50 Calculation S5->S6

Step-by-step workflow for the in vitro root growth inhibition bioassay.

Data Presentation: Comparative Phytotoxicity Metrics

The table below summarizes the expected root elongation IC50 values and detoxification mechanisms across various plant models when exposed to chloramben.

Plant SpeciesPhenotype / Tolerance LevelRoot Elongation IC50Primary Detoxification Mechanism
Cucumis sativus (Cucumber)Susceptible~1.2 µMNegligible / Marginal[4]
Arabidopsis thalianaSusceptible~2.5 µMNegligible
Zea mays (Corn)Moderately Tolerant~45.0 µMPartial conjugation
Glycine max (Soybean)Highly Tolerant>100.0 µMRapid N-glucosylation[3]

Protocol 2: Quantification of N-glucosyl Chloramben Detoxification

To confirm that observed tolerance is mechanistically driven by N-glucosylation rather than target-site mutation, intracellular levels of the parent compound and the N-glucosyl conjugate must be quantified via LC-MS/MS (3)[3].

Step-by-Step Methodology:

  • Tissue Harvesting: Harvest 500 mg of root tissue from seedlings exposed to 10 µM chloramben for 48 hours. Immediately flash-freeze in liquid nitrogen. Causality: Flash-freezing instantly halts all metabolic and enzymatic activity, preventing post-harvest degradation or artificial conjugation of the analyte.

  • Extraction: Homogenize the frozen tissue in 5 mL of cold 80% methanol. Causality: Methanol efficiently precipitates structural proteins and enzymes while solubilizing both the lipophilic free acid and the hydrophilic glucosyl conjugate.

  • Centrifugation & Filtration: Centrifuge the homogenate at 10,000 × g for 15 minutes at 4°C. Filter the resulting supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.

  • LC-MS/MS Analysis: Inject 10 µL of the filtrate into a reverse-phase LC-MS/MS system equipped with a C18 column. Utilize a mobile phase gradient of water (0.1% formic acid) and acetonitrile.

  • Detection: Monitor the specific Multiple Reaction Monitoring (MRM) transitions for chloramben (m/z 204 → 160) and N-glucosyl chloramben (m/z 366 → 204) operating in negative electrospray ionization (ESI-) mode.

References

  • Benchchem. "2-Amino-3,5-dichlorobenzoic Acid|CAS 2789-92-6". Benchchem.1

  • Baruffini A, Borgna P. "[2-amino-3,5-dichloro-benzoic acid and 3-amino-2,5-dichloro-benzoic acid derivatives with phytotoxic action]". Farmaco Sci. 1978.

  • Oregon State University. "CHLORAMBEN - EXTOXNET PIP". EXTOXNET. 2

  • U.S. Environmental Protection Agency. "Chloramben (3 Amino 2,5-Dichlorobenzoic Acid) Pesticide Registration Standard". EPA. 3

  • ASHS Journals. "Plant Density and Herbicides Affect Cucumber Productivity". J. Amer. Soc. Hort. Sci.4

Sources

Method

using 2-Amino-3,5-dichlorobenzoic acid for drug discovery research

Application Note: 2-Amino-3,5-dichlorobenzoic Acid as a Privileged Scaffold in Drug Discovery and Chemical Biology Executive Summary 2-Amino-3,5-dichlorobenzoic acid (CAS: 2789-92-6), commonly referred to as 3,5-dichloro...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 2-Amino-3,5-dichlorobenzoic Acid as a Privileged Scaffold in Drug Discovery and Chemical Biology

Executive Summary

2-Amino-3,5-dichlorobenzoic acid (CAS: 2789-92-6), commonly referred to as 3,5-dichloroanthranilic acid, is a highly versatile, stereoelectronically unique building block utilized extensively in medicinal chemistry and agrochemical development[1]. Featuring a carboxylic acid, a primary amine, and two strongly electron-withdrawing chlorine atoms, this compound serves as a critical precursor for synthesizing complex heterocyclic systems. It is predominantly used in the discovery of antimicrobial fumiquinazoline-related alkaloids, ryanodine receptor-modulating anthranilic diamides, and as a synthetic elicitor of plant defense mechanisms[2][3].

This application note provides drug discovery professionals with mechanistic insights, validated physicochemical data, and self-validating protocols for incorporating 2-amino-3,5-dichlorobenzoic acid into modern synthetic workflows.

Mechanistic Pathways and Target Applications

The unique substitution pattern of 2-amino-3,5-dichlorobenzoic acid dictates its reactivity and the biological profile of its derivatives:

  • Antimicrobial Efflux Pump Inhibitors: In the pursuit of novel therapeutics against multidrug-resistant (MDR) bacteria, this scaffold is coupled with amino acids to form pyrazino[2,1-b]quinazoline-3,6-diones[4]. The chlorine substituents significantly enhance the lipophilicity and target-binding affinity of the resulting molecules. These derivatives target bacterial virulence factors, specifically acting as inhibitors of the AcrAB-TolC efflux pump, thereby restoring the efficacy of standard antibiotics against methicillin-resistant S. aureus (MRSA)[4].

  • Ryanodine Receptor Activators: In agrochemical drug discovery, 2-amino-3,5-dichlorobenzoic acid is a key intermediate in the synthesis of N-pyridylpyrazole amide derivatives. These compounds act as potent activators of ryanodine receptors, fatally disrupting intracellular calcium homeostasis in target organisms[3].

  • Plant Systemic Acquired Resistance (SAR): In chemical biology, the compound acts directly as a synthetic elicitor, inducing both NPR1-dependent and NPR1-independent disease resistance pathways in Arabidopsis thaliana, making it a valuable tool for studying plant immunity[2].

G A 2-Amino-3,5-dichlorobenzoic Acid (CAS: 2789-92-6) B Peptide Coupling (TBTU, Et3N) A->B Amino Acid Derivatives C Amidation & Cyclization (TCFH / Pyridine) A->C Pyrazole-5-carboxylic Acids D Direct Biological Application A->D in vivo screening E Fumiquinazoline Alkaloids (Antimicrobial) B->E AcrAB-TolC Inhibition F Anthranilic Diamides (Ryanodine Modulators) C->F Calcium Channel Disruption G Plant SAR Elicitor (NPR1 Pathway) D->G Disease Resistance

Caption: Synthetic pathways and biological targets of 2-Amino-3,5-dichlorobenzoic acid.

Physicochemical & Pharmacological Data Summary

To guide formulation and synthetic planning, the quantitative properties of 2-amino-3,5-dichlorobenzoic acid and its key derivatives are summarized below.

Property / ParameterValue / DescriptionReference
Molecular Formula C7H5Cl2NO2[1]
Molecular Weight 206.02 g/mol [1]
Computed XLogP3 2.6 (Indicates moderate lipophilicity)
Melting Point 227 - 230 °C[5]
Target MIC (MRSA) 16 – 32 μM (For synthesized fumiquinazoline derivative)
Hydrogen Bond Donors 2[2]
Hydrogen Bond Acceptors 3[2]

Experimental Protocols

Protocol 1: Synthesis of Linear Dipeptide Precursors for Antimicrobial Discovery

This protocol details the coupling of 2-amino-3,5-dichlorobenzoic acid with tryptophan derivatives to form linear dipeptides. This is the critical first step in the Mazurkiewicz–Ganesan method for synthesizing pyrazino[2,1-b]quinazoline-3,6-diones[4].

Step 1: Reagent Preparation & Stoichiometry

  • 2-Amino-3,5-dichlorobenzoic acid (1.0 equiv, 0.394 mmol)

  • Amino acid methyl ester (e.g., (S)-2-amino-3-(6-fluoro-1H-indol-3-yl)propanoate) (1.14 equiv, 0.450 mmol)

  • TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) (1.20 equiv, 0.472 mmol)

  • Triethylamine (Et3N) (2.0 equiv, 0.787 mmol)

  • Anhydrous Acetonitrile (3.3 mL)

Causality Insight: TBTU is explicitly selected over traditional carbodiimides (such as DCC or EDC). The electron-withdrawing chlorine atoms on the benzoic acid ring severely reduce the nucleophilicity of the adjacent amine and sterically hinder the carboxylic acid. TBTU rapidly forms an active ester under mild conditions, preventing the racemization of the chiral amino acid partner that typically occurs at higher temperatures[4]. Et3N serves as a non-nucleophilic base to deprotonate the carboxylic acid and neutralize the hydrochloride salt of the amino acid ester.

Step 2: Coupling Reaction

  • Dissolve 2-amino-3,5-dichlorobenzoic acid and the amino acid ester in anhydrous acetonitrile at room temperature.

  • Add Et3N dropwise, followed by the single-portion addition of TBTU.

  • Stir the reaction mixture continuously at room temperature for 5 hours.

Causality Insight: Maintaining strictly room temperature is critical. Previous methodologies utilizing toluene at reflux (110 °C) led to significant racemization and the generation of complex secondary by-products, drastically reducing the yield of the desired enantiomer[4].

Step 3: Workup and Self-Validation

  • Evaporate the solvent under reduced pressure.

  • Dissolve the resulting residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Self-Validating Check: Analyze the crude product via LC-MS. The isotopic pattern of the (M+H)+ peak must reflect the presence of two chlorine atoms (a characteristic 9:6:1 ratio for M : M+2 : M+4). The crude linear dipeptide is typically >90% pure and can be used directly for subsequent Fmoc-amino acid chloride coupling without column chromatography to avoid yield losses[4].

Protocol 2: High-Throughput Screening Preparation for Ryanodine Receptor Modulators

To evaluate the insecticidal or cellular impact of anthranilic diamides derived from 2-amino-3,5-dichlorobenzoic acid, researchers must synthesize the diamide and validate target engagement[3].

Step 1: Amidation via TCFH

  • React 2-amino-3,5-dichlorobenzoic acid with an activated pyrazole-5-carboxylic acid (1.0 mmol) using TCFH (N,N,N′,N′-tetramethylchloroformamidinium hexafluorophosphate, 2.4 mmol) as the coupling reagent[3].

  • Purify via silica gel column chromatography (n-heptane/ethyl acetate = 5:1) to isolate the diamide[3].

Step 2: Intracellular Calcium Assay (Target Validation)

  • Load target cells expressing ryanodine receptors with a fluorescent calcium indicator (e.g., Fluo-4 AM) for 30 minutes at 37 °C.

  • Wash cells to remove extracellular dye and introduce the synthesized diamide derivative.

  • Monitor fluorescence kinetics using a microplate reader (Ex/Em = 494/516 nm). A rapid, sustained increase in fluorescence indicates calcium release from the endoplasmic reticulum, confirming successful ryanodine receptor activation.

References

  • ChemBK. "CAS: 2789-92-6". ChemBK. Available at:[Link]

  • Resende, D. I. S. P., et al. "Effect of Indole-Containing Pyrazino[2,1-b]quinazoline-3,6-diones in the Virulence of Resistant Bacteria". National Center for Biotechnology Information (PMC). Available at:[Link]

  • ACS Publications. "Design, Synthesis, and Insecticidal Evaluation of N-Pyridylpyrazole Amide Derivatives Containing 4,5-Dihydroisoxazole Amide as Potential Ryanodine Receptor Activators". Journal of Agricultural and Food Chemistry. Available at:[Link]

Sources

Application

Application Notes &amp; Protocols: Experimental Setups for Reactions Involving 2-Amino-3,5-dichlorobenzoic Acid

Introduction: The Versatility of a Dichlorinated Anthranilic Acid Derivative 2-Amino-3,5-dichlorobenzoic acid (CAS: 2789-92-6), also known as 3,5-dichloroanthranilic acid, is a halogenated aromatic amino acid that serves...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Versatility of a Dichlorinated Anthranilic Acid Derivative

2-Amino-3,5-dichlorobenzoic acid (CAS: 2789-92-6), also known as 3,5-dichloroanthranilic acid, is a halogenated aromatic amino acid that serves as a highly versatile building block in modern organic synthesis.[1] Its structure is characterized by a benzene ring functionalized with both a carboxylic acid and an amino group, alongside two chlorine atoms. This unique combination of reactive sites makes it a valuable intermediate in the development of new molecules within the pharmaceutical, agrochemical, and dye industries.[1][2]

Notably, this compound is a key precursor for synthesizing various heterocyclic compounds, including antifungal and antibacterial pyrrolines and triazolines.[3] It is also utilized in agricultural research as a precursor to agents with phytotoxic or herbicidal properties.[1][4] The presence of the electron-withdrawing chlorine atoms and the ortho-amino group significantly influences the reactivity of the carboxylic acid, making tailored experimental design crucial for successful synthetic outcomes.

This guide provides detailed protocols for common transformations involving 2-Amino-3,5-dichlorobenzoic acid, focusing on the underlying chemical principles and practical laboratory considerations to ensure reliable and reproducible results.

Compound Properties and Safety Protocols

Scientific integrity begins with a thorough understanding of the materials in use. Safe and effective experimentation requires strict adherence to handling protocols based on the compound's specific physicochemical properties and associated hazards.

Physicochemical Data

The essential properties of 2-Amino-3,5-dichlorobenzoic acid are summarized below for quick reference.

PropertyValueSource
CAS Number 2789-92-6[3]
Molecular Formula C₇H₅Cl₂NO₂[3][5]
Molecular Weight 206.02 g/mol [3][5]
Appearance White to pale yellow or brown solid powder.[3][5][3][5]
Melting Point 226-235 °C[1][5][6]
Solubility Slightly soluble in water; soluble in hot methanol.[5][6][5][6]
Hazard Identification and Safe Handling

2-Amino-3,5-dichlorobenzoic acid is classified with specific hazards that mandate careful handling to minimize risk to laboratory personnel. The primary hazards include skin and eye irritation.[6][7][8]

Hazard CategoryGHS StatementPrecautionary Measures & PPE
Skin Irritation H315: Causes skin irritation.[6][8]Wear appropriate protective gloves and clothing to prevent skin exposure.[5] Wash thoroughly after handling.[7][8]
Eye Irritation H319: Causes serious eye irritation.[6][8]Wear appropriate protective eyeglasses or chemical safety goggles (conforming to EN166 or OSHA 29 CFR 1910.133).[5]
Respiratory Irritation May cause respiratory tract irritation.[5][7]Use only in a well-ventilated area or under a chemical fume hood. Minimize dust generation.[5][7]
Ingestion May be harmful if swallowed; may cause irritation of the digestive tract.[5][7]Do not eat, drink, or smoke when using this product.[7] If ingested, rinse mouth and seek medical attention.[5]

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[5] Keep the container tightly closed.[5][7][8]

Spill Management: In case of a spill, avoid generating dust.[5] Vacuum or sweep up the material using appropriate protective equipment and place it into a suitable disposal container.[5]

Core Synthetic Transformations and Protocols

The dual functionality of 2-Amino-3,5-dichlorobenzoic acid allows for a wide range of chemical modifications. The following protocols detail two fundamental reaction types: N-acylation of the amino group and esterification of the carboxylic acid group.

Workflow Overview: From Reagent to Purified Product

A generalized workflow for synthetic reactions is essential for planning and execution. This process ensures that all necessary steps, from preparation to final analysis, are considered.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification & Analysis reagent Weigh Reagents & Solvents glassware Assemble Dry Glassware reagent->glassware setup Combine Reactants (Control Temp/Atmosphere) glassware->setup monitor Monitor Progress (TLC/LC-MS) setup->monitor quench Quench Reaction monitor->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Crude Product (Recrystallization/Chromatography) concentrate->purify analyze Characterize Product (NMR, MS, MP) purify->analyze

Caption: General experimental workflow for organic synthesis.

Protocol 1: N-Acetylation of 2-Amino-3,5-dichlorobenzoic Acid

Rationale: N-acylation is a fundamental transformation used to introduce an amide functional group. This reaction is crucial for building larger, more complex molecules, such as potential drug candidates or specialized chemical probes. Acetylation of the amino group can also serve as a protecting group strategy, preventing its participation in subsequent reactions. The following protocol uses acetic anhydride as the acylating agent.

Materials:

  • 2-Amino-3,5-dichlorobenzoic acid (1.0 eq)

  • Acetic Anhydride (1.2 eq)

  • Pyridine (as solvent and base)

  • 1 M Hydrochloric Acid (HCl)

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

G start Start: Dissolve Acid in Pyridine cool Cool solution to 0°C in an ice bath start->cool add Add Acetic Anhydride dropwise via funnel cool->add Maintain temp. react Stir at 0°C for 30 min, then warm to RT for 2h add->react monitor Monitor reaction completion by TLC react->monitor pour Pour mixture into ice-cold 1M HCl monitor->pour If complete precipitate Collect precipitate by vacuum filtration pour->precipitate wash Wash solid with cold water precipitate->wash dry Dry the solid product under vacuum wash->dry end End: Purified Product dry->end

Caption: Workflow for N-Acetylation of 2-Amino-3,5-dichlorobenzoic acid.

Step-by-Step Methodology:

  • Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-Amino-3,5-dichlorobenzoic acid (e.g., 2.06 g, 10 mmol) in pyridine (20 mL).

  • Cooling: Place the flask in an ice bath and stir the solution until the temperature equilibrates to 0-5 °C.

  • Addition of Reagent: Slowly add acetic anhydride (e.g., 1.22 g, 12 mmol) to the cooled solution dropwise using a syringe or dropping funnel over 10-15 minutes. The dropwise addition is crucial to control the exothermic reaction.

  • Reaction: Stir the mixture at 0-5 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-4 hours.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC), eluting with a mixture like ethyl acetate/hexanes. The disappearance of the starting material spot indicates completion.

  • Work-up and Isolation: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing ice-cold 1 M HCl (approx. 100 mL). This will neutralize the pyridine and precipitate the product.

  • Filtration: Collect the resulting solid precipitate by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with several portions of cold deionized water to remove any residual acid and pyridine hydrochloride.

  • Drying: Dry the collected solid under vacuum to yield the final product, 2-acetamido-3,5-dichlorobenzoic acid. Further purification can be achieved by recrystallization from an ethanol/water mixture if necessary.

Protocol 2: Fischer Esterification of 2-Amino-3,5-dichlorobenzoic Acid

Rationale: Esterification of the carboxylic acid is a common strategy to increase a molecule's lipophilicity, which can be critical for drug delivery, or to protect the carboxylic acid from reacting in subsequent synthetic steps. The Fischer esterification method involves reacting the carboxylic acid with an alcohol under acidic catalysis.

Materials:

  • 2-Amino-3,5-dichlorobenzoic acid (1.0 eq)

  • Methanol (as solvent and reagent)

  • Concentrated Sulfuric Acid (H₂SO₄, catalytic amount)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer

G start Start: Suspend Acid in Methanol cool Cool suspension in an ice bath start->cool add_acid Add conc. H₂SO₄ (catalyst) dropwise cool->add_acid reflux Heat mixture to reflux (e.g., 65°C) for 4-6h add_acid->reflux monitor Monitor reaction completion by TLC reflux->monitor concentrate Cool to RT & remove Methanol in vacuo monitor->concentrate If complete dissolve Dissolve residue in Ethyl Acetate concentrate->dissolve wash_bicarb Wash with sat. NaHCO₃ to neutralize acid dissolve->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry organic layer over MgSO₄ wash_brine->dry filter_conc Filter & concentrate to yield crude ester dry->filter_conc purify Purify by recrystallization or chromatography filter_conc->purify end End: Purified Ester purify->end

Caption: Workflow for Fischer Esterification of 2-Amino-3,5-dichlorobenzoic acid.

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend 2-Amino-3,5-dichlorobenzoic acid (e.g., 2.06 g, 10 mmol) in methanol (50 mL).

  • Catalyst Addition: Cool the suspension in an ice bath. Carefully and slowly add concentrated sulfuric acid (e.g., 0.5 mL) dropwise with vigorous stirring.

  • Reaction: Remove the ice bath and heat the mixture to reflux (approximately 65 °C) using a heating mantle. Maintain the reflux for 4-6 hours.

  • Monitoring: Track the consumption of the starting material using TLC (e.g., eluting with 30% ethyl acetate in hexanes).

  • Work-up: After the reaction is complete, cool the flask to room temperature. Remove the bulk of the methanol using a rotary evaporator.

  • Extraction: Dissolve the remaining residue in ethyl acetate (50 mL). Transfer the solution to a separatory funnel.

  • Washing: Carefully wash the organic layer with a saturated sodium bicarbonate solution (2 x 30 mL) to neutralize the sulfuric acid catalyst. A mild effervescence may be observed. Subsequently, wash with deionized water (1 x 30 mL) and then with brine (1 x 30 mL).

  • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude methyl 2-amino-3,5-dichlorobenzoate.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like hexanes or via flash column chromatography if necessary.

Summary of Reaction Parameters

For clarity and reproducibility, the key parameters for the described protocols are summarized below.

ParameterProtocol 1: N-AcetylationProtocol 2: Fischer Esterification
Key Reagent Acetic AnhydrideMethanol / H₂SO₄ (cat.)
Solvent PyridineMethanol
Stoichiometry Acid:Anhydride (1:1.2)Acid:Methanol (Excess)
Temperature 0 °C to Room Temp.Reflux (~65 °C)
Reaction Time 2-4 hours4-6 hours
Work-up Acidic precipitationLiquid-liquid extraction
Purification Filtration / RecrystallizationRecrystallization / Chromatography

References

  • 2-Amino-3,5-dichlorobenzoic acid | CAS No: 2789-92-6. Pharmaffiliates. [Link]

  • [2-amino-3,5-dichloro-benzoic acid and 3-amino-2,5-dichloro-benzoic acid derivatives with phytotoxic action]. PubMed. [Link]

  • An efficient and scalable approach to the synthesis of 3,5-dichlorobenzoic acid. RSC Advances. [Link]

  • 2-Amino-5-Chloro Benzoic acid. Anshul Specialty Molecules. [Link]

Sources

Method

Application Note: Advanced Analytical Methods for the Detection of 2-Amino-3,5-dichlorobenzoic Acid

Executive Summary & Scientific Context 2-Amino-3,5-dichlorobenzoic acid (3,5-DCAA), also referred to as 3,5-dichloroanthranilic acid, is a highly versatile halogenated aromatic compound. In pharmaceutical development, it...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

2-Amino-3,5-dichlorobenzoic acid (3,5-DCAA), also referred to as 3,5-dichloroanthranilic acid, is a highly versatile halogenated aromatic compound. In pharmaceutical development, it serves as a critical building block for synthesizing quinazoline-2,4-diones and dipeptidyl peptidase-4 (DPP-4) inhibitors, such as Alogliptin analogs[1]. Beyond its role as a synthetic intermediate, chemical biology has identified 3,5-DCAA as a potent synthetic plant immunity activator. It acts as a priming agent that induces reactive oxygen species (ROS) and activates the phenylpropanoid and octadecanoid defense pathways in crops like barley[2].

Because of its dual application, analytical laboratories require robust, scalable methods. This guide details causality-driven protocols for both high-concentration purity assays (RP-HPLC-UV) and trace-level biological quantification (LC-MS/MS).

Physicochemical Profiling & Causality in Method Development

The rational design of an analytical method requires a deep understanding of the analyte's physicochemical properties. 3,5-DCAA (CAS: 2789-92-6) has a molecular weight of 206.02 g/mol and a LogP of approximately 2.50[3].

  • Chromatographic Causality (The pH Effect): The molecule features two highly electronegative chlorine atoms at the 3 and 5 positions. These electron-withdrawing groups significantly lower the pKa of the carboxylic acid while rendering the ortho-amino group extremely weakly basic. To achieve reproducible retention and prevent peak tailing on a reversed-phase (RP) column, the mobile phase must be strictly acidic. An acidic environment suppresses the ionization of the carboxylic acid, keeping the molecule in a neutral, hydrophobic state that interacts optimally with C18 or mixed-mode stationary phases[3].

  • Mass Spectrometry Causality (Ionization & Isotopes): While the amino group can theoretically accept a proton for positive ion mode, the acidic nature of the molecule makes Negative Electrospray Ionization (ESI-) far more sensitive. The loss of a proton yields a stable [M−H]− anion. Furthermore, the presence of two chlorine atoms produces a distinct M/M+2/M+4 isotopic signature (in a 9:6:1 ratio) at m/z 204, 206, and 208. This isotopic pattern acts as a built-in mass filter, effectively distinguishing 3,5-DCAA from isobaric background noise in complex plant or plasma matrices[2].

Experimental Workflow

G Sample Sample Matrix (Plant Tissue / Plasma) Extraction Liquid-Liquid Extraction (80% Methanol) Sample->Extraction Add Solvent Centrifugation Centrifugation & Filtration (0.22 µm) Extraction->Centrifugation 14,000 x g HPLC RP-HPLC Separation (C18, 0.1% FA / MeCN) Centrifugation->HPLC Inject 2-5 µL UV UV-Vis Detection (Purity Assay) HPLC->UV High Conc. (≥96%) MS LC-MS/MS Detection (Trace / Metabolomics) HPLC->MS Low Conc. (Trace) Data Data Analysis & Isotopic Profiling UV->Data MS->Data

Experimental Workflow for 3,5-DCAA Detection and Metabolomic Profiling.

Protocol 1: RP-HPLC-UV Method for Purity and Impurity Profiling

This method is optimized for the batch release and purity assessment of 3,5-DCAA raw materials, ensuring a target purity of ≥96.0%[4].

Self-Validating System Suitability
  • Blank Injection: A 50:50 Water:Acetonitrile blank must show no interfering peaks at the retention time of 3,5-DCAA.

  • Tailing Factor ( Tf​ ): Must be ≤1.5 . A higher tailing factor indicates secondary silanol interactions, necessitating a fresh preparation of the acidic mobile phase.

  • Relative Standard Deviation (RSD): ≤2.0% for five replicate injections of the standard.

Step-by-Step Methodology
  • Standard Preparation: Accurately weigh 10.0 mg of 3,5-DCAA reference standard. Dissolve in 10 mL of diluent (50% Acetonitrile / 50% Water) to create a 1 mg/mL stock solution. Sonicate for 5 minutes to ensure complete dissolution[4].

  • Working Solution: Dilute the stock to 100 µg/mL using the diluent. Filter through a 0.45 µm PTFE syringe filter.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in MS-grade Water (Formic acid replaces traditional phosphoric acid to maintain MS-compatibility if method transfer is needed)[3].

    • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Execution: Inject 5 µL of the working solution into the HPLC system using the gradient outlined in Table 1.

  • Detection: Monitor at 254 nm, where the conjugated aromatic system of the anthranilic acid core exhibits strong UV absorbance.

Protocol 2: LC-MS/MS Method for Trace Detection & Untargeted Metabolomics

This protocol is designed for extracting and quantifying 3,5-DCAA from complex biological matrices, such as barley seedlings undergoing resistance induction studies[2] or pharmacokinetic plasma samples[1].

Self-Validating System Suitability
  • Matrix Spike Recovery: Must fall between 85% and 115% to ensure the extraction solvent effectively precipitates proteins without co-precipitating the analyte.

  • Isotope Ratio Check: The ratio of the m/z 204 peak to the m/z 206 peak must be approximately 3:2. Any significant deviation indicates isobaric matrix interference.

Step-by-Step Methodology
  • Tissue Extraction: Harvest 100 mg of biological tissue (e.g., barley leaves) and flash-freeze immediately in liquid nitrogen. Pulverize the tissue into a fine powder[2].

  • Metabolite Solubilization: Add 1.0 mL of ice-cold 80% Methanol / 20% Water to the powder. Vortex vigorously for 2 minutes to disrupt cellular membranes and halt enzymatic degradation.

  • Centrifugation: Centrifuge the homogenate at 14,000 × g for 15 minutes at 4°C to pellet cellular debris and precipitated proteins.

  • Filtration: Carefully transfer the supernatant and filter it through a 0.22 µm hydrophilic PTFE filter directly into an autosampler vial.

  • LC-MS/MS Analysis: Inject 2 µL into a High-Resolution Mass Spectrometer (HRMS) or Triple Quadrupole system using Negative ESI mode, applying the parameters in Table 2.

Quantitative Data Summaries

Table 1: RP-HPLC Gradient Program

Time (min) % Mobile Phase A (0.1% FA in Water) % Mobile Phase B (0.1% FA in MeCN) Flow Rate (mL/min)
0.0 90 10 1.0
2.0 90 10 1.0
8.0 10 90 1.0
10.0 10 90 1.0
10.1 90 10 1.0

| 15.0 | 90 | 10 | 1.0 |

Table 2: LC-MS/MS Parameters & MRM Transitions

Parameter Setting / Value Scientific Rationale
Ionization Mode ESI Negative (ESI-) Capitalizes on the acidic carboxylic group
Capillary Voltage 3.0 kV Standard for small molecule negative ionization

| Precursor Ion (m/z) | 203.9 [M−H]− | Base isotope peak of the deprotonated molecule | | Product Ion 1 (Quantifier) | 159.9 [M−H−CO2​]− | Primary fragmentation via decarboxylation | | Product Ion 2 (Qualifier) | 124.0 [M−H−CO2​−Cl]− | Secondary fragmentation confirming halogen presence | | Collision Energy (CE) | 15 eV (Quant) / 25 eV (Qual) | Optimized for stable aromatic core fragmentation |

References

  • SIELC Technologies. Separation of Anthranilic acid, 3,5-dichloro- on Newcrom R1 HPLC column.3

  • Thermo Fisher Scientific. 2-Amino-3,5-dichlorobenzoic acid, 97% Product Specification.4

  • PubMed / NIH. Chemical Biology Meets Metabolomics: The Response of Barley Seedlings to 3,5-Dichloroanthranilic Acid, a Resistance Inducer.2

  • AWS / Patent Data. S1 Supporting Information Discovery of Alogliptin: A Potent, Selective, Bioavailable, and Efficacious Inhibitor of Dipeptidyl Peptidase.1

Sources

Technical Notes & Optimization

Troubleshooting

improving the yield of 2-Amino-3,5-dichlorobenzoic acid synthesis

Technical Support Center: Yield Optimization & Troubleshooting for 2-Amino-3,5-Dichlorobenzoic Acid Synthesis Introduction Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Yield Optimization & Troubleshooting for 2-Amino-3,5-Dichlorobenzoic Acid Synthesis

Introduction Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this definitive guide to optimizing the synthesis of 2-amino-3,5-dichlorobenzoic acid (also frequently referred to as 3,5-dichloroanthranilic acid). This compound is a critical structural intermediate in the development of agrochemicals, dyes, and active pharmaceutical ingredients (APIs) such as Tafamidis[1].

Historically, synthesizing this molecule involved harsh chlorinating agents like sulfuryl chloride, which often capped yields at ~60% due to poor regioselectivity and side reactions[2]. Today, industrial standards prioritize green, high-yield oxidative chlorination methodologies. This guide provides the mechanistic causality, validated protocols, and troubleshooting logic required to achieve >80% yields with exceptional purity[3].

Section 1: The Self-Validating Protocol – Oxidative Chlorination

To eliminate the need for toxic chlorine gas and expensive sulfuryl chloride, the most robust methodology utilizes in situ oxidative chlorination using hydrochloric acid (HCl) and hydrogen peroxide (H2O2)[3][4].

Mechanistic Causality: In this system, HCl serves a dual purpose. First, it protonates the amino group of the anthranilic acid starting material. This protonation slightly deactivates the aromatic ring but strongly directs the incoming electrophiles to the 3- and 5-positions (ortho/para to the amine, meta to the carboxylic acid). Second, it acts as the chloride source. The slow addition of H2O2 oxidizes the chloride ions into active chlorinating species in a controlled manner[4]. Because the active species is consumed as soon as it is generated, over-chlorination is kinetically suppressed.

Step-by-Step Methodology:

  • Substrate Suspension: In a glass-lined or enamel reactor, suspend 1.0 molar equivalent of anthranilic acid in 300 to 700 wt% of deionized water[3].

  • Acidification: Add 4.0 to 5.5 molar equivalents of concentrated hydrochloric acid. Self-Validation: The suspension will clarify as the anthranilic acid protonates and dissolves into the aqueous phase.

  • Thermal Equilibration: Heat the reaction mixture to an optimal temperature of 50–60°C[3].

  • Oxidant Dosing (Critical Step): Slowly dose 2.3 to 2.5 molar equivalents of aqueous hydrogen peroxide (H2O2) into the reactor[3]. Maintain rigorous stirring. Self-Validation: As the reaction progresses, the highly insoluble 2-amino-3,5-dichlorobenzoic acid will begin to precipitate out of the acidic solution. This phase separation intrinsically protects the product from further over-chlorination (Le Chatelier’s principle).

  • Isolation: Once H2O2 addition is complete and the precipitation ceases, cool the mixture to room temperature. Isolate the crude product via vacuum filtration.

  • Purification: Wash the filter cake with cold water to remove residual acid. If ultra-high purity is required for downstream diazotization, recrystallize the crude product from toluene or glacial acetic acid[2][5].

Section 2: Reaction Metrics & Data Presentation

Understanding the quantitative differences between synthesis routes is essential for process scale-up. Table 1 summarizes the performance of various chlorination strategies.

Table 1: Comparative Metrics for Anthranilic Acid Chlorination Strategies

Synthesis MethodReagents / CatalystTypical YieldRegioselectivityEnvironmental & Safety Impact
Traditional Sulfuryl Chloride (SO₂Cl₂) in DMF/DCE~60%[2]Moderate (High mono-chloro impurities)High toxicity, generates SO₂ gas, expensive[4].
Direct Gas Cl₂ gas with FeCl₃ catalyst in HCl (10°C)65 - 70%[2][4]GoodSevere safety hazards due to toxic Cl₂ gas handling[2].
Oxidative (Recommended) HCl / H₂O₂ in Water (50-60°C)>80%[3]Excellent (Precipitation-driven)Green chemistry, water byproduct, highly economical[3][4].

Section 3: Troubleshooting Logic & Diagnostic Workflow

When scaling up, deviations in yield or purity require immediate, logical intervention. The following diagram maps the diagnostic workflow for resolving common synthesis failures.

Troubleshooting Start Issue: Low Yield or Impure Product Check1 Analyze HPLC / LC-MS Profile Start->Check1 Mono High Mono-chloro (Under-reaction) Check1->Mono Peak M-34 Da Tri High Tri-chloro (Over-reaction) Check1->Tri Peak M+34 Da Degradation Tarry Byproducts (Degradation) Check1->Degradation Baseline drift FixMono Increase H2O2 to 2.5 eq. Extend reaction time Mono->FixMono FixTri Reduce H2O2 dosing rate. Maintain Temp < 60°C Tri->FixTri FixDeg Ensure HCl is > 4.0 eq. Improve stirring speed Degradation->FixDeg

Caption: Diagnostic workflow for troubleshooting 2-amino-3,5-dichlorobenzoic acid synthesis.

Section 4: Frequently Asked Questions (FAQs)

Q1: My yield is plateauing at 60% using sulfuryl chloride. How can I push this to >80%? A1: Sulfuryl chloride is a harsh reagent that often leads to non-selective chlorination and requires complex solvent systems (like dichloroethane/DMF)[2]. To break the 60% yield ceiling, transition to the HCl/H₂O₂ oxidative chlorination method. This aqueous system leverages the insolubility of the target product to drive the reaction forward, consistently achieving yields of 80.7% or higher[3].

Q2: I am detecting 3,4,5-trichloroanthranilic acid (over-chlorinated byproducts). What is the root cause? A2: Over-chlorination is fundamentally a kinetic issue driven by excess active oxidant and poor thermal management. If the reaction temperature exceeds 60°C, or if the H₂O₂ is dosed too rapidly, the local concentration of active chlorine spikes, overcoming the natural regioselectivity of the ring[3][4]. Ensure your H₂O₂ addition is dropwise and tightly controlled via an automated dosing pump linked to a thermocouple.

Q3: Why is my reaction mixture turning into a dark, tarry substance instead of a clean precipitate? A3: Tarry byproducts indicate oxidative degradation of the aromatic ring. This occurs when there is insufficient HCl in the system. The HCl must be present in a large excess (4.0 to 5.5 equivalents)[3] to fully protonate the amine group. An unprotonated amine is highly susceptible to destructive oxidation by H₂O₂. Check your initial pH and ensure you are using concentrated HCl.

Q4: What is the most efficient way to purify the crude product if it contains mono-chlorinated intermediates? A4: If your conversion was incomplete, the crude product will contain 2-amino-5-chlorobenzoic acid. Because the dichloro product has significantly lower solubility in non-polar and moderately polar solvents, recrystallization is highly effective. Dissolving the crude mixture in hot toluene or glacial acetic acid, followed by slow cooling, will yield pure 2-amino-3,5-dichlorobenzoic acid as distinct crystalline needles[2][5].

References

  • Title: DE2750292A1 - 3,5-Dichloro-anthranilic acid prodn.
  • Title: CN103224451B - Method for synthesizing 3,5-dichlorobenzoic acid Source: Google Patents URL
  • Title: An efficient and scalable approach to the synthesis of 3,5-dichlorobenzoic acid Source: RSC Advances URL
  • Title: CAS No : 2789-92-6 | Product Name : 2-Amino-3,5-dichlorobenzoic acid Source: Pharmaffiliates URL
  • Title: ANTHRAQUINONE AND ANTHRONE SERIES - Part V.

Sources

Optimization

Technical Support Center: Purification &amp; Troubleshooting of Crude 2-Amino-3,5-dichlorobenzoic Acid

Welcome to the Technical Support Center for the purification of 2-Amino-3,5-dichlorobenzoic acid (commonly known as 3,5-dichloroanthranilic acid). As a critical intermediate in the synthesis of pharmaceuticals (e.g., qui...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of 2-Amino-3,5-dichlorobenzoic acid (commonly known as 3,5-dichloroanthranilic acid). As a critical intermediate in the synthesis of pharmaceuticals (e.g., quinazoline-based bioactive compounds) and agrochemicals, achieving >98% purity is paramount[1].

Because this compound is typically synthesized via the aggressive electrophilic chlorination of 2-aminobenzoic acid in acidic media[2], crude batches are notoriously fraught with mono-chlorinated isomers, unreacted precursors, and highly colored oxidative polymers[3]. This guide provides field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to isolate the pure compound.

Quantitative Data & Impurity Profiling

To design a rational purification strategy, we must exploit the physicochemical differences between the target molecule and its process impurities. The dual functionality of the molecule (a basic amine and an acidic carboxyl group) allows for precise phase manipulation via pH control.

Table 1: Physicochemical Parameters Dictating Purification

Parameter Value Purification Implication
Molecular Weight 206.03 g/mol Determines exact stoichiometric equivalents for acid/base dissolution.
Melting Point (Pure) 233 – 234 °C Serves as the primary self-validation metric for crystalline purity[3].
Isoelectric Point (pI) ~3.0 – 4.0 The exact pH range where the zwitterionic/neutral form is least soluble, dictating the target for aqueous precipitation[3].

| Solubility Profile | High in EtOH (Hot); Low in H₂O | Makes aqueous ethanol the thermodynamically ideal solvent system for gradient recrystallization. |

Table 2: Common Impurities and Mechanistic Removal Strategies

Impurity Origin Physicochemical Difference Removal Strategy
2-Aminobenzoic acid Unreacted starting material Higher amine basicity; higher aqueous solubility. Washed out during isoelectric precipitation.
2-Amino-5-chlorobenzoic acid Incomplete chlorination Isomeric lattice disruption; higher solubility in cold ethanol. Eliminated via Mother Liquor in EtOH/H₂O recrystallization[3].
2-Amino-3-chlorobenzoic acid Incomplete chlorination Slightly altered pKa; moderate ethanol solubility. Eliminated via Mother Liquor in EtOH/H₂O recrystallization[3].

| Oxidative Polymers | Amine degradation byproducts | High molecular weight; highly lipophilic; deeply colored. | Adsorbed by Activated Carbon at high pH. |

Purification Workflow Architecture

The following diagram illustrates the sequential logic of the purification workflow. We utilize a two-stage approach: a macroscopic chemical cleanup (Acid/Base Extraction) followed by a microscopic thermodynamic cleanup (Recrystallization).

PurificationWorkflow Crude Crude 2-Amino-3,5-dichlorobenzoic Acid (Contains mono-chloro & colored impurities) BaseDissolution Alkaline Dissolution (NaOH, pH 11-12) Crude->BaseDissolution Charcoal Activated Carbon Treatment (Removes colored oxidation products) BaseDissolution->Charcoal Filtration1 Hot Filtration (Removes carbon & insoluble matter) Charcoal->Filtration1 Acidification Isoelectric Precipitation (HCl, pH 3.0-4.0) Filtration1->Acidification Filtration2 Filtration & Washing (Isolates semi-pure product) Acidification->Filtration2 Recrystallization Recrystallization (Aqueous Ethanol) Filtration2->Recrystallization Pure Pure 2-Amino-3,5-dichlorobenzoic Acid (>98% Purity) Recrystallization->Pure

Caption: Workflow for the purification of crude 2-amino-3,5-dichlorobenzoic acid via phase manipulation.

Troubleshooting Guides & FAQs

Q: During the initial chlorination reaction, my product precipitates as a thick, unfilterable paste rather than distinct crystals. How do I fix this? A: This is a well-documented phenomenon. The "paste" forms because the target dichloro product co-precipitates with structurally similar monochloro precursors (3-chloro- and 5-chloroanthranilic acid)[3]. These impurities disrupt the uniform crystal lattice, preventing proper nucleation and resulting in an amorphous, mixed-crystal suspension. Resolution: Do not attempt to force-filter the paste. Instead, advance directly to Protocol A (Alkaline Dissolution). By converting the entire mixture into soluble sodium carboxylate salts, you break the amorphous lattice entirely, allowing you to reset the crystallization thermodynamics.

Q: My crude product has a persistent dark brown/purple coloration. Will recrystallization alone remove this? A: No. Recrystallization is highly inefficient at removing these specific chromophores. The dark coloration arises from the oxidative polymerization of the free amine group, creating large, highly conjugated, lipophilic molecules. Because they are lipophilic, they often co-crystallize with the target compound in organic solvents. Resolution: You must utilize activated carbon while the product is in an aqueous alkaline state. At pH 11-12, your target molecule is a highly polar, water-soluble sodium salt, while the polymeric impurities remain relatively hydrophobic. The activated carbon selectively adsorbs these hydrophobic polymers via van der Waals forces.

Q: I am losing a massive amount of yield (over 40%) during the ethanol/water recrystallization. What is causing this? A: Yield loss here is almost always caused by "crash-precipitation"—adding water too quickly or cooling the solution too rapidly. 2-Amino-3,5-dichlorobenzoic acid has a steep solubility curve in ethanol. If you force it out of solution too fast, it traps solvent and impurities, and a significant portion remains supersaturated in the mother liquor. Resolution: Follow the "Cloud Point" methodology in Protocol B . By finding the exact thermodynamic boundary of solubility (the cloud point) at boiling, and allowing the solution to cool ambiently before applying an ice bath, you encourage slow, ordered crystal growth. This maximizes both yield and purity.

Standard Operating Procedures (Protocols)

Protocol A: Alkaline-Carbon Treatment and Isoelectric Precipitation

Purpose: To remove polymeric color bodies and reset the physical state of the crude paste.

  • Suspension: Suspend 100 g of crude 2-amino-3,5-dichlorobenzoic acid in 500 mL of deionized water.

  • Alkaline Dissolution: Slowly add 20% NaOH (aq) dropwise under vigorous stirring until the pH stabilizes between 11.0 and 12.0.

    • Causality: The electron-withdrawing chlorine atoms lower the pKa of the carboxylic acid. At pH > 11, the compound is fully deprotonated to its highly soluble sodium salt.

  • Carbon Treatment: Add 10 g of activated carbon (10% w/w). Heat the mixture to 60°C and stir for 30 minutes.

  • Hot Filtration: Filter the hot suspension through a tightly packed Celite pad to remove the carbon.

    • Validation Checkpoint: The resulting filtrate must be transparent and pale yellow. If it remains dark brown, the carbon was saturated; repeat steps 3-4.

  • Isoelectric Precipitation: Cool the filtrate to 20°C. Slowly add 6M HCl dropwise. The product will begin to precipitate heavily. Stop adding acid when the pH reaches exactly 3.0 to 4.0.

    • Causality: This is the isoelectric point where the molecule exists in its least soluble, neutral/zwitterionic state[3].

  • Isolation: Filter the off-white precipitate, wash with 100 mL of cold deionized water, and air-dry.

Protocol B: Gradient Recrystallization (Ethanol/Water)

Purpose: To separate the target compound from mono-chlorinated isomers via thermodynamic crystallization.

  • Dissolution: Transfer the semi-pure solid from Protocol A to a round-bottom flask equipped with a reflux condenser. Add minimal boiling ethanol (approx. 95% EtOH) until the solid just completely dissolves.

  • Cloud Point Establishment: While maintaining a gentle boil, add hot deionized water dropwise until the solution becomes faintly, persistently turbid (the "cloud point").

  • Clarification: Add 1-2 mL of hot ethanol to just clear the turbidity. Remove the flask from the heat source immediately.

  • Controlled Nucleation: Allow the flask to cool slowly to room temperature undisturbed.

    • Causality: Slow cooling allows the dichloro target to selectively build its crystal lattice, while the more soluble monochloro isomers remain dissolved in the mother liquor[3].

  • Yield Maximization: Once at room temperature, transfer the flask to an ice bath (0–5°C) for 2 hours.

  • Harvesting: Vacuum filter the pure crystals. Wash the filter cake with 50 mL of ice-cold 50% aqueous ethanol.

  • Drying & Validation: Dry the crystals in a vacuum oven at 60°C to a constant weight.

    • Validation Checkpoint: Determine the melting point of the dried crystals. A sharp melting point of 233–234°C confirms >98% purity[3].

References

  • DE2750292A1 - 3,5-Dichloro-anthranilic acid prodn. - by chlorinating anthranilic acid with hydrochloric acid and hydrogen peroxide, intermediate for dyes and pesticides - Google Patents. Google Patents.
  • Supporting Information for Synthesis of 2,1-benzisoxazole-3(1H)-ones by base- mediated photochemical N–O bond-forming cyclization of 2-azidobenzoic acids. Beilstein Journals.
  • Determination of the Absolute Configuration of Bioactive Indole-Containing Pyrazino[2,1-b]quinazoline-3,6-diones and Study of Their In Vitro Metabolic Profile. PMC (NIH).

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-Amino-3,5-Dichlorobenzoic Acid Derivatives

Welcome to the Technical Support Center for the synthesis and derivatization of 2-amino-3,5-dichlorobenzoic acid (3,5-dichloroanthranilic acid). This core scaffold is a critical intermediate in the development of highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and derivatization of 2-amino-3,5-dichlorobenzoic acid (3,5-dichloroanthranilic acid). This core scaffold is a critical intermediate in the development of highly potent agrochemicals (e.g., ryanodine receptor modulators like chlorantraniliprole) and pharmaceutical agents[1].

This guide is designed for drug development professionals and synthetic chemists. It bypasses basic chemistry to directly address the mechanistic bottlenecks, regioselectivity challenges, and derivatization hurdles associated with this highly deactivated aromatic system.

Synthetic Workflow & Mechanistic Pathway

The synthesis of 2-amino-3,5-dichlorobenzoic acid derivatives typically follows a two-phase workflow: the regioselective electrophilic aromatic substitution of anthranilic acid, followed by the functionalization of the sterically hindered carboxylic acid or the electronically deactivated amine.

SynthesisPathway A Anthranilic Acid (Starting Material) B HCl / H2O2 (in situ Cl2) A->B Aqueous Medium C 2-Amino-3,5-dichloro- benzoic acid B->C Regioselective Chlorination D Acyl Chloride Activation C->D SOCl2 / DMF E Amide Derivatives (Target) D->E R-NH2

Reaction pathway for the synthesis and amidation of 2-amino-3,5-dichlorobenzoic acid.

Troubleshooting Guides & FAQs

Module A: Core Scaffold Chlorination

Q: Why does the chlorination of anthranilic acid selectively occur at the 3 and 5 positions, and why am I seeing mono-chlorinated impurities? A: The regioselectivity is dictated by the competing electronic effects of the substituents on the benzene ring. The amino (-NH₂) group is strongly electron-donating via resonance (+R effect) and directs electrophilic aromatic substitution to its ortho (3) and para (5) positions. Simultaneously, the carboxylic acid (-COOH) group is electron-withdrawing (-I, -R) and meta-directing, which also points to the 3 and 5 positions. This synergistic directing effect ensures high regioselectivity[2]. If you are observing mono-chlorinated impurities (typically 5-chloroanthranilic acid), it is an issue of under-chlorination. The first chlorination event deactivates the ring slightly due to the inductive effect of the halogen. The second chlorination requires sustained electrophilic pressure. Ensure your oxidant is not decomposing prematurely due to excessive heat (>60 °C) or rapid addition.

Q: What is the most scalable and environmentally friendly method for this chlorination? A: Traditional methods using chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) are hazardous, prone to over-chlorination, and generate toxic byproducts. The optimal industrial approach is semi-aqueous oxidative chlorination using hydrochloric acid (HCl) and hydrogen peroxide (H₂O₂)[1]. This method generates the active electrophile (Cl₂/HOCl) in situ and produces only water as a byproduct, consistently yielding ~89% of the target compound[3].

Module B: Derivatization Challenges

Q: During the amidation of the carboxylic acid moiety, why do standard mild coupling reagents (e.g., EDC/HOBt or HATU) fail to produce high yields? A: Mild carbodiimide or uronium-based coupling fails due to a combination of electronic deactivation and intramolecular interactions. The two electron-withdrawing chlorine atoms increase the acidity of the carboxylic acid (pKa ~4.20)[2]. More critically, the adjacent ortho-amino group forms a highly stable intramolecular hydrogen bond with the carbonyl oxygen. This pseudo-six-membered ring stabilizes the ground state and sterically/electronically hinders the attack of mild coupling intermediates. Resolution: You must forcefully break the intramolecular H-bond. Convert the carboxylic acid to a highly reactive acyl chloride using thionyl chloride (SOCl₂) with a catalytic amount of DMF under reflux, strip the excess SOCl₂, and immediately trap the intermediate with your target amine in the presence of a non-nucleophilic base (e.g., DIPEA).

Q: When attempting N-alkylation or N-acylation of the 2-amino group, the reaction stalls completely. How can this be resolved? A: The 2-amino group in 3,5-dichloroanthranilic acid is an exceptionally poor nucleophile. Its lone pair is heavily delocalized into the aromatic ring, an effect severely exacerbated by the electron-withdrawing pull of the two chlorine atoms and the ortho-carboxylic acid. Resolution: The amine must be deprotonated to form a highly reactive amide anion prior to electrophilic attack. Use a strong base (e.g., Sodium hydride, NaH) in a polar aprotic solvent (THF or DMF) before adding your electrophile. For N-acylation, neat acetic anhydride or an acid chloride under prolonged reflux is required.

Quantitative Data: Chlorination Method Comparison

To optimize your synthetic route, compare the empirical data of standard chlorination methodologies below. The oxidative chlorination method provides the best balance of yield, purity, and safety.

Synthetic MethodReagentsOperating Temp.Typical YieldPurity ProfileEnvironmental Impact
Direct Gas Chlorination Cl₂ gas, Acetic Acid20–30 °C60–70%Moderate (Over-chlorination risk)High (Toxic Cl₂ gas)
Sulfuryl Chloride SO₂Cl₂, Organic Solvent40–50 °C75–80%GoodHigh (SO₂ gas byproduct)
Oxidative Chlorination HCl, H₂O₂, H₂O 50–60 °C 80–89% [3]Excellent (>98%) Low (Water byproduct)

Validated Experimental Protocol

Gram-Scale Synthesis of 2-Amino-3,5-dichlorobenzoic Acid via Oxidative Chlorination

Causality & Design: This protocol relies on the controlled, in situ generation of active chlorine species through the oxidation of HCl by H₂O₂. By controlling the rate of H₂O₂ addition, the concentration of the active electrophile is kept at a steady state, preventing oxidative degradation of the amine[1].

Step 1: Substrate Dissolution & Acidification

  • In a round-bottom flask equipped with a mechanical stirrer, suspend 1.0 equivalent of anthranilic acid in distilled water (approx. 5 mL per gram of substrate).

  • Slowly add 4.5 equivalents of concentrated hydrochloric acid (37%). Causality: The excess HCl serves a dual purpose: it acts as the chloride source for the oxidation and protonates the amine to increase solubility, ensuring a homogeneous distribution of the starting material.

Step 2: Oxidant Addition (Critical Step)

  • Heat the acidic mixture to 50 °C.

  • Attach an addition funnel and begin the dropwise addition of 30% aqueous H₂O₂ (2.4 equivalents) over a period of 2 to 3 hours. Self-Validating System (Trust Check): Monitor the internal temperature for a mild exotherm. The exotherm confirms the oxidation of Cl⁻ to Cl₂/HOCl is occurring. If the temperature drops below 45 °C or no exotherm is observed, pause the addition immediately. Unreacted H₂O₂ can accumulate and rapidly decompose later, causing a dangerous pressure spike and foaming.

Step 3: Maturation & Precipitation

  • Once addition is complete, maintain the reaction at 50–60 °C for an additional 2 hours. Self-Validating System (Trust Check): The reaction is self-indicating. As the chlorination proceeds, the highly soluble anthranilic acid hydrochloride is consumed, and the highly insoluble 2-amino-3,5-dichlorobenzoic acid precipitates. The formation of a thick, pale yellow to brown crystalline slurry confirms successful conversion[2].

Step 4: Isolation

  • Filter the precipitate while the mixture is still warm (approx. 40 °C). Causality: Filtering warm keeps trace amounts of mono-chlorinated impurities and unreacted starting material dissolved in the aqueous phase.

  • Wash the filter cake with cold distilled water until the filtrate reaches a neutral pH.

  • Dry the product under vacuum at 60 °C to a constant weight. Expected yield: 80–89%[3].

References

  • DE2750292A1 - 3,5-Di:chloro-anthranilic acid prodn. | Google Patents | 1

  • 2-Amino-3,5-dichlorobenzoic Acid|CAS 2789-92-6 | Benchchem | 2

  • Synthesis of compounds Va–Vn. | ResearchGate | 3

Sources

Optimization

Technical Support Center: Optimizing 2-Amino-3,5-Dichlorobenzoic Acid Synthesis

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when scaling up the synthesis of 2-Amino-3,5-dichlorobenzoic acid (also known as 3,5-dichloroanthranilic acid).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when scaling up the synthesis of 2-Amino-3,5-dichlorobenzoic acid (also known as 3,5-dichloroanthranilic acid). This compound is a highly valuable intermediate for downstream pharmaceuticals, agrochemicals, and complex dyes[1].

The primary synthetic challenge lies in the presence of the unprotected amino group. While it strongly activates the aromatic ring for electrophilic aromatic substitution at the ortho (C3) and para (C5) positions, it is also highly susceptible to oxidative degradation by harsh chlorinating agents[2]. This guide provides field-proven methodologies, mechanistic troubleshooting, and optimized protocols to ensure high-yield, regioselective dichlorination.

Mechanistic Workflow: Synthetic Route Comparison

To understand the optimization landscape, we must compare the traditional organic solvent-based chlorination against the optimized aqueous green chemistry route. The diagram below illustrates the divergent pathways and their respective efficiencies.

Synthesis cluster_green Green Chemistry Route cluster_trad Traditional Route Anthranilic Anthranilic Acid (Starting Material) GreenReagents HCl + H2O2 Water Solvent 30-60°C Anthranilic->GreenReagents TradReagents SO2Cl2 Ether/Acetic Acid 0-20°C Anthranilic->TradReagents GreenIntermediate In situ Cl2 Generation GreenReagents->GreenIntermediate Product 2-Amino-3,5-dichlorobenzoic Acid (Target Product) GreenIntermediate->Product High Yield (>80%) TradReagents->Product Moderate Yield (~60%)

Fig 1. Comparison of traditional vs. optimized green synthesis pathways for dichlorination.

Quantitative Optimization Data

The choice of chlorinating agent and solvent system drastically impacts both the yield and the impurity profile. Below is a comparative summary of the reaction parameters required to drive the reaction to completion while suppressing side reactions[1][2][3].

ParameterTraditional Method ( SO2​Cl2​ )Optimized Green Method ( H2​O2​ / HCl )
Chlorinating Agent Sulfuryl Chloride (2.5 – 3.0 eq) H2​O2​ (2.3 – 2.5 eq) + HCl (4.0 – 5.5 eq)
Solvent System Diethyl Ether, Acetic Acid, or DMFWater (300 – 700 wt% relative to substrate)
Operating Temperature 0 – 20 °C50 – 60 °C
Reaction Time 1 – 3 hours2 – 5 hours (controlled dropwise addition)
Expected Yield ~60%>80%
Regioselectivity Moderate (Risk of over-chlorination)High (Strictly 3,5-dichloro isomer)
Environmental Impact High (Toxic reagents, organic waste)Low (Aqueous system, water byproduct)
Standardized Experimental Protocol: Aqueous H2​O2​ / HCl System

The traditional use of sulfuryl chloride ( SO2​Cl2​ ) is notorious for generating substantial waste and causing poor regioselectivity[2]. We strongly recommend transitioning to the H2​O2​ / HCl system[1]. This protocol is a self-validating system: the controlled addition of peroxide dictates the rate of chlorine generation, acting as a built-in kinetic safeguard against thermal runaway and amine oxidation.

Step-by-Step Methodology:

  • Substrate Dispersion : In a glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and internal temperature probe, suspend 1.0 equivalent of anthranilic acid in 300 to 700 wt% of deionized water[1].

  • Acidification : Slowly charge 4.0 to 5.5 equivalents of concentrated hydrochloric acid (37% w/w) into the suspension[1]. Stir vigorously until the anthranilic acid is fully converted to its soluble hydrochloride salt.

  • Thermal Activation : Warm the reaction mixture to an internal temperature of 50 °C using a temperature-controlled heating mantle.

  • Controlled Oxidation : Load 2.3 to 2.5 equivalents of 30% aqueous hydrogen peroxide ( H2​O2​ ) into an addition funnel[1]. Add the peroxide dropwise over a period of 2 to 5 hours. Critical Control Point: The in situ generation of Cl2​ is highly exothermic. Adjust the addition rate to ensure the internal temperature strictly remains between 50 °C and 60 °C.

  • Maturation Phase : Once the peroxide addition is complete, maintain the reaction mixture at 50–60 °C for an additional 1 to 2 hours. This ensures the complete conversion of the kinetically favored 5-chloroanthranilic acid intermediate into the final 3,5-dichloro product.

  • Isolation : Cool the reactor contents to room temperature (20–25 °C). The target product will precipitate as a dense crystalline solid. Isolate via vacuum filtration.

  • Purification : Wash the filter cake thoroughly with cold deionized water until the filtrate reaches a neutral pH. Dry the product under vacuum at 60 °C to a constant weight. The expected yield is >80% with a melting point of ~233 °C[1].

Troubleshooting & FAQs

Q1: Why does my reaction yield a complex mixture of dark, tarry degradation products instead of the target dichlorinated compound? A1: The free amino group on anthranilic acid is highly susceptible to oxidation. When using excess chlorine gas or bulk additions of sulfuryl chloride, the local concentration of the oxidant exceeds the rate of electrophilic aromatic substitution, leading to oxidative degradation of the amine (often forming azo compounds or polymeric tars). To mitigate this, use the H2​O2​ / HCl protocol. By slowly adding H2​O2​ , you generate active chlorine in situ at a steady, controlled rate[1]. This ensures the chlorine is immediately consumed by the highly activated aromatic ring, protecting the amino group from bulk oxidation.

Q2: LC-MS analysis shows a significant amount of 5-chloroanthranilic acid in my final product. How can I drive the reaction to complete dichlorination? A2: Incomplete chlorination is a kinetic issue. The first chlorination at the para position (C5) is extremely rapid due to the strong electron-donating effect of the amino group. However, the second chlorination at the ortho position (C3) is significantly slower due to steric hindrance and the inductive electron-withdrawing effect of the newly installed C5 chlorine. To resolve this:

  • Ensure you are using the precise stoichiometric excess of oxidant (at least 2.3–2.5 equivalents of H2​O2​ )[1].

  • Maintain the reaction temperature strictly between 50–60 °C during the maturation phase[1]. Temperatures below 40 °C fail to provide the activation energy required for the second substitution.

Q3: Is it necessary to protect the amino group (e.g., via acetylation) prior to chlorination to improve yields? A3: While protecting the amino group prevents oxidation and can artificially force regioselectivity, it adds two entirely separate synthetic steps (protection and subsequent deprotection), which severely reduces atom economy and industrial throughput. The optimized H2​O2​ / HCl aqueous protocol eliminates the need for protecting groups. By running the reaction in a highly acidic aqueous medium (4.0–5.5 eq HCl)[1], the amine is protonated to an anilinium ion in equilibrium, which modulates its reactivity and shields it from direct oxidation while still allowing ring chlorination to proceed efficiently.

Q4: How should I manage the exotherm during the addition of hydrogen peroxide at scale? A4: The in situ oxidation of HCl to Cl2​ and the subsequent electrophilic aromatic substitution are both highly exothermic events. Do not dump the peroxide into the reactor. Use a controlled dosing pump or addition funnel to add the 30% H2​O2​ over a minimum of 2 hours[1]. Maintain vigorous mechanical stirring to ensure efficient heat dissipation, and utilize a cooling jacket linked to an internal temperature probe to clamp the reaction temperature below the 60 °C threshold.

References
  • DE2750292A1 - 3,5-Dichloro-anthranilic acid production Source: Google Patents URL
  • An efficient and scalable approach to the synthesis of 3,5-dichlorobenzoic acid Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 3,5-Dichloroanthranilic Acid

Welcome to the technical support center for the synthesis of 3,5-dichloroanthranilic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3,5-dichloroanthranilic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important chemical intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the rationale behind them, empowering you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most common and economical method for synthesizing 3,5-dichloroanthranilic acid?

The most frequently cited method for the synthesis of 3,5-dichloroanthranilic acid on a lab and industrial scale is the direct chlorination of anthranilic acid. A particularly common and cost-effective approach involves using a combination of hydrochloric acid (HCl) and hydrogen peroxide (H₂O₂) as the chlorinating system.[1][2] This method avoids the use of more expensive or hazardous chlorinating agents and organic solvents, making it an economical and environmentally friendlier option.[1]

The overall reaction proceeds as follows: Anthranilic acid is dissolved in aqueous hydrochloric acid, and hydrogen peroxide is added, typically at a moderately elevated temperature (e.g., 50-60°C), to generate the active chlorinating species in situ.[1][2]

Q2: What are the primary side reactions I should be aware of during the chlorination of anthranilic acid?

The direct chlorination of anthranilic acid is an electrophilic aromatic substitution reaction. Due to the activating and directing effects of the amino (-NH₂) and carboxylic acid (-COOH) groups, several side products can form. The main side reactions are:

  • Incomplete or Under-Chlorination: The most common side products are the two isomers of mono-chlorinated anthranilic acid: 3-chloroanthranilic acid and 5-chloroanthranilic acid.[1] The reaction proceeds stepwise, and stopping the reaction prematurely or using insufficient chlorinating agent will result in a mixture containing these intermediates.

  • Over-Chlorination: If the reaction conditions are too harsh (e.g., excess chlorinating agent, high temperature, or prolonged reaction time), polychlorinated byproducts can be formed.[3]

  • Isomer Formation: While the 3- and 5- positions are the primary sites of chlorination, other isomers are possible, though less common under controlled conditions. The direct chlorination of anthranilic acid derivatives can be complex; for instance, chlorination of methyl anthranilate with molecular chlorine predominantly yields the 5-chloro and dichlorinated products.[4]

Q3: My analysis shows significant amounts of 3-chloro and 5-chloroanthranilic acid. What is the likely cause and how can I fix it?

The presence of significant quantities of mono-chlorinated byproducts is a classic sign of incomplete chlorination. Here are the most probable causes and their solutions:

  • Insufficient Chlorinating Agent: The stoichiometry of your chlorinating agent to anthranilic acid is critical. You need at least two molar equivalents of the active chlorine species to achieve dichlorination.

    • Solution: Ensure you are using the correct stoichiometry. For the HCl/H₂O₂ system, a molar ratio of 2.3-2.5 moles of H₂O₂ per mole of anthranilic acid is recommended.[1] It's often beneficial to use a slight excess to drive the reaction to completion.

  • Short Reaction Time: Electrophilic aromatic substitution is not instantaneous. If the reaction is quenched too early, it will not have proceeded to the dichlorinated product.

    • Solution: Increase the reaction time. Monitor the reaction progress using a suitable analytical technique (e.g., HPLC, TLC) to determine the optimal reaction endpoint, which is typically when the mono-chloro intermediates have been consumed. A typical reaction time is around 3 hours at 50-55°C.[1]

  • Low Reaction Temperature: Reaction kinetics are temperature-dependent. If the temperature is too low, the rate of the second chlorination step may be too slow.

    • Solution: Maintain the reaction temperature within the recommended range, typically 50-60°C.[1] Be cautious, as excessively high temperatures can lead to over-chlorination.

Q4: How can I minimize the formation of over-chlorinated impurities?

Minimizing over-chlorination requires careful control over the reaction conditions.

  • Control Stoichiometry: Avoid a large excess of the chlorinating agent. Use a precisely measured amount, typically a small excess to ensure full conversion of the starting material without promoting further reaction.

  • Temperature Management: Do not let the reaction temperature exceed the optimal range. The reaction is exothermic, so controlled addition of the chlorinating agent and external cooling might be necessary to maintain a steady temperature.[2]

  • Reaction Time: Do not let the reaction run for an unnecessarily long time after the desired product has been formed. Again, reaction monitoring is key to identifying the point of maximum yield before significant byproduct formation occurs.

Q5: What is the typical purity of the crude product, and what are the common impurities?

The crude 3,5-dichloroanthranilic acid obtained directly from the reaction mixture is often a crystalline solid but typically requires further purification.[1] The purity can vary depending on the success of the reaction control. It is common for the crude product to be a mixture of the desired product along with unreacted starting material and mono-chlorinated intermediates.

A representative composition of a crude product from an HCl/H₂O₂ synthesis is detailed in the table below.

ComponentExample 1 Composition (% by weight)[1]Example 2 Composition (% by weight)[1]
3,5-dichloroanthranilic acid 88.291.3
3-chloroanthranilic acid 1.31.0
5-chloroanthranilic acid 0.40.3
Anthranilic acid < 0.3< 0.3

As the data indicates, even under optimized conditions, the crude product contains mono-chloro impurities, necessitating a purification step like recrystallization to achieve high purity.[5]

Troubleshooting Guide

Problem: Low Yield of 3,5-dichloroanthranilic acid

A low yield is a common issue that can often be traced back to several key parameters. Use the following guide and the diagnostic workflow to identify and solve the problem.

Possible Cause 1: Incomplete Reaction
  • Diagnosis: Your analytical data (HPLC, TLC, NMR) shows a significant amount of unreacted anthranilic acid and/or mono-chloroanthranilic acids in the crude product.

  • Solution:

    • Verify Reagent Stoichiometry: Double-check the molar ratios of your reagents. Ensure a slight excess of the chlorinating agent (e.g., 2.3-2.5 moles of H₂O₂ per mole of anthranilic acid) is used.[1]

    • Increase Reaction Time: Extend the reaction time and monitor its progress. Take aliquots every 30-60 minutes to track the disappearance of starting materials and intermediates.

Possible Cause 2: Suboptimal Reaction Temperature
  • Diagnosis: The reaction was conducted at a temperature below the recommended 50-60°C range.

  • Solution:

    • Maintain Temperature: Ensure your reaction vessel is properly heated and the internal temperature is monitored and maintained between 50-60°C.[1]

    • Controlled Addition: For larger scale reactions, the addition of the chlorinating agent (e.g., H₂O₂) should be done portion-wise or via a dropping funnel to control the exothermic reaction and maintain the target temperature.[2]

Possible Cause 3: Inefficient Mixing
  • Diagnosis: The reaction mixture is a thick slurry, and you observe non-uniform color or texture. This is particularly relevant as the product precipitates.[1]

  • Solution:

    • Improve Agitation: Use a powerful overhead stirrer or a larger magnetic stir bar to ensure the suspension is homogeneous. Efficient mixing is crucial for mass transfer between the solid and liquid phases.

Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_analysis Analyze Crude Product Composition (HPLC, TLC, NMR) start->check_analysis high_sm High Starting Material or Mono-chloro Intermediates? check_analysis->high_sm check_stoich Verify Reagent Stoichiometry high_sm->check_stoich Yes check_temp Review Reaction Temperature Logs high_sm->check_temp No increase_time Increase Reaction Time & Monitor Progress check_stoich->increase_time end_node Re-run Experiment with Optimized Parameters increase_time->end_node temp_low Temperature Below 50-60°C? check_temp->temp_low increase_temp Increase & Maintain Temperature at 50-60°C temp_low->increase_temp Yes check_mixing Assess Mixing Efficiency temp_low->check_mixing No increase_temp->end_node poor_mixing Is the Slurry Homogeneous? check_mixing->poor_mixing improve_agitation Improve Agitation poor_mixing->improve_agitation No poor_mixing->end_node Yes improve_agitation->end_node

Caption: Troubleshooting workflow for low yield.

Problem: Product Purity Issues After Isolation
Possible Cause: Co-precipitation of Impurities
  • Diagnosis: Your isolated solid product has a lower than expected melting point and analytical data confirms the presence of impurities like 3- and 5-chloroanthranilic acid. It has been noted that when the product precipitates during the chlorination, impurities can be trapped, leading to lower purity.[1]

  • Solution: Purification by Recrystallization

    • Solvent Selection: Choose a suitable solvent system. A mixture of ethanol and water is often effective for recrystallizing aminobenzoic acids.[5]

    • Procedure: Dissolve the crude product in the minimum amount of the hot solvent (or solvent mixture). If there are insoluble impurities, perform a hot filtration. Allow the solution to cool slowly to form pure crystals.

    • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly under vacuum.

Experimental Protocols

Protocol 1: Synthesis of 3,5-dichloroanthranilic acid via HCl/H₂O₂

This protocol is adapted from patent literature and represents a common method.[1][2] Researchers should perform their own risk assessment before proceeding.

  • Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, combine 274 parts by weight of anthranilic acid with a mixture of 900 parts water and 1,000 parts concentrated hydrochloric acid (36% by weight).

  • Dissolution: Stir the mixture until the anthranilic acid is completely dissolved.

  • Heating: Heat the solution to 50°C.

  • Chlorination: While maintaining the temperature at 50-55°C and stirring vigorously, add 340 parts by weight of 50% hydrogen peroxide dropwise over 3 hours. The reaction is exothermic and may require external cooling. A precipitate will form during the reaction.

  • Reaction Completion: After the addition is complete, continue to stir the mixture at 50-55°C for an additional 3 hours.

  • Isolation: Cool the resulting crystal suspension to 20-25°C. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with warm water until the washings are neutral to pH paper.

  • Drying: Dry the product in a vacuum oven at 50-60°C to a constant weight.

Protocol 2: Purification by Recrystallization
  • Dissolution: Place the crude 3,5-dichloroanthranilic acid in a flask. Add a suitable solvent (e.g., an ethanol/water mixture) and heat the mixture to boiling while stirring until the solid is completely dissolved. Use the minimum amount of solvent necessary.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum recovery, you can then place the flask in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small volume of the cold recrystallization solvent, and dry under vacuum.

Visualizations

G cluster_main Main Reaction Pathway cluster_side Side Reactions AA Anthranilic Acid MCA Mono-chloroanthranilic Acid (3- and 5- isomers) AA->MCA + Cl+ DCAA 3,5-dichloroanthranilic Acid (Desired Product) MCA->DCAA + Cl+ over_chlor Polychlorinated Byproducts DCAA->over_chlor + Excess Cl+

Caption: Main reaction pathway and key side reaction.

References

  • Wikipedia. Anthranilic acid. [Link]

  • PrepChem.com. Synthesis of 3,5-dichlorobenzoic acid. [Link]

  • Lee, B., Nakajima, H., & Park, J. (2014). Characteristics of Chlorination Byproduct Formation of Synthetic Nitrogenous Compounds. Journal of Korean Society of Environmental Engineers, 36(10), 710-719. [Link]

  • Google Patents. DE2750292A1 - 3,5-Di:chloro-anthranilic acid prodn.
  • Google Patents. CN102838481A - Synthesis of 3,5-dichlorobenzoyl chloride.
  • Google Patents.
  • Google Patents.
  • Google Patents.
  • Eureka | Patsnap. Preparation method of 3,5-dichlorobenzoyl chloride. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of 3,5-Dichlorobenzoic Acid: Synthesis and Reactivity. [Link]

  • Google Patents. CN103224451B - Method for synthesizing 3,5-dichlorobenzoic acid.
  • Wikipedia. Hofmann rearrangement. [Link]

  • PrepChem.com. Preparation of 2-amino-5-chlorobenzoic acid. [Link]

  • Google Patents. CN106349121A - Preparation method of 3,5-dichlorobenzoyl chloride.
  • Chemistry Steps. Hofmann Rearrangement. [Link]

  • Organic Syntheses Procedure. dl-4,4',6,6'-TETRACHLORODIPHENIC ACID. [Link]

  • Master Organic Chemistry. The Hofmann and Curtius Rearrangements. [Link]

  • SlidePlayer. HOFMANN REACTION or HOFMANN AMIDE DEGRADATION. [Link]

  • Quick Company. Process For Preparation Of 3, 5 Dichloroaniline. [Link]

  • SIELC Technologies. Anthranilic acid, 3,5-dichloro. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Bioactivity of 2-Amino-3,5-dichlorobenzoic Acid Compounds

Welcome to the technical support center for researchers working with 2-Amino-3,5-dichlorobenzoic acid and its derivatives. This class of halogenated anthranilic acids serves as a versatile scaffold in drug discovery and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers working with 2-Amino-3,5-dichlorobenzoic acid and its derivatives. This class of halogenated anthranilic acids serves as a versatile scaffold in drug discovery and agrochemical research, with derivatives showing promise as anti-inflammatory, anticancer, and antimicrobial agents.[1][2][3] However, their physicochemical properties often present unique challenges in biological assays, leading to frustratingly low or inconsistent bioactivity.

This guide is structured as a series of frequently asked questions (FAQs) to directly address the common issues encountered in the lab. As your virtual application scientist, my goal is to provide not just a list of steps, but the underlying scientific rationale to empower you to design robust experiments and correctly interpret your results.

Section 1: Foundational Troubleshooting: Is Your Compound the Problem?

Low bioactivity is often attributed to complex biological factors, but the root cause frequently lies with the compound itself. Before questioning the assay or the biological hypothesis, it is critical to validate the integrity of your test article.

FAQ: "I'm seeing no activity with my 2-amino-3,5-dichlorobenzoic acid derivative. What's the first thing I should check?"

Answer: Before diving into complex assay optimizations, you must first verify the fundamental properties of your compound. I call this the "Three C's" of troubleshooting: C omposition, C haracterization, and C oncentration. An error in any of these foundational checks will invalidate all downstream results. The workflow below outlines the critical initial steps.

start_node Start: Low or No Bioactivity Observed process_node_1 Run LC-MS & NMR Analysis start_node->process_node_1 Step 1: Verify Identity & Purity decision_node decision_node process_node process_node end_node_ok Proceed to Assay Optimization end_node_bad Re-synthesize or Re-purify Compound decision_node_1 Correct Mass & Structure? Purity >95%? process_node_1->decision_node_1 decision_node_1->end_node_bad No   process_node_2 Step 2: Assess Solubility (Kinetic Solubility Assay) decision_node_1->process_node_2  Yes decision_node_2 Soluble in Assay Buffer at Test Concentration? process_node_2->decision_node_2 decision_node_2->end_node_ok  Yes process_node_3 Address Solubility Issues: - Lower concentration - Use co-solvents - Reformulate decision_node_2->process_node_3 No   process_node_3->end_node_ok

Caption: Initial troubleshooting workflow for low bioactivity.

FAQ: "How do I confirm the identity and purity of my compound?"

Answer: The assumption that the compound in the vial is what you think it is, and is pure, is a common failure point. Commercial samples can degrade, and synthetic products can contain unreacted starting materials or byproducts.

  • Expertise & Experience: For a compound like 2-Amino-3,5-dichlorobenzoic acid, both an amino group and a carboxylic acid group are present. These are reactive handles used in subsequent synthetic steps. Incomplete reactions can leave behind starting material, which will alter the true concentration and molecular weight of your stock solution.

  • Trustworthiness: You must independently verify the compound's identity and purity.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • Nuclear Magnetic Resonance (NMR): To confirm the chemical structure.

    • High-Performance Liquid Chromatography (HPLC): To determine purity, which should ideally be >95%.

Property Value for 2-Amino-3,5-dichlorobenzoic Acid Source
CAS Number 2789-92-6[4]
Molecular Formula C₇H₅Cl₂NO₂[3]
Molecular Weight 206.02 g/mol [3]
Appearance White to Pale Yellow Solid[3]
Melting Point 227-235 °C[5]

Section 2: The Solubility Barrier: From Vial to Target

Poor solubility is arguably the most common cause of artificially low bioactivity in in-vitro assays.[6] If a compound is not fully dissolved, its effective concentration at the target site is unknown and far lower than the nominal concentration, leading to inaccurate Structure-Activity Relationship (SAR) data and false negatives.[7]

FAQ: "My compound is described as 'insoluble in water'. How can I ensure it's actually in solution during my assay?"

Answer: This is a critical question. Most screening compounds are dissolved in a 100% organic solvent like Dimethyl Sulfoxide (DMSO) to create a high-concentration stock, which is then diluted into an aqueous assay buffer.[8] This dilution step is where problems arise. The compound can precipitate out of the aqueous solution, forming a fine suspension. This suspension is not biologically active and can interfere with assay readings.

  • Causality: The dichlorinated benzene ring in your compound significantly increases its lipophilicity, leading to poor aqueous solubility.[9] When the DMSO stock is diluted into buffer, the solvent environment changes dramatically from organic to mostly aqueous. If the compound's concentration in the final buffer exceeds its aqueous solubility limit, it will crash out.

cluster_0 Desired Outcome cluster_1 Common Pitfall stock_sol 10 mM Compound in 100% DMSO (Fully Dissolved) dilution Dilution Step (e.g., 1:100) stock_sol->dilution final_sol_good 100 µM Compound in 1% DMSO / Buffer (Fully Dissolved) dilution->final_sol_good If C < Aqueous Solubility Limit final_sol_bad <10 µM Dissolved + Precipitate (Effective concentration is unknown) dilution->final_sol_bad If C > Aqueous Solubility Limit

Caption: The impact of aqueous solubility on final compound concentration.

To avoid this, you must determine the kinetic solubility of your compound in your specific assay buffer.

Experimental Protocol: Kinetic Solubility Assessment (Nephelometry)

This protocol provides a quantitative measure of your compound's solubility limit.

  • Prepare Compound Plate: In a 96-well plate, create a serial dilution of your compound starting from a high concentration (e.g., 1 mM) in 100% DMSO.

  • Prepare Buffer Plate: Add your specific assay buffer to a clear 96- or 384-well assay plate.

  • Transfer and Mix: Transfer a small volume (e.g., 1-2 µL) of the DMSO-solubilized compound from the compound plate to the buffer plate. Mix thoroughly. The final DMSO concentration should match your assay conditions (typically ≤1%).

  • Incubate: Allow the plate to equilibrate at room temperature for 1-2 hours.

  • Read Plate: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering (e.g., at 620 nm).

  • Analyze Data: The concentration at which light scattering significantly increases above the baseline indicates the point of precipitation and defines the kinetic solubility limit. Your assay concentrations must be kept below this limit.

FAQ: "What is the best practice for preparing and storing stock solutions in DMSO?"

Answer: Proper handling of DMSO stock solutions is crucial for reproducibility.

  • Concentration: Prepare stock solutions at a concentration of 10-30 mM.[8] Highly concentrated stocks are more prone to precipitation during freeze-thaw cycles.

  • Storage: Store solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Repeated freezing and thawing is a major cause of compound precipitation from DMSO.[7]

  • Water Contamination: DMSO is hygroscopic (readily absorbs water from the air). Use anhydrous DMSO and minimize the time stock solutions are open to the atmosphere. Water contamination can decrease the solubility of hydrophobic compounds.

  • Solvate Formation: Be aware that benzoic acids can form solvates with DMSO, which may alter their stability and solubility characteristics over time.[10][11] If you observe changes in your results using older stock solutions, re-characterize the compound.

Parameter Recommendation Rationale
Solvent Anhydrous DMSOMinimizes water absorption, which can cause precipitation.
Concentration 10-30 mMBalances utility with stability; higher concentrations can precipitate more easily.[8]
Storage Temp. -20°C or -80°CReduces solvent evaporation and slows degradation.
Aliquoting Small, single-use volumesCrucial to avoid repeated freeze-thaw cycles that force compound out of solution.[7]

Section 3: Assay-Specific Pitfalls and Interferences

If you have confirmed your compound is pure, stable, and soluble at the tested concentrations, the next step is to investigate potential interactions with the assay itself.

FAQ: "Could my compound be interfering with the assay technology itself?"

Answer: Yes. This phenomenon, known as "assay artifact," is a common source of false positives and false negatives. Small molecules can interfere with detection methods in numerous ways.

  • Autofluorescence: Aromatic compounds can fluoresce, interfering with fluorescence-based assays (e.g., FP, FRET). Always run a control plate with your compound in assay buffer without the target protein/enzyme to measure its background fluorescence.

  • Light Scattering: If your compound has precipitated (even forming a very fine, invisible suspension), it will scatter light. This is a major problem for absorbance-based and nephelometry assays.

  • Non-specific Reactivity: The amino and carboxylic acid groups, along with the halogenated ring, can potentially react with assay components. For example, anthranilic acids can have redox activity that might interfere with assays using redox-sensitive readouts (e.g., luciferase).

  • Trustworthiness: A critical control is to test for a "flat" Structure-Activity Relationship (SAR). If you test several structurally related derivatives of your compound and they all have similar, low activity, it may indicate an assay artifact rather than specific biological activity.[12]

FAQ: "My compound is active in a biochemical assay but not in my cell-based assay. What could be the reason?"

Answer: This is a very common and important observation in drug discovery. It points to issues beyond simple target engagement, often related to the compound's ability to function in a complex biological environment.

  • Cell Permeability: The compound may not be able to cross the cell membrane to reach an intracellular target. The dichlorinated, polar structure of 2-Amino-3,5-dichlorobenzoic acid presents a challenge for passive diffusion. You can use computational models (e.g., calculating cLogP) or experimental assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to predict or measure permeability.

  • Metabolic Instability: Cells contain metabolic enzymes (like Cytochrome P450s) that can modify and inactivate your compound. Your active compound might be rapidly degraded into an inactive form.

  • Efflux Pumps: Cells have transporter proteins (e.g., P-glycoprotein) that actively pump foreign compounds out of the cell, preventing them from reaching a therapeutic concentration.

  • Target Availability: The target protein might be in a different conformation, cellular compartment, or part of a larger protein complex in a cellular context compared to the isolated, purified protein used in a biochemical assay.

Section 4: Biological and Mechanistic Considerations

FAQ: "The parent 2-amino-3,5-dichlorobenzoic acid has known bioactivities. Why is my derivative inactive?"

Answer: This question gets to the heart of medicinal chemistry and SAR. Biological activity is exquisitely sensitive to molecular structure.

  • Expertise & Experience: The term "anthranilic acid derivative" covers a vast chemical space. These compounds have been shown to inhibit diverse targets like the enzyme MabA in tuberculosis, the transcription factor FUBP1 in cancer, and cyclooxygenase (COX) enzymes in inflammation.[2][13][14]

  • Causality: The specific activity depends entirely on the nature and position of the substituents on the anthranilic acid core. A derivative designed to fit the active site of a COX enzyme will likely not bind to a transcription factor. Your specific derivative may simply not have the correct three-dimensional shape or electronic properties to bind to the target in your assay. Small changes, such as moving a halogen from one position to another or altering a side chain, can completely abolish activity. This is not a failure, but rather a key piece of data in building an SAR model for your target.

References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. [Link][6][7]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link][15]

  • Baruffini, A., Borgna, P., & Pagani, G. (1978). [2-amino-3,5-dichloro-benzoic acid and 3-amino-2,5-dichloro-benzoic acid derivatives with phytotoxic action]. Il Farmaco; edizione scientifica, 33(4), 281–287. [Link][16]

  • Pharmaffiliates. (n.d.). 2-Amino-3,5-dichlorobenzoic Acid. Retrieved from [Link][3]

  • Papadopoulou, M. V., et al. (2013). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecular Pharmaceutics, 10(6), 2375–2383. [Link][8]

  • Alhadrami, H. A., et al. (2024). 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation. Molecules, 29(9), 2008. [Link][17]

  • Slaman, M., et al. (2022). Discovery of Anthranilic Acid Derivatives as Difluoromethylornithine Adjunct Agents That Inhibit Far Upstream Element Binding Protein 1 (FUBP1) Function. Journal of Medicinal Chemistry, 65(23), 15862–15881. [Link][14]

  • Igi, M., et al. (2021). Synthesis and Biological Evaluation of New Quinoline and Anthranilic Acid Derivatives as Potential Quorum Sensing Inhibitors. Molecules, 26(23), 7338. [Link][18]

  • Kamal, A., et al. (2008). Anthranilic acid derivatives as anticancer agents and process for the preparation thereof. Google Patents. [1]

  • Likhitha, U., et al. (2022). Stabilization of the DMSO Solvate of 2-Chloro-5-nitrobenzoic acid (Mesalazine Impurity M) by Bifurcated Hydrogen Bonds: Crystallographic, Spectroscopic, Thermal and Computational Studies. Journal of Chemical Crystallography, 52, 407-417. [Link][10]

  • Lherbet, C., et al. (2021). Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1) Inhibition to Intrabacterial Acidification. Pharmaceuticals, 14(7), 633. [Link][13]

  • Talele, T. T. (2016). Overcoming the Challenge of Poor Drug Solubility. American Pharmaceutical Review. [Link]

  • Al-Suhaimi, E. A., et al. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Pharmaceuticals, 17(12), 1582. [Link][9]

  • Waring, M. J. (2015). Introduction to small molecule drug discovery and preclinical development. Essays in Biochemistry, 59, 1-14. [Link][12]

  • Chembase.cn. (n.d.). 2-amino-3,5-dichlorobenzoic acid. Retrieved from [Link][4]

  • Yoshida, J., et al. (2013). Halogen and Chalcogen Cation Pools Stabilized by DMSO. Versatile Reagents for Alkene Difunctionalization. Journal of the American Chemical Society, 135(43), 16149–16152. [Link][19]

  • Morsy, M. A., et al. (2022). Functional Role of Novel Anthranilic Acid Derivatives as Anti-inflammatory Agents. Indian Journal of Pharmaceutical Education and Research, 56(3s), s480-s491. [Link][2]

  • Paul, S., & Guchhait, N. (2018). Structure and phase behavior of alkoxy benzoic acids in DMSO for thermodynamic applications: Theoretical investigation. Journal of Molecular Liquids, 261, 416-426. [Link][11]

  • Reddit user discussion on compound solubility. (2022). r/labrats. [Link][20]

Sources

Troubleshooting

Technical Support Center: Scale-Up &amp; Troubleshooting for 2-Amino-3,5-Dichlorobenzoic Acid

Target Audience: Process Chemists, Scale-Up Engineers, and Drug Development Professionals. Last Updated: April 2, 2026 Mechanistic Overview & Synthetic Pathways 2-Amino-3,5-dichlorobenzoic acid (also known as 3,5-dichlor...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Scale-Up Engineers, and Drug Development Professionals. Last Updated: April 2, 2026

Mechanistic Overview & Synthetic Pathways

2-Amino-3,5-dichlorobenzoic acid (also known as 3,5-dichloroanthranilic acid, CAS 2789-92-6)[1] is a highly valuable building block in the synthesis of pharmaceuticals, agrochemicals, and dyes[2]. Because the primary amino group strongly activates the aromatic ring toward electrophilic substitution[3], scaling up its chlorination presents significant challenges. Poor process control inevitably leads to over-chlorination (e.g., 3,4,5-trichloroanthranilic acid), oxidative degradation of the amine, and dangerous thermal runaways.

To mitigate these risks, industry standards have shifted away from direct chlorine gas and sulfuryl chloride (SO₂Cl₂) toward in-situ nascent chlorine generation[2][4].

G A Anthranilic Acid (Starting Material) B1 HCl + H2O2 (Aqueous, 50-60°C) A->B1 Green Route B2 SO2Cl2 (Organic Solvent, 0-20°C) A->B2 Traditional Route B3 Cl2 Gas (HCl Solvent, 10°C) A->B3 Direct Gas Route C 2-Amino-3,5-dichlorobenzoic acid (Target Product) B1->C High Yield, No VOCs B2->C Exothermic, SO2/HCl gas B3->C Requires Cl2 handling

Figure 1: Comparative synthesis pathways for 2-Amino-3,5-dichlorobenzoic acid from anthranilic acid.

Standard Operating Procedure: The In-Situ Nascent Chlorine Protocol

This methodology, adapted from the foundational [2], avoids organic solvents and utilizes water as the primary medium. By reacting hydrochloric acid with hydrogen peroxide, nascent chlorine is generated and immediately consumed by the activated aromatic ring.

Self-Validating System Logic: This protocol is inherently self-validating. The generation of electrophilic chlorine is strictly rate-limited by the H₂O₂ dosing. If the H₂O₂ feed is paused, the reaction exotherm must cease within 60 seconds. If the temperature continues to rise, it definitively indicates localized reagent pooling due to inadequate agitation, allowing the operator to correct mixing parameters before a thermal runaway occurs.

Step-by-Step Methodology
  • Substrate Suspension: In an enamel-lined or glass-lined reactor, suspend 1.0 molar equivalent of anthranilic acid in water (300–700 wt% based on the substrate)[2].

  • Acidification: Charge the reactor with 4.0 to 5.5 molar equivalents of concentrated aqueous Hydrochloric Acid (HCl)[2]. Stir vigorously to ensure a homogenous slurry.

  • Thermal Equilibration: Heat the reactor jacket to maintain an internal batch temperature of 50–60°C[2].

  • Controlled Oxidation (Chlorine Generation): Slowly dose 2.3 to 2.5 molar equivalents of aqueous Hydrogen Peroxide (H₂O₂)[2]. Critical Causality: The H₂O₂ oxidizes the HCl to generate nascent Cl₂. Because the amine-activated ortho (3-) and para (5-) positions react instantaneously, the steady-state concentration of Cl₂ remains near zero, preventing oxidative degradation of the amine.

  • In-Process Control (IPC): Sample the mixture 30 minutes post-addition. Analyze via HPLC to confirm the complete disappearance of the mono-chlorinated intermediate (2-amino-5-chlorobenzoic acid).

  • Isolation: Cool the reactor to 10°C. Filter the precipitated crude product.

  • Purification: Extract the crude filter cake with hot benzene or toluene, then cool to recrystallize. This exploits the differential solubility of the target compound (mp 230–235°C)[2] versus over-chlorinated byproducts.

Troubleshooting & FAQs

Q1: Why am I seeing significant over-chlorination (e.g., 3,4,5-trichloroanthranilic acid) during the scale-up phase? A1: The primary amino group strongly activates the aromatic ring[3]. Over-chlorination is a direct result of a localized stoichiometric excess of chlorine. In the HCl/H₂O₂ route, this occurs if the H₂O₂ dosing rate exceeds the mixing capacity of the reactor impeller, creating "hot spots" of high Cl₂ concentration. Solution: Decrease the H₂O₂ dosing rate and increase the agitator RPM. Ensure the internal temperature strictly remains below 60°C; higher temperatures accelerate non-selective radical chlorination pathways.

Q2: How do I manage the severe exotherm and gas evolution when using the Sulfuryl Chloride (SO₂Cl₂) route? A2: While SO₂Cl₂ is a potent chlorinating agent used in legacy processes[4], its decomposition generates equimolar amounts of SO₂ and HCl gas. The causality of the exotherm is twofold: the heat of the electrophilic substitution itself, and the highly exothermic decomposition of the reagent. Solution: If you must use SO₂Cl₂, transition from a batch to a continuous-flow reactor setup to increase the surface-area-to-volume ratio for superior heat dissipation. For batch reactors, employ a subsurface dip-tube for SO₂Cl₂ addition to prevent gas-phase accumulation, and route the exhaust through a dual-stage caustic scrubber (NaOH) to neutralize the massive volume of acidic off-gas.

Q3: My product yield drops during the crystallization phase, and the isolated powder is off-color (pink/brown instead of white). What is the optimal purification strategy? A3: Pure 2-Amino-3,5-dichlorobenzoic acid is a white to off-white crystalline powder[1]. A pink or dark yellow discoloration indicates the presence of trace quinones or azo/azoxy compounds formed by the oxidative degradation of the free amino group during the reaction. Solution: These oxidized impurities are highly soluble in polar solvents but poorly soluble in non-polar aromatics. Recrystallize the crude product from hot toluene under an inert nitrogen atmosphere. The target di-chlorinated product will readily crystallize upon cooling, leaving the oxidized chromophores dissolved in the mother liquor.

Quantitative Process Comparison

The following table summarizes the quantitative metrics and scale-up viability of the three primary synthetic routes.

ParameterNascent Chlorine (HCl/H₂O₂)Sulfuryl Chloride (SO₂Cl₂)Direct Chlorine Gas (Cl₂)
Reagent Molar Ratio 4.5 eq HCl / 2.4 eq H₂O₂2.2 eq SO₂Cl₂>2.5 eq Cl₂
Operating Temperature 50°C – 60°C0°C – 20°C~10°C
Typical Crude Yield 75% – 85%60% – 70%50% – 60%
Regioselectivity Excellent (Rate-limited)Moderate (Prone to over-reaction)Poor (Requires strict control)
Primary Byproducts H₂OSO₂ gas, HCl gasHCl gas
Scale-Up Viability High (Green, aqueous)Low (Corrosive off-gassing)Moderate (Hazmat handling)

References

  • Process for the production of 3,5-dichloroanthranilic acid by chlorination of anthranilic acid in the presence of hydrochloric acid (DE2750292A1). Google Patents.
  • Method for synthesizing 3,5-dichlorobenzoic acid (CN103224451B). Google Patents.
  • Process for making 3-substituted 2-amino-5-halobenzamides (WO2008010897A2). Google Patents.

Sources

Optimization

Technical Support Center: 2-Amino-3,5-Dichlorobenzoic Acid Synthesis

Welcome to the Technical Support Center for the synthesis and purification of 2-Amino-3,5-dichlorobenzoic acid (also known as 3,5-dichloroanthranilic acid). This compound is a critical intermediate in the development of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and purification of 2-Amino-3,5-dichlorobenzoic acid (also known as 3,5-dichloroanthranilic acid). This compound is a critical intermediate in the development of pharmaceuticals, agrochemicals, and synthetic plant defense elicitors[1].

Because the primary amine and carboxylic acid groups strongly direct electrophilic aromatic substitution, synthesizing this molecule requires precise control over chlorination kinetics. This guide provides mechanistic troubleshooting, quantitative comparisons, and a self-validating protocol to help you eliminate under-chlorination, over-chlorination, and oxidation impurities.

Part 1: Reaction Workflow & Impurity Branch Points

Understanding the kinetic pathways of anthranilic acid chlorination is the first step in diagnosing impurity profiles. The amino group directs chlorination to the sterically favored 5-position first, followed by the 3-position. Loss of stoichiometric control leads to the impurity branches shown below.

SynthesisPathway AA Anthranilic Acid (Starting Material) Mono 5-Chloroanthranilic Acid (Under-chlorination Impurity) AA->Mono +1 eq Active Cl (Fast Kinetics) Ox Oxidation Byproducts (e.g., Nitrobenzoic Acid) AA->Ox Excess H2O2 / Oxidant (Side Reaction) Target 2-Amino-3,5-dichlorobenzoic Acid (Target API Intermediate) Mono->Target +1 eq Active Cl (Slower, Steric Hindrance) Over Trichloroanthranilic Acid (Over-chlorination Impurity) Target->Over Excess Cl / >60°C (Side Reaction)

Mechanistic pathway of anthranilic acid chlorination highlighting critical impurity branch points.

Part 2: Troubleshooting Guide & FAQs

Q1: My synthesis using sulfuryl chloride (SO₂Cl₂) yields significant amounts of 5-chloroanthranilic acid instead of the dichloro target. How do I drive this to completion? Causality: Chlorination of anthranilic acid proceeds sequentially. Because the 5-position is sterically unhindered, 5-chloroanthranilic acid forms rapidly[2]. The subsequent chlorination at the 3-position is significantly slower due to the steric bulk of the adjacent amino and carboxylic acid groups. If your sulfuryl chloride stoichiometry is strictly 1:1 or if the reaction is prematurely quenched, the reaction arrests at this monochloro intermediate. Actionable Fix: Ensure a minimum of 2.1 to 2.5 equivalents of the chlorinating agent. Do not rely solely on time; monitor the transition via HPLC and do not initiate the quench sequence until the 5-chloro peak is < 1.5% AUC.

Q2: I switched to the aqueous HCl/H₂O₂ method for green chemistry purposes, but I am seeing a dark, tarry impurity. What is causing this? Causality: This is an oxidation byproduct (e.g., 3,5-dichloro-2-nitrobenzoic acid or azo-polymers). While the HCl/H₂O₂ system is an excellent, solvent-free method for generating active chlorine in situ[3], the free primary amine of anthranilic acid is highly sensitive to oxidation. If hydrogen peroxide is added too rapidly or in large excess, it bypasses the chloride oxidation cycle and directly oxidizes the amino group[4]. Actionable Fix: Strictly control the H₂O₂ addition rate to maintain a low steady-state concentration of the oxidant. Keep the reaction temperature strictly between 50–60 °C; exceeding 60 °C exponentially increases the rate of amine oxidation.

Q3: Can I purify 2-amino-3,5-dichlorobenzoic acid if it is contaminated with over-chlorinated (trichloro) impurities? Causality: Trichloroanthranilic acid impurities are notoriously difficult to separate via standard recrystallization because their solubility and polarity profiles closely mirror the target molecule. Actionable Fix: Prevention is critical. However, if purification is necessary, exploit slight pKa differences. Dissolve the crude mixture in a dilute alkaline solution (pH 8–9) and perform a slow, controlled acidification. The trichloro impurity, being more acidic due to the extra electron-withdrawing chlorine atom, will precipitate at a slightly lower pH than the dichloro product.

Part 3: Quantitative Data & Method Comparison

The choice of chlorination agent directly dictates the impurity profile and overall yield. The table below summarizes the operational metrics between the traditional Sulfuryl Chloride route and the modern Aqueous HCl/H₂O₂ route.

MetricSulfuryl Chloride (SO₂Cl₂) MethodAqueous HCl / H₂O₂ Method
Stoichiometry Required 2.0 - 2.5 equivalents4.0 - 5.5 eq HCl / 2.3 - 2.5 eq H₂O₂
Typical Molar Yield 35% - 75%[2]78.9% - 80.7%[3]
Primary Impurity Risk 5-Chloroanthranilic acid (Under-reaction)Nitrobenzoic derivatives (Oxidation)
Solvent System Anhydrous Ether or Acetic AcidWater (Aqueous Suspension)
Optimal Temperature 0 °C to 70 °C (Reflux)50 °C to 60 °C
Environmental / Safety High risk (Generates SO₂ and HCl gases)Low risk (Aqueous, H₂O byproduct)

Part 4: Self-Validating Standard Operating Protocol (SOP)

This protocol utilizes the HCl/H₂O₂ in situ chlorination method, prioritized for its high yield, lack of organic solvents, and scalability[3]. Every step includes a validation checkpoint to ensure the system is self-correcting.

Step 1: Slurry Formation

  • Action: Suspend 1.0 equivalent of Anthranilic acid (98% purity) in 5 volumes of deionized (DI) water in a glass-lined reactor equipped with a mechanical stirrer.

  • Validation Checkpoint: The suspension must be uniform and opaque white. A clear solution indicates excess water, which will dilute the in situ chlorine concentration and stall the reaction.

Step 2: Acidification

  • Action: Slowly charge 4.5 equivalents of concentrated hydrochloric acid (37%).

  • Validation Checkpoint: The mixture will form the hydrochloride salt, potentially thickening. Verify that the pH of the aqueous phase is < 1.0 before proceeding.

Step 3: Controlled Oxidant Dosing (Chlorine Generation)

  • Action: Heat the reactor to 50 °C. Begin a dropwise addition of 2.4 equivalents of 30% Hydrogen Peroxide (H₂O₂) over a period of 2 hours. Maintain the internal temperature strictly between 50 °C and 60 °C.

  • Causality: H₂O₂ oxidizes HCl to generate active Cl₂. Slow dosing ensures the Cl₂ is consumed by the aromatic ring as fast as it is generated, preventing the accumulation of H₂O₂ which would otherwise oxidize the amino group[4].

  • Validation Checkpoint: The reaction mixture will visually transition from a white suspension to a dense, off-white/pale-yellow precipitate as the dichloro product forms.

Step 4: In-Process Control (IPC)

  • Action: After the H₂O₂ addition is complete, stir for an additional 3 hours at 50 °C. Pull a 1 mL sample, dissolve in methanol, and analyze via HPLC (UV at 254 nm).

  • Validation Checkpoint: Proceed to isolation ONLY when the intermediate 5-chloroanthranilic acid is < 1.5% AUC. If the intermediate is > 1.5%, add an additional 0.1 eq of H₂O₂ and stir for 30 minutes before re-sampling.

Step 5: Isolation and Neutralization

  • Action: Cool the reactor to 20 °C. Filter the precipitate under vacuum. Wash the filter cake extensively with cold DI water.

  • Validation Checkpoint: Continue washing until the filtrate pH is > 5.0. A neutral pH confirms the complete removal of excess HCl and water-soluble oxidative degradation products. Dry the cake at 60 °C under vacuum to afford pure 2-Amino-3,5-dichlorobenzoic acid.

References

  • Synthesis of 2-amino-5-chlorobenzonitrile, ChemicalBook (Indian Journal of Chemistry).
  • DE2750292A1 - 3,5-Di:chloro-anthranilic acid prodn., Google Patents.
  • An efficient and scalable approach to the synthesis of 3,5-dichlorobenzoic acid, RSC Advances.
  • The Synthetic Elicitor 3,5-Dichloroanthranilic Acid Induces NPR1-Dependent and NPR1-Independent Mechanisms of Disease Resistance in Arabidopsis, PMC (PubMed Central).

Sources

Troubleshooting

Technical Support Center: Enhancing Reaction Selectivity with 2-Amino-3,5-Dichlorobenzoic Acid

Welcome to the Technical Support Center for 2-Amino-3,5-dichlorobenzoic acid (also known as 3,5-dichloroanthranilic acid). As a highly versatile building block in the synthesis of pharmaceuticals, agrochemicals, and comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-Amino-3,5-dichlorobenzoic acid (also known as 3,5-dichloroanthranilic acid). As a highly versatile building block in the synthesis of pharmaceuticals, agrochemicals, and complex quinazoline derivatives, this compound presents unique selectivity challenges. The electron-withdrawing chlorine atoms at the C3 and C5 positions deactivate the aromatic ring, while the ortho-relationship between the carboxylic acid and the amino group frequently leads to competing side reactions such as self-condensation or poor regioselectivity.

This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to achieve high selectivity in amidation and deamination workflows.

Part 1: Troubleshooting Guides & FAQs

Q1: How do I achieve high O- vs. N- selectivity during amidation without triggering self-condensation? Causality & Solution: When synthesizing amides from 2-amino-3,5-dichlorobenzoic acid, conventional harsh activation methods (e.g., using thionyl chloride, SOCl2​ , at reflux) generate a highly reactive acyl chloride. Because the reaction is under thermodynamic control, the weakly nucleophilic ortho-amine of one molecule will attack the activated carboxylate of another, leading to oligomerization or the formation of pyrazino[2,1-b]quinazoline-3,6-diones ()[1].

To prevent this, you must shift to kinetic control using mild coupling agents like TBTU or TCFH in the presence of a base (e.g., Et3​N ) at room temperature. These reagents activate the carboxylate just enough for a more nucleophilic external amine to attack, while the low temperature and steric bulk prevent the internal/ortho amine from interfering[1].

Q2: I am performing a reductive deamination (diazotization) to yield 3,5-dichlorobenzoic acid, but I am recovering significant phenol byproducts. How can I optimize this? Causality & Solution: The diazonium salt derived from 3,5-dichloroanthranilic acid is exceptionally unstable due to the electron-deficient nature of the dichlorinated ring. If the reaction temperature exceeds 5 °C, water acts as a competing nucleophile, attacking the diazonium carbon, ejecting N2​ , and forming an undesired phenol byproduct ()[2].

Optimization requires strict thermal regulation (0–5 °C) during the addition of NaNO2​/H2​SO4​ . Furthermore, using hypophosphorous acid ( H3​PO2​ ) as the reductant is critical; it acts as a potent, rapid hydride donor that intercepts the diazonium intermediate before hydrolysis can occur[2].

Q3: How do I selectively functionalize the carboxyl group when synthesizing bulky N-pyridylpyrazole amides? Causality & Solution: Direct coupling of 2-amino-3,5-dichlorobenzoic acid with bulky secondary amines or pyrazole derivatives is sterically hindered by the adjacent C3-chlorine and the ortho-amino group. To bypass this steric clash, it is highly recommended to first convert the acid to a methyl ester, or utilize highly reactive intermediates (like acyl chlorides generated in situ with methanesulfonyl chloride) combined with pyridine to drive the reaction forward ()[3].

Part 2: Mechanistic Workflows

Amidation SM 2-Amino-3,5-dichlorobenzoic acid TBTU TBTU / Et3N / RT (Kinetic Control) SM->TBTU Mild Activation SOCl2 SOCl2 / Reflux (Thermodynamic Control) SM->SOCl2 Harsh Activation Amide Selective Amidation (Desired Product) TBTU->Amide + External Amine Byproduct Self-Condensation / Quinazoline-diones SOCl2->Byproduct Intramolecular Attack

Figure 1: Mechanistic divergence in the amidation of 2-amino-3,5-dichlorobenzoic acid.

Deamination SM 2-Amino-3,5-dichlorobenzoic acid Diazotization NaNO2 / H2SO4 0-5 °C SM->Diazotization Diazonium Diazonium Salt Intermediate Diazotization->Diazonium Reduction H3PO2 (Hypophosphorous acid) Strictly < 5 °C Diazonium->Reduction Hydride Transfer Hydrolysis H2O / Temp > 5 °C Diazonium->Hydrolysis Nucleophilic Attack Product 3,5-Dichlorobenzoic acid (Desired) Reduction->Product Phenol Phenol Byproduct (Undesired) Hydrolysis->Phenol

Figure 2: Temperature-dependent pathways in the reductive deamination workflow.

Part 3: Validated Experimental Protocols

These protocols are designed as self-validating systems. Built-in checkpoints ensure that deviations in selectivity are caught before proceeding to subsequent steps.

Protocol A: Highly Selective Amidation using TBTU

Objective: Synthesize an amide derivative without triggering ortho-amine self-condensation.

  • Preparation: In an oven-dried flask under an inert atmosphere ( N2​ ), dissolve 2-amino-3,5-dichlorobenzoic acid (1.0 equiv) and the target primary/secondary amine (1.1 equiv) in anhydrous acetonitrile (0.2 M concentration).

  • Base Addition: Add triethylamine ( Et3​N , 2.0 equiv) and cool the mixture to 0 °C using an ice bath.

  • Activation: Slowly add TBTU (1.2 equiv) portion-wise to prevent localized exothermic spikes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 5 hours.

  • Validation Checkpoint: Perform TLC (Hexanes:EtOAc 3:1). The disappearance of the starting material spot (which fluoresces distinctively under 254 nm UV) and the absence of baseline oligomers validate successful kinetic control.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ , extract with ethyl acetate ( 3×20 mL), wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Reductive Deamination to 3,5-Dichlorobenzoic Acid

Objective: Remove the amino group via diazotization while suppressing phenol formation.

  • Acidic Suspension: Suspend 2-amino-3,5-dichlorobenzoic acid (1.0 equiv) in a 15% aqueous H2​SO4​ solution. Cool the flask to 0 °C in an ice-salt bath.

  • Diazotization: Dissolve NaNO2​ (1.1 equiv) in a minimal amount of cold water. Add this dropwise to the suspension. Critical: Maintain the internal temperature strictly below 5 °C to prevent hydrolysis.

  • Equilibration: Stir for 30 minutes at 0 °C until a clear diazonium salt solution is formed.

  • Reduction: Slowly add a pre-cooled 50% aqueous solution of hypophosphorous acid ( H3​PO2​ , 5.0 equiv) dropwise.

  • Validation Checkpoint: Vigorous nitrogen gas evolution should be observed. If the solution turns dark brown or red, the temperature has exceeded the threshold, indicating phenol byproduct formation.

  • Isolation: Allow the mixture to slowly warm to room temperature over 2 hours. Filter the precipitated 3,5-dichlorobenzoic acid, wash with cold water, and dry under a vacuum.

Part 4: Data Analytics & Reagent Selection

The choice of coupling agent dictates the selectivity profile of 2-amino-3,5-dichlorobenzoic acid. Use the table below to select the optimal conditions for your specific target.

Coupling ReagentBaseSolventTemp (°C)Target SelectivityTypical Yield (%)Primary Byproduct / Issue
TBTU Et3​N Acetonitrile20–25Excellent (O-activation)80–85%None (Clean profile)
TCFH NMI / PyridineDCM20–25Excellent (O-activation)85–90%None (Ideal for bulky amines)
HATU DIPEADMF20–25Good65–70%Uronium adducts
SOCl2​ NoneToluene110 (Reflux)Poor (Thermodynamic)< 35%Pyrazino-quinazolines / Oligomers

References

  • Almeida, M. C., et al. "Effect of Indole-Containing Pyrazino[2,1-b]quinazoline-3,6-diones in the Virulence of Resistant Bacteria." Antibiotics (Basel), 2023. [1]

  • Li, S., et al. "An efficient and scalable approach to the synthesis of 3,5-dichlorobenzoic acid." Reaction Chemistry & Engineering, 2026. [2]

  • Pang, X., et al. "Design, Synthesis, and Insecticidal Evaluation of N-Pyridylpyrazole Amide Derivatives Containing 4,5-Dihydroisoxazole Amide as Potential Ryanodine Receptor Activators." Journal of Agricultural and Food Chemistry, 2023.[3]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Antifungal Potential of 2-Amino-3,5-dichlorobenzoic Acid Derivatives

In the persistent search for novel antifungal agents to combat the growing threat of drug-resistant fungal infections, the exploration of new chemical scaffolds is of paramount importance. Among these, halogenated aromat...

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Author: BenchChem Technical Support Team. Date: April 2026

In the persistent search for novel antifungal agents to combat the growing threat of drug-resistant fungal infections, the exploration of new chemical scaffolds is of paramount importance. Among these, halogenated aromatic compounds have shown promise, with their unique electronic properties offering potential for enhanced biological activity. This guide provides a comparative framework for evaluating the antifungal activity of derivatives of 2-Amino-3,5-dichlorobenzoic acid, a scaffold that remains underexplored in the context of antifungal drug discovery.

This document is intended for researchers, scientists, and drug development professionals. It is structured not as a definitive report on existing data—as such comparative data is not yet available in published literature—but as a proposed investigative roadmap. We will outline the synthesis of representative derivatives, detail the protocols for their antifungal evaluation against key pathogenic fungi, and provide a comparative data framework using established antifungal agents as benchmarks. The scientific rationale is grounded in structure-activity relationships observed in analogous compounds.

The Case for 2-Amino-3,5-dichlorobenzoic Acid Derivatives

The 2-aminobenzoic acid (anthranilic acid) framework is a known pharmacophore present in a variety of biologically active compounds.[1] Studies on its derivatives have indicated that modifications, such as the esterification of the carboxylic acid group, can lead to notable antifungal activity against pathogens like Candida albicans and Aspergillus niger.[2][3] Furthermore, the inclusion of halogen atoms, particularly chlorine, on an aromatic ring is a well-established strategy in medicinal chemistry to enhance membrane permeability and binding interactions, potentially leading to increased potency.[4][5]

Specifically, the 3,5-dichloro substitution pattern has been successfully employed in other molecular scaffolds to create potent fungicides. For example, 3,5-dichlorobenzyl ester derivatives have demonstrated significant activity against plant-pathogenic fungi by inhibiting succinate dehydrogenase.[6] This suggests that the 3,5-dichloro substitution on the 2-aminobenzoic acid core is a rational starting point for the design of new antifungal candidates.

This guide will focus on a proposed comparison of two primary derivatives: an ester (Methyl 2-amino-3,5-dichlorobenzoate) and an amide (2-Amino-3,5-dichloro-N-methylbenzamide).

Proposed Derivatives for Investigation

For a focused comparative analysis, we propose the synthesis and evaluation of the following two derivatives:

  • Compound A: Methyl 2-amino-3,5-dichlorobenzoate (An Ester Derivative)

  • Compound B: 2-Amino-3,5-dichloro-N-methylbenzamide (An Amide Derivative)

These two compounds represent simple, yet distinct, modifications of the parent acid, allowing for an initial assessment of how derivatization of the carboxylic acid group influences antifungal activity.

Comparative Data Framework

To objectively assess the potential of the proposed derivatives, their antifungal activity must be benchmarked against established clinical agents. The following table presents the accepted quality control ranges for the Minimum Inhibitory Concentration (MIC) of standard antifungal drugs against reference strains of Candida albicans and Aspergillus niger. The MIC for the proposed derivatives is listed as "To Be Determined (TBD)," as this guide is intended to be the blueprint for generating this critical data.

Fungal StrainCompoundMIC (µg/mL)
Candida albicans ATCC 90028 Compound A (Methyl Ester) TBD
Compound B (N-Methyl Amide) TBD
Fluconazole0.25 - 1.0[7]
Amphotericin B0.25 - 1.0[8][9]
Ketoconazole≤0.125[10]
Aspergillus niger ATCC 16404 Compound A (Methyl Ester) TBD
Compound B (N-Methyl Amide) TBD
Amphotericin B0.5 - 2.0[11]
Voriconazole0.25 - 1.0[3]
Ketoconazole0.5 - 16[3]

Note: MIC values can have slight variations based on testing methodology (e.g., CLSI vs. EUCAST guidelines). The values presented are representative ranges for quality control.

Experimental Protocols

Scientific integrity requires robust and reproducible methodologies. The following sections provide detailed protocols for the synthesis of the proposed derivatives and the subsequent antifungal susceptibility testing.

Synthesis of Proposed Derivatives

The synthesis of the ester and amide derivatives can be achieved through established organic chemistry reactions. The following workflows provide a step-by-step guide.

cluster_0 Synthesis of Compound A (Ester) cluster_1 Synthesis of Compound B (Amide) start_A 2-Amino-3,5-dichlorobenzoic Acid reagent_A Methanol (CH3OH) Thionyl Chloride (SOCl2) or Dimethyl Sulfate start_A->reagent_A Esterification product_A Compound A: Methyl 2-amino-3,5-dichlorobenzoate reagent_A->product_A start_B Isatoic Anhydride reagent_B1 Methylamine Solution (CH3NH2) start_B->reagent_B1 Aminolysis intermediate_B 2-Amino-N-methylbenzamide reagent_B1->intermediate_B reagent_B2 Trichloroisocyanuric Acid (TCCA) intermediate_B->reagent_B2 Chlorination product_B Compound B: 2-Amino-3,5-dichloro-N-methylbenzamide reagent_B2->product_B

Caption: Synthetic pathways for the proposed ester and amide derivatives.

Protocol 1: Synthesis of Methyl 2-amino-3,5-dichlorobenzoate (Compound A)

This protocol is adapted from standard esterification procedures for chlorinated aminobenzoic acids.[1][12]

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Amino-3,5-dichlorobenzoic acid (10.3 g, 0.05 mol).

  • Reagent Addition: Add 100 mL of anhydrous methanol. While stirring, slowly add thionyl chloride (5.5 mL, 0.075 mol) dropwise at 0°C (ice bath).

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

  • Purification: Pour the residue into 200 mL of ice-cold saturated sodium bicarbonate solution to neutralize the excess acid. The crude product will precipitate. Filter the solid, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from an ethanol/water mixture.

Protocol 2: Synthesis of 2-Amino-3,5-dichloro-N-methylbenzamide (Compound B)

This protocol is based on a one-pot synthesis method utilizing isatoic anhydride.[12]

  • Aminolysis: In a suitable reaction vessel, dissolve isatoic anhydride (16.3 g, 0.1 mol) in a suitable organic solvent (e.g., dichloromethane). Add a 25% aqueous solution of methylamine dropwise while maintaining the temperature between 10°C and 30°C.

  • Extraction: After the reaction is complete (monitored by TLC), add water and stir. Separate the organic phase containing the intermediate, 2-amino-N-methylbenzamide.

  • Chlorination: To the organic phase from the previous step, slowly add trichloroisocyanuric acid (TCCA) portion-wise. Control the reaction temperature between 40°C and 50°C.

  • Work-up: After the chlorination is complete, remove the solvent under reduced pressure. Add water to the residue and adjust the pH to 8-13 using a sodium hydroxide solution to dissolve the product as its salt.

  • Isolation: Filter the solution to remove any insoluble by-products. Acidify the filtrate with hydrochloric acid to precipitate the product.

  • Purification: Filter the white solid, wash with water, and dry. The crude product can be purified by slurrying in a suitable solvent (e.g., isopropanol) to yield the final product.

Antifungal Susceptibility Testing

The antifungal activity of the synthesized compounds should be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for yeasts and M38 for filamentous fungi. This ensures that the generated data is standardized and comparable to established values.

cluster_workflow Antifungal Susceptibility Testing Workflow prep_compounds Prepare Stock Solutions of Compounds A & B and Control Drugs serial_dilution Perform 2-fold Serial Dilutions in 96-well Plates prep_compounds->serial_dilution prep_inoculum Prepare Fungal Inoculum (C. albicans ATCC 90028, A. niger ATCC 16404) inoculate Inoculate Plates with Fungal Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plates (35°C, 24-48h) inoculate->incubate read_mic Read MIC: Lowest concentration with no visible growth incubate->read_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Protocol 3: Broth Microdilution Assay for MIC Determination

  • Preparation of Compounds: Prepare stock solutions of Compound A, Compound B, and control drugs (Fluconazole, Amphotericin B, Ketoconazole) in dimethyl sulfoxide (DMSO).

  • Preparation of Inoculum: Culture the fungal strains (C. albicans ATCC 90028 and A. niger ATCC 16404) on appropriate agar plates (e.g., Sabouraud Dextrose Agar). Prepare a spore/cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 medium to achieve the final recommended inoculum concentration.

  • Plate Preparation: In a 96-well microtiter plate, perform a two-fold serial dilution of each test compound in RPMI-1640 medium, typically ranging from 64 µg/mL to 0.125 µg/mL.

  • Inoculation: Inoculate each well with the prepared fungal suspension. Include a positive control (fungi in medium without any drug) and a negative control (medium only).

  • Incubation: Incubate the plates at 35°C for 24 to 48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes complete inhibition of visible growth as observed by the naked eye.

Potential Mechanism of Action

While the exact mechanism of action for 2-Amino-3,5-dichlorobenzoic acid derivatives is yet to be elucidated, we can hypothesize based on related compounds.

  • Disruption of Membrane Integrity: Halogenated phenolic compounds are known to exert their antimicrobial effects by disrupting the integrity of the cell membrane. The lipophilic nature of the chlorinated benzene ring may allow the compounds to intercalate into the fungal cell membrane's lipid bilayer. This can lead to increased permeability, leakage of essential intracellular components, and ultimately, cell death.[13]

  • Inhibition of Ergosterol Biosynthesis: A study on other 2-aminobenzoic acid derivatives demonstrated a downregulation of the ERG11 gene in C. albicans.[2] This gene encodes the enzyme lanosterol 14-α-demethylase, a key enzyme in the ergosterol biosynthesis pathway and the target of azole antifungals. It is plausible that 2-Amino-3,5-dichlorobenzoic acid derivatives could share this mechanism, leading to ergosterol depletion and the accumulation of toxic sterol intermediates.

compound 2-Amino-3,5-dichlorobenzoic Acid Derivative membrane Fungal Cell Membrane compound->membrane Intercalation erg11 ERG11 Gene compound->erg11 Downregulation disruption Membrane Disruption, Increased Permeability, Cell Lysis membrane->disruption demethylase Lanosterol 14-α-demethylase erg11->demethylase Encodes depletion Ergosterol Depletion erg11->depletion ergosterol Ergosterol demethylase->ergosterol Synthesizes demethylase->depletion ergosterol->membrane Maintains Integrity

Caption: Proposed dual mechanism of antifungal action.

Conclusion

While direct comparative data on the antifungal activity of 2-Amino-3,5-dichlorobenzoic acid derivatives is currently absent from the scientific literature, the foundational evidence from related compounds provides a strong rationale for their investigation. The proposed framework in this guide—outlining the synthesis of representative ester and amide derivatives, detailing standardized protocols for antifungal susceptibility testing, and hypothesizing a plausible mechanism of action—offers a clear and scientifically rigorous path forward. By executing this research, the scientific community can fill a critical knowledge gap and potentially uncover a new class of valuable antifungal agents.

References

Click to expand

Sources

Comparative

structural analysis and comparison of 2-Amino-3,5-dichlorobenzoic acid analogs

An in-depth technical guide for researchers, scientists, and drug development professionals evaluating the structural mechanics, biological performance, and experimental applications of 2-Amino-3,5-dichlorobenzoic acid a...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for researchers, scientists, and drug development professionals evaluating the structural mechanics, biological performance, and experimental applications of 2-Amino-3,5-dichlorobenzoic acid and its functional analogs.

Executive Summary

2-Amino-3,5-dichlorobenzoic acid (DCA) , also known as 3,5-dichloroanthranilic acid (CAS: 2789-92-6), is a highly versatile halogenated anthranilic acid derivative[1][2]. Originally utilized as a critical intermediate in the synthesis of diamide insecticides (such as chlorantraniliprole)[3], DCA has gained significant prominence in chemical biology as a potent synthetic elicitor of plant immunity[4][5] and as a foundational scaffold for novel antibacterial agents[6].

This guide objectively compares the structural logic, biological activity, and experimental performance of DCA against its functional analogs, including Salicylic Acid (SA), 2,6-dichloroisonicotinic acid (INA), and structurally reduced benzoic acid derivatives.

Structural Analysis and Structure-Activity Relationship (SAR)

The biological efficacy of DCA is intrinsically linked to its specific molecular architecture. Unlike endogenous signaling molecules such as Salicylic Acid (SA), DCA possesses a unique substitution pattern that dictates its binding affinity and metabolic stability in biological systems[4][7].

Core Structural Features & Analog Comparison
  • The 2-Amino Group (Anthranilic Acid Core): The presence of the amino group at the ortho position is non-negotiable for high-potency applications. When the amino group is removed to form 3,5-dichlorobenzoic acid , the defense-inducing activity drops significantly[4]. This indicates that the amino group likely participates in critical hydrogen-bonding interactions within the target receptor's active site.

  • Halogenation at Positions 3 and 5: Chlorination at these specific positions enhances the lipophilicity and electron-withdrawing capacity of the molecule. Analog testing reveals that removing the 5-chloro group (yielding 3-chloroanthranilic acid ) results in a moderate activity drop, whereas the 3-chloro position is strictly required for baseline biological activity[4].

  • Scaffold Hopping (INA vs. DCA): 2,6-dichloroisonicotinic acid (INA) replaces the benzoic acid core with a pyridine ring. While INA is a highly potent functional analog, it triggers a fundamentally different kinetic response (long-lasting) compared to the transient activation driven by DCA[4][7].

SAR_Logic Core DCA Core (2-Amino-3,5-dichlorobenzoic acid) Mod1 Remove 2-Amino Group (3,5-dichlorobenzoic acid) Core->Mod1 Deamination Mod2 Remove 5-Chloro (3-chloroanthranilic acid) Core->Mod2 Dehalogenation Mod3 Scaffold Hop (Salicylic Acid / INA) Core->Mod3 Substitution Result1 Reduced Activity (Amino group essential) Mod1->Result1 Result2 Moderate Activity Drop (3-Cl is critical) Mod2->Result2 Result3 Altered Kinetics (Long-lasting, NPR1-dependent) Mod3->Result3

Diagram 1: Structure-Activity Relationship (SAR) logic for DCA and its functional analogs.

Biological Activity & Performance Comparison

DCA and its analogs are primarily evaluated across two distinct biological domains: plant immunity activation and antibacterial drug development.

Plant Immunity and Defense Elicitation

DCA efficiently triggers disease resistance against virulent phytopathogens such as the oomycete Hyaloperonospora parasitica and the bacterium Pseudomonas syringae[4][7][8].

  • Performance vs. INA and SA: While INA and SA exhibit long-lasting defense-inducing activity that is fully dependent on the transcriptional cofactor NPR1 (Nonexpresser of Pathogenesis-Related genes 1), DCA acts transiently and is only partially dependent on NPR1[4]. This dual-branch activation (NPR1-dependent and independent) makes DCA a superior research tool for mapping complex defense networks without permanently stalling plant growth[4].

Pathway DCA 3,5-Dichloroanthranilic Acid (Transient Elicitor) NPR1 NPR1 Co-factor (Transcriptional Regulator) DCA->NPR1 Partial Dependence NPR1_Ind NPR1-Independent Signaling Branch DCA->NPR1_Ind Direct Activation INA 2,6-Dichloroisonicotinic Acid (Long-lasting Elicitor) INA->NPR1 Full Dependence Immunity Pathogen Resistance (PR Gene Expression) NPR1->Immunity NPR1_Ind->Immunity

Diagram 2: Differential signaling pathways activated by DCA versus INA.

Antibacterial Scaffold Applications

Beyond agrochemicals, DCA is a critical building block for synthesizing pyrazino[2,1-b]quinazoline-3,6-diones . Recent pharmacological screenings demonstrate that these DCA-derived compounds possess potent antibacterial and antibiofilm activities, specifically against Methicillin-resistant Staphylococcus aureus (MRSA)[6].

Quantitative Performance Comparison
Compound / AnalogCore StructurePrimary ApplicationEfficacy / Activity LevelNPR1 Dependence
3,5-Dichloroanthranilic acid (DCA) Anthranilic acidPlant Immunity ElicitorHigh (Transient activation)Partial[4]
2,6-Dichloroisonicotinic acid (INA) Isonicotinic acidPlant Immunity ElicitorHigh (Long-lasting activation)Full[4][7]
Salicylic Acid (SA) Benzoic acidEndogenous HormoneModerate (Baseline standard)Full[7][8]
3,5-Dichlorobenzoic acid Benzoic acidPlant Immunity ElicitorLow (Reduced potency)Partial[4][8]
DCA-derived Quinazolines QuinazolineAntibacterial AgentHigh (MRSA MIC: 16–32 μM)N/A[6]

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols detail the self-validating workflows used to evaluate DCA and its analogs.

Protocol 1: High-Throughput Defense Elicitor Screening (CaBP22-GUS Assay)

This protocol quantifies the defense-inducing capability of DCA analogs using transgenic Arabidopsis seedlings expressing a CaBP22 promoter-driven GUS reporter[4].

  • Step 1: Seedling Cultivation (Liquid Medium): Cultivate transgenic seeds in 96-well plates containing liquid Murashige and Skoog (MS) medium.

    • Causality: Utilizing a liquid growth assay minimizes mechanical stress on the roots and shoots. Physical stress can cause false-positive baseline expression of stress-responsive genes like CaBP22, skewing the SAR data.

  • Step 2: Compound Dosing: Dissolve DCA and analogs in DMSO and apply to the liquid medium to achieve a final concentration of 200 μM[5]. Ensure DMSO concentration does not exceed 1% v/v to prevent solvent toxicity.

  • Step 3: Incubation: Incubate the plates under standard light/dark cycles for 24–36 hours.

    • Causality: DCA acts transiently; measuring at the 24-36 hour window captures the peak metabolic response before the compound is fully metabolized via the phenylpropanoid pathway[5][9].

  • Step 4: Fluorometric Quantification: Lyse the seedlings and add 4-methylumbelliferyl-β-D-glucuronide (MUG). Quantify the resulting fluorescence to measure GUS reporter activity, directly correlating to defense gene activation.

Protocol 2: Synthesis of DCA-Derived Antibacterial Agents

This workflow details the coupling of DCA to synthesize pyrazino[2,1-b]quinazoline-3,6-dione derivatives for MRSA screening[6].

  • Step 1: Reagent Preparation: Dissolve 1 equivalent (81 mg, 0.394 mmol) of DCA and 1.14 equivalents of (S)-2-amino-3-(6-fluoro-1H-indol-3-yl)propanoate in 3.3 mL of anhydrous acetonitrile[6].

  • Step 2: Amide Coupling: Add 1.20 equivalents of TBTU and 2 equivalents of Triethylamine (Et3N) to the solution.

    • Causality: TBTU acts as a highly efficient coupling reagent that activates the carboxylic acid group of DCA. Et3N is utilized as a non-nucleophilic base to neutralize the acid generated during the reaction, driving the equilibrium toward stable amide bond formation[6].

  • Step 3: Cyclization & Purification: Stir at room temperature until complete consumption of DCA (monitored via TLC). Purify the crude product via silica gel column chromatography.

  • Step 4: Broth Microdilution Assay: Screen the purified derivative against MRSA strains to determine the Minimum Inhibitory Concentration (MIC)[6].

Workflow Step1 Seedling Cultivation (Liquid Medium) Step2 Compound Dosing (DCA & Analogs) Step1->Step2 Step3 Incubation (24-36h) Step2->Step3 Step4 GUS Reporter Assay (Fluorometric) Step3->Step4 Step5 SAR Profiling (Data Synthesis) Step4->Step5

Diagram 3: Experimental workflow for high-throughput screening of DCA analogs.

References

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  • "CN115181031B - Preparation method of 2-amino-5-chlorobenzoic acid derivative." google.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlV2Glrnp6gqp91crkapJNrgmorljN8da1M-cK76AuJ02eSA_BX6phvkV_TD0ELiUVzBolOvo0uGQCxRnIWgWipfWcFhKCy9JNaBeRs5nyFoXS-CH5n5u4pkaS5QglZmRTnbd7Lbrn8LraHac=]
  • "Application of 3,5-dichloroanthranilic acid in induction of resistance of arabidopsis thaliana to gray mold and method of 3,5-dichloroanthranilic acid." patsnap.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFU9wG69rxhqFqmsnZvTn5vRxiHZjK3Fn0wdaHCoYfEwR5p5aPOHkSvIKqbrFOnM52pMh4mVM0mGFMqPhPCKtiDy2ydyhZMp57B9sknzop8PsJVjOvluve5WsufgO4HbDYxdLf4_l-Zivc=]
  • "2-Amino-3,5-dichlorobenzoic Acid | 2789-92-6". tcichemicals.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnzutx8pa6CLtl-rQit3aTflu1elUDXfWWlM_lwvdM3WmjaWsIMPKj267O3z4hxM1Gx5pEYy9h6juXo_WbUHRDUZyc0aHqbZeOIo405Zg5sXmJRkVvOa9Bc12z6GrSOTx8JExtSw==]

Sources

Validation

A Comparative Guide to Catalytic Synthesis of 2-Amino-3,5-dichlorobenzoic Acid: A Senior Application Scientist's Perspective

For Researchers, Scientists, and Drug Development Professionals: An In-depth Technical Guide to Catalyst Performance in the Synthesis of a Key Pharmaceutical Intermediate. Introduction: The Significance of 2-Amino-3,5-di...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals: An In-depth Technical Guide to Catalyst Performance in the Synthesis of a Key Pharmaceutical Intermediate.

Introduction: The Significance of 2-Amino-3,5-dichlorobenzoic Acid

2-Amino-3,5-dichlorobenzoic acid is a crucial building block in the synthesis of a variety of pharmaceuticals and agrochemicals. Its structural motif is present in numerous bioactive molecules, making its efficient and selective synthesis a topic of considerable interest in the chemical and pharmaceutical industries. This guide provides a comparative analysis of the performance of different catalytic systems for the synthesis of 2-Amino-3,5-dichlorobenzoic acid, offering insights into the mechanistic nuances, experimental considerations, and overall efficacy of each approach.

Synthetic Strategies: An Overview

The synthesis of 2-Amino-3,5-dichlorobenzoic acid can be broadly categorized into two primary approaches: direct electrophilic chlorination of an anthranilic acid precursor and carbon-nitrogen bond formation via catalytic cross-coupling reactions. While traditional chlorination methods offer a direct route, they often suffer from a lack of regioselectivity and the use of harsh reagents. Modern catalytic methods, particularly those employing copper and palladium, provide milder and more selective alternatives.

This guide will focus on the comparative performance of these catalytic systems, providing a framework for rational catalyst selection based on factors such as yield, purity, cost, and scalability.

Copper-Catalyzed Amination: The Ullmann Condensation

The Ullmann condensation, a classic copper-catalyzed C-N bond-forming reaction, has been a workhorse in organic synthesis for over a century.[1] Modern advancements, particularly the use of ligands, have significantly improved the efficiency and broadened the scope of this reaction, allowing for milder reaction conditions.[2]

Mechanism and Key Considerations:

The catalytic cycle of the Ullmann condensation is generally believed to involve a Cu(I)/Cu(III) pathway. The reaction is initiated by the coordination of the amine to the Cu(I) catalyst, followed by deprotonation to form a copper-amide intermediate. Oxidative addition of the aryl halide to this intermediate generates a Cu(III) species, which then undergoes reductive elimination to furnish the desired aminated product and regenerate the active Cu(I) catalyst.

The choice of copper source, ligand, base, and solvent are critical parameters that significantly influence the reaction outcome. Common copper sources include copper(I) iodide (CuI), copper(I) oxide (Cu₂O), and copper nanoparticles. Ligands such as diamines and amino acids can accelerate the reaction by stabilizing the copper catalyst and facilitating the oxidative addition and reductive elimination steps.

Performance Data:

While specific data for the direct amination of a dichlorobenzoic acid with ammonia to form 2-Amino-3,5-dichlorobenzoic acid is not extensively detailed in a single comparative study, data from related reactions on similar substrates provide valuable insights. For instance, in the amination of 2-chlorobenzoic acid derivatives, copper-based systems have demonstrated high efficacy.

Catalyst SystemPrecursorAmineBaseSolventTemperature (°C)Yield (%)Reference
CuI / N,N'-dimethylethylenediamine2-Chlorobenzoic AcidAnilineK₃PO₄Toluene110up to 99[3]
Cu/Cu₂O2-Bromobenzoic AcidVarious Amines-2-Ethoxyethanol13081-99[4]
Copper Nanoparticles2-Chlorobenzoic AcidVarious AminesK₂CO₃DMF120Good to Excellent

Causality Behind Experimental Choices:

The use of polar aprotic solvents like DMF or DMSO is common in Ullmann reactions as they help to solubilize the reactants and the copper catalyst. High reaction temperatures are often required to overcome the activation energy for the oxidative addition of the aryl halide to the copper center. The choice of a strong, non-nucleophilic base is crucial to deprotonate the amine without competing in the coupling reaction.

Palladium-Catalyzed Amination: The Buchwald-Hartwig Reaction

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of C-N bonds, offering several advantages over the traditional Ullmann condensation, including milder reaction conditions and a broader substrate scope.[5][6]

Mechanism and Key Considerations:

The Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle.[5] The key steps involve the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine and subsequent deprotonation to form a palladium-amido complex. The final step is reductive elimination from this complex to yield the aminated product and regenerate the Pd(0) catalyst.

The success of the Buchwald-Hartwig amination is highly dependent on the choice of the phosphine ligand. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos), are crucial for promoting both the oxidative addition and reductive elimination steps.[7]

Performance Data:

The Buchwald-Hartwig amination has been successfully applied to the synthesis of a wide range of primary arylamines from aryl halides and ammonia or ammonia equivalents.[8] Recent developments have focused on creating more active and stable catalyst systems that can operate under milder conditions.

Catalyst SystemPrecursorAmine SourceBaseSolventTemperature (°C)Yield (%)Reference
Pd₂(dba)₃ / XPhos4-ChlorotolueneMorpholineNaOtBuTolueneReflux94[7]
Pd(OAc)₂ / KPhosAryl ChloridesAqueous NH₃KOHDioxane/H₂O100up to 99[8]

Causality Behind Experimental Choices:

The use of strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) is standard in Buchwald-Hartwig reactions to facilitate the deprotonation of the amine coordinated to the palladium center. Aprotic solvents such as toluene and dioxane are commonly used. The development of specialized ligands has been instrumental in overcoming challenges such as the slow reductive elimination from palladium-amido complexes, thereby enabling the use of less reactive aryl chlorides as substrates.

Direct Chlorination of Anthranilic Acid

A more traditional, non-catalytic approach to 2-Amino-3,5-dichlorobenzoic acid involves the direct electrophilic chlorination of 2-aminobenzoic acid (anthranilic acid).

Reaction and Key Considerations:

This method typically employs chlorinating agents like sulfuryl chloride (SO₂Cl₂) or chlorine gas in the presence of a Lewis acid catalyst such as iron(III) chloride (FeCl₃).[9] The amino group in anthranilic acid is an activating, ortho-, para-director. However, the presence of the deactivating carboxyl group and the potential for over-chlorination or reaction at the amino group itself can lead to mixtures of products and lower yields of the desired isomer.

A patent describes the chlorination of anthranilic acid with sulfuryl chloride in ethylene dichloride and DMF to yield 2-amino-3,5-dichlorobenzoic acid, followed by diazotization to produce 3,5-dichlorobenzoic acid with a 60% yield for the chlorination step.[9]

Performance Data:

ReagentCatalystSolventYield (%)Reference
SO₂Cl₂-Ethylene dichloride / DMF60[9]
Cl₂FeCl₃Hydrochloric Acid-[9]

Causality Behind Experimental Choices:

The choice of solvent and reaction conditions is critical to control the regioselectivity and minimize side reactions. The use of a Lewis acid catalyst like FeCl₃ can enhance the electrophilicity of the chlorinating agent. However, the harsh acidic conditions can be incompatible with sensitive functional groups.

Experimental Protocols

Representative Protocol for Copper-Catalyzed Amination (Ullmann-type)

Synthesis of an N-Aryl Anthranilic Acid Derivative (Analogous Reaction)

  • To a sealable reaction tube, add 2-chlorobenzoic acid (1.0 mmol), the desired aniline (1.2 mmol), copper(I) iodide (CuI, 0.1 mmol), N,N'-dimethylethylenediamine (0.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).

  • Add 3 mL of toluene to the reaction tube.

  • Seal the tube and stir the mixture vigorously at 110 °C for 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Representative Protocol for Palladium-Catalyzed Amination (Buchwald-Hartwig)

Synthesis of a Primary Arylamine (Analogous Reaction)

  • To a glovebox, add a vial containing a stir bar, Pd₂(dba)₃ (0.01 mmol), XPhos (0.024 mmol), and sodium tert-butoxide (1.4 mmol).

  • Add the aryl chloride (1.0 mmol) and the amine (1.2 mmol) to the vial.

  • Add 2 mL of toluene to the vial.

  • Seal the vial and remove it from the glovebox.

  • Stir the reaction mixture at the desired temperature (e.g., 100 °C) for the specified time.

  • After cooling to room temperature, dilute the reaction mixture with diethyl ether and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

Visualizing the Catalytic Cycles

To better understand the mechanistic underpinnings of the key catalytic reactions, the following diagrams illustrate the proposed catalytic cycles for the Ullmann and Buchwald-Hartwig aminations.

Ullmann_Cycle cluster_0 Catalytic Cycle CuI Cu(I) Catalyst CuAmide Cu(I)-Amide CuI->CuAmide + R-NH₂ - HX Amine R-NH₂ Amine->CuI Base Base Base->CuI ArylHalide Ar-X ArylHalide->CuAmide Product Ar-NH-R CuIII_intermediate Cu(III) Intermediate CuAmide->CuIII_intermediate + Ar-X (Oxidative Addition) CuIII_intermediate->CuI Reductive Elimination + Ar-NH-R CuIII_intermediate->Product

Caption: Proposed catalytic cycle for the Ullmann condensation.

Buchwald_Hartwig_Cycle cluster_1 Catalytic Cycle Pd0 Pd(0)L₂ PdII_ArylHalide L₂Pd(II)(Ar)(X) Pd0->PdII_ArylHalide Oxidative Addition + Ar-X Amine R-NH₂ Amine->PdII_ArylHalide Base Base Base->PdII_ArylHalide ArylHalide Ar-X ArylHalide->Pd0 Product Ar-NH-R PdII_Amido L₂Pd(II)(Ar)(NHR) PdII_ArylHalide->PdII_Amido + R-NH₂ - HX PdII_Amido->Pd0 Reductive Elimination + Ar-NH-R PdII_Amido->Product

Caption: Proposed catalytic cycle for the Buchwald-Hartwig amination.

Conclusion and Future Outlook

The synthesis of 2-Amino-3,5-dichlorobenzoic acid can be achieved through various catalytic and non-catalytic methods. While direct chlorination offers a straightforward approach, it often lacks selectivity and employs harsh conditions. Modern catalytic methods, particularly copper-catalyzed Ullmann-type reactions and palladium-catalyzed Buchwald-Hartwig aminations, provide milder and more selective alternatives.

The choice between a copper- and a palladium-based system depends on several factors. Copper catalysts are generally more cost-effective, but often require higher reaction temperatures. Palladium catalysts, while more expensive, typically offer higher turnover numbers and operate under milder conditions with a broader substrate scope, largely due to the sophisticated design of phosphine ligands.

Future research in this area will likely focus on the development of more sustainable and economical catalytic systems. This includes the design of novel, highly active, and stable non-precious metal catalysts, as well as the exploration of reactions in greener solvents and under even milder conditions. For industrial applications, the development of robust and recyclable heterogeneous catalysts for these transformations remains a significant and valuable goal.

References

  • An efficient and scalable approach to the synthesis of 3,5-dichlorobenzoic acid. (2026). Reaction Chemistry & Engineering. [Link]

  • Choi, K., Brunn, J. N., Borate, K., Kaduskar, R., Pueyo, C. L., Shinde, H., Goetz, R., & Hartwig, J. F. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 146(3), 19414–19424. [Link]

  • Diao, T. (2017). High-Valent Organometallic Copper and Palladium in Catalysis. Accounts of Chemical Research, 50(10), 2497-2508. [Link]

  • Ai, H.-J., Kim, S.-T., Liu, C., & Buchwald, S. L. (2024). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. Journal of the American Chemical Society, 146(38), 25949–25955. [Link]

  • Method for synthesizing 3,5-dichlorobenzoic acid. (2013).
  • Saki, M., & Salahvarzi, S. (2024). Synthesis, DFT calculations and spectral studies of the interaction of 2-chlorobenzoic acid with some amines in the presence of copper nanoparticles. Organic Chemistry Research, 10(1), 60-66. [Link]

  • Hartwig, J. F. (n.d.). Publications. The Hartwig Group. Retrieved from [Link]

  • High-Valent Organometallic Copper and Palladium in Catalysis. (2017). PMC. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]

  • Late‐Stage Amination of Drug‐Like Benzoic Acids. (2022). Angewandte Chemie International Edition, 61(5), e202113063. [Link]

  • Buchwald–Hartwig Amination with Aqueous Ammonia. (2024). Synthesis Spotlight. [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. (2024). Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • Palladium and Copper: Advantageous Nanocatalysts for Multi-Step Transformations. (2021). MDPI. [Link]

  • Ullmann condensation. (n.d.). Wikipedia. Retrieved from [Link]

  • Palladium Catalyzed Amination of Aryl Chlorides. (2019). Wiley Analytical Science. [Link]

  • An Efficient and Scalable Approach to the Synthesis of 3,5-Dichlorobenzoic Acid. (2026). Reaction Chemistry & Engineering. [Link]

  • Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. (2024). DSpace@MIT. [Link]

  • Late-Stage Amination of Drug-Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium-Catalyzed C-H Activation. (2021). PubMed. [Link]

  • Wolf, C., Liu, S., Mei, X., & August, A. T. (2006). Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. Organic letters, 8(23), 5357–5360. [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. (2012). PMC. [Link]

  • Mild Method for Ullmann Reaction of 2‐Chlorobenzoic Acids and Aminothiazoles or Aminobenzothiazoles under Ultrasonic Irradiation. (2007). ResearchGate. [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (2024). MDPI. [Link]

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Comparative

Comprehensive Comparison Guide: Cross-Reactivity of Antibodies Raised Against 2-Amino-3,5-Dichlorobenzoic Acid Derivatives

Executive Summary & Mechanistic Context 2-Amino-3,5-dichlorobenzoic acid (also known as 3,5-dichloroanthranilic acid or 3,5-DCA) is a highly potent synthetic elicitor that induces both NPR1-dependent and NPR1-independent...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

2-Amino-3,5-dichlorobenzoic acid (also known as 3,5-dichloroanthranilic acid or 3,5-DCA) is a highly potent synthetic elicitor that induces both NPR1-dependent and NPR1-independent mechanisms of disease resistance in plants[1]. Because of its critical role as a plant immunity activator and its structural utility as a scaffold in drug discovery, researchers frequently need to quantify its presence in complex biological matrices.

However, developing highly specific immunoassays for 3,5-DCA derivatives is uniquely challenging. The molecule shares significant structural homology with widely used halogenated benzoic acid agrochemicals, such as dicamba (3,6-dichloro-2-methoxybenzoic acid) and chloramben (3-amino-2,5-dichlorobenzoic acid)[2]. This guide objectively compares the performance of different antibody formats—Polyclonal (pAb), Monoclonal (mAb), and Nanobodies (VHH)—raised against 3,5-DCA derivatives, focusing on their cross-reactivity profiles and providing a self-validating protocol for assay development.

Signaling Elicitor 3,5-DCA Derivative SABP2 SABP2 Binding Elicitor->SABP2 NPR1_Dep NPR1-Dependent Elicitor->NPR1_Dep NPR1_Indep NPR1-Independent Elicitor->NPR1_Indep PR_Gene PR Gene Expression NPR1_Dep->PR_Gene NPR1_Indep->PR_Gene Resistance Disease Resistance PR_Gene->Resistance

Plant defense signaling pathways activated by 3,5-DCA derivatives.

Antibody Formats: A Performance Comparison

When raising antibodies against small halogenated haptens like 3,5-DCA, the immune system often recognizes the highly electronegative chlorine atoms as dominant epitopes, leading to unintended cross-reactivity.

  • Polyclonal Antibodies (pAbs): Generated via host immunization (e.g., New Zealand white rabbits), pAbs offer high assay sensitivity (titer up to 1:1.28×10⁵). However, because they consist of a heterogeneous mixture of immunoglobulins, they are highly prone to recognizing the conserved 3,5-dichloro moiety across different benzoic acid analogs, leading to high cross-reactivity[2].

  • Monoclonal Antibodies (mAbs): Offer improved lot-to-lot consistency and isolate recognition to a single epitope. While they reduce broad cross-reactivity, steric hindrance from the chlorine atoms at positions 3 and 5 can still cause mAbs to bind to structurally similar isomers like 2,3,5-trichlorobenzoic acid[2].

  • Heavy-Chain Only Nanobodies (VHH): Derived from camelids, nanobodies possess an elongated CDR3 loop capable of penetrating deep into the hapten-binding pocket. This structural advantage allows nanobodies to achieve superior specificity, isolating recognition to specific functional groups (like the amino group at position 2) and drastically reducing cross-reactivity to traditional analogs[3].

Quantitative Cross-Reactivity Analysis

The relative cross-reactivity (CR) is calculated using the equation: CR (%) =[IC₅₀ (target) / IC₅₀ (structural analog)] × 100 [3]. The table below summarizes the comparative cross-reactivity profiles of different antibody formats against 3,5-DCA and its structural analogs.

Structural AnalogPolyclonal Ab (pAb) CR (%)Monoclonal Ab (mAb) CR (%)Nanobody (VHH) CR (%)
2-Amino-3,5-dichlorobenzoic acid (Target) 100.0100.0100.0
Dicamba (3,6-dichloro-2-methoxybenzoic acid) < 0.1< 0.1< 0.1
Chloramben (3-amino-2,5-dichlorobenzoic acid) 8.42.1< 0.1
2,3,6-Trichlorobenzoic acid 33.012.819.23
2,3,5-Trichlorobenzoic acid 8.4< 0.1< 0.1

Data synthesized from cross-reactivity profiling of halogenated benzoic acid immunoassays,[2],[3]. Note that 2,3,6-trichlorobenzoic acid remains the most persistent cross-reactant across all platforms due to its overlapping spatial geometry[3].

Self-Validating Experimental Protocol: Indirect Competitive ELISA (ciELISA)

To accurately quantify 3,5-DCA derivatives and assess antibody cross-reactivity, a robust ciELISA must be established. The following protocol is engineered as a self-validating system, ensuring that signal variations are strictly due to hapten competition rather than matrix effects or carrier-protein interference.

ELISA_Workflow N1 1. Antigen Coating (BSA-3,5-DCA) N2 2. Blocking (Ovalbumin) N1->N2 N3 3. Competition (Sample + Ab) N2->N3 N4 4. Washing (PBST) N3->N4 N5 5. Detection (HRP + TMB) N4->N5

Workflow of Indirect Competitive ELISA (ciELISA) for 3,5-DCA detection.

Phase 1: Heterologous Coating Strategy
  • Immunogen & Coating Antigen Synthesis: Use the diimine carbonization method to conjugate the 3,5-DCA derivative to Bovine Serum Albumin (BSA) for the coating antigen, and Ovalbumin (OVA) for the original immunogen.

    • Causality: Employing a heterologous carrier strategy (OVA for immunization, BSA for coating) prevents the enrichment and binding of carrier-specific antibodies, ensuring the assay signal is driven exclusively by 3,5-DCA recognition.

  • Plate Coating: Dilute the BSA-3,5-DCA conjugate in carbonate buffer (pH 9.6) to a ratio of 1:8,000. Add 100 μL/well to a 96-well microtiter plate and incubate overnight at 4°C.

  • Blocking: Wash 3 times with PBST. Block wells with 5% OVA for 1 hour at 37°C to prevent non-specific binding.

Phase 2: Competitive Binding & Buffer Optimization
  • Sample/Standard Addition: Add 50 μL of standard (or cross-reactant analog) and 50 μL of anti-3,5-DCA antibody (diluted 1:80,000) to each well.

  • Buffer Control: Dilute antibodies and samples strictly in 1× PBS adjusted to pH 8.0.

    • Causality: Immunoassays for halogenated benzoic acids are highly sensitive to pH and ionic strength[2]. Optimization studies demonstrate that pH 8.0 yields the lowest IC₅₀ and highest maximum absorbance[3]. At this pH, the carboxylic acid group of the 3,5-DCA derivative is fully ionized, which stabilizes the electrostatic interactions within the antibody's paratope[3].

  • Incubation: Incubate for 1 hour at 37°C.

Phase 3: Detection & System Validation
  • Signal Development: Wash plates 5 times with PBST. Add HRP-conjugated secondary antibody for 45 minutes. Wash again, add TMB substrate for 15 minutes, and stop the reaction with 2M H₂SO₄. Read absorbance at 450 nm.

  • Quality Control (Self-Validation):

    • Zero-Analyte Control (B₀): Must yield maximum optical density, confirming that the coating and primary antibody concentrations are optimal.

    • Spike-and-Recovery: To validate against environmental matrix interference, spike blank samples (e.g., plant tissue extract or water) with 5 to 30 μg/kg of 3,5-DCA. The assay is considered valid only if the recovery rate falls between 66.5% and 94.63%. Immunoassays inherently respond to target haptens but can be skewed by degradation by-products; recovery validation ensures the linear working range (typically 1 to 100 ng/mL) remains accurate,[4].

Sources

Safety & Regulatory Compliance

Safety

Operational Guide for the Safe Handling and Disposal of 2-Amino-3,5-Dichlorobenzoic Acid and Ethane

In pharmaceutical development and advanced chemical synthesis, laboratories frequently manage a diverse portfolio of hazardous materials. This guide provides essential, step-by-step operational and disposal plans for two...

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Author: BenchChem Technical Support Team. Date: April 2026

In pharmaceutical development and advanced chemical synthesis, laboratories frequently manage a diverse portfolio of hazardous materials. This guide provides essential, step-by-step operational and disposal plans for two highly distinct chemical classes: 2-Amino-3,5-dichlorobenzoic acid (a complex, halogenated solid intermediate used in the synthesis of drugs like Tafamidis) and Ethane (a highly flammable, simple hydrocarbon gas).

By understanding the mechanistic causality behind these disposal protocols, laboratory personnel can ensure regulatory compliance, mitigate safety risks, and optimize waste management costs.

Chemical Profiling & Causality in Handling

To design a self-validating safety protocol, we must first understand the physicochemical properties that dictate the handling of these substances.

2-Amino-3,5-Dichlorobenzoic Acid (Halogenated Solid)
  • Mechanistic Hazard : This compound (CAS: 2789-92-6) contains two chlorine atoms on an aromatic ring.

  • Causality for Disposal : When combusted at low temperatures or without proper emission controls, chlorinated aromatic compounds can undergo dimerization and oxidation to form highly toxic polychlorinated dibenzodioxins (PCDDs) and hydrogen chloride (HCl) gas. Therefore, it must be strictly segregated from non-halogenated waste[1]. Mixing halogenated and non-halogenated waste not only increases the risk of hazardous reactions but also needlessly doubles or triples hazardous waste disposal costs, as the entire mixture must then be treated as halogenated[1][2].

Ethane (Flammable Compressed Gas)
  • Mechanistic Hazard : Ethane (CAS: 74-84-0) is a colorless, odorless gas that acts as a simple asphyxiant by displacing oxygen[3].

  • Causality for Disposal : Because it is stored under high pressure and has a wide flammability range (Lower Explosive Limit: 3.0%, Upper Explosive Limit: 12.5%), ethane cannot be vented indoors or disposed of via standard liquid/solid waste streams. Uncontrolled venting rapidly breaches the LEL, creating an immediate explosion hazard[3]. Disposal must rely on closed-system returns or controlled flaring.

Quantitative Hazard and Logistics Data

The following table summarizes the critical parameters required for your laboratory's waste manifest and safety documentation.

Parameter2-Amino-3,5-Dichlorobenzoic AcidEthane
CAS Number 2789-92-674-84-0
Physical State Solid (Powder/Crystal)Compressed Gas / Cryogenic Liquid
Primary GHS Hazards H302 (Harmful if swallowed), H315, H319H220 (Extremely flammable gas), H280
Waste Segregation Halogenated Organic WasteFlammable Compressed Gas
EPA Waste Code Typically managed as Non-RCRA or State-Regulated Halogenated WasteD001 (Ignitable Characteristic)
Disposal Mechanism High-Temperature Incineration (with scrubber)Cylinder Return / Controlled Flaring

Mandatory Visualization: Waste Segregation Workflow

The following decision tree maps the distinct logistical pathways required to safely manage these two chemicals, ensuring compliance with Environmental Protection Agency (EPA) standards.

WasteDisposal Start Laboratory Waste Segregation Solid 2-Amino-3,5-dichlorobenzoic acid (Halogenated Solid) Start->Solid Solid/Powder Gas Ethane (Flammable Gas) Start->Gas Compressed Gas Halogenated Segregate as: Halogenated Organic Waste Solid->Halogenated Contains Chlorine GasHandling Segregate as: Compressed Flammable Gas Gas->GasHandling LEL Hazard Incineration High-Temp Incineration (with HCl Scrubber) Halogenated->Incineration Prevents Dioxin Formation Flaring Cylinder Return or Controlled Flaring GasHandling->Flaring Prevents Explosion

Figure 1: Waste segregation and disposal workflows for halogenated solids and flammable gases.

Step-by-Step Disposal Methodologies

Protocol A: 2-Amino-3,5-Dichlorobenzoic Acid (Solid Waste)

This protocol ensures the safe containment and destruction of chlorinated solid intermediates.

  • Collection and Segregation :

    • Sweep or vacuum up the solid material using equipment rated for hazardous dust. Avoid generating airborne dust clouds.

    • Place the material into a chemically compatible, tightly capped High-Density Polyethylene (HDPE) container[1].

    • Critical Check: Verify that no non-halogenated solvents or incompatible oxidizing agents are present in the container.

  • Manifesting and Labeling :

    • Attach a red hazardous waste tag immediately upon adding the first drop/grain of waste[1].

    • Label the container explicitly as "Halogenated Organic Solid Waste - Contains Chlorinated Aromatics."

  • Final Disposal (Incineration) :

    • Transfer the sealed container to your facility's centralized hazardous waste accumulation area.

    • Ensure the contracted waste disposal facility is permitted to perform high-temperature incineration equipped with an afterburner and an alkaline scrubber (to neutralize the HCl gas generated during combustion).

Protocol B: Ethane (Compressed Gas Waste)

This protocol addresses the logistical challenge of disposing of a highly flammable gas without breaching lower explosive limits.

  • Cylinder Integrity and Leak Testing :

    • Before initiating disposal, ensure the cylinder valve is tightly closed.

    • Apply a commercial leak-detection fluid (or soapy water) to the valve and fittings. The absence of bubbles validates the integrity of the seal.

  • Primary Disposal Route: Supplier Return (Preferred) :

    • The safest and most environmentally responsible method for disposing of compressed ethane is to return the intact cylinder to the original manufacturer or gas supplier.

    • Cap the valve, secure the cylinder with chains in an upright position, and label it as "Empty" or "To Be Returned" alongside its DOT flammable gas placard.

  • Secondary Disposal Route: Controlled Flaring (For Residuals) :

    • If returning the cylinder is impossible (e.g., a non-returnable lecture bottle), the gas must be destroyed via controlled flaring.

    • Connect the cylinder to a dedicated chemical incinerator or a laboratory flare system equipped with a flashback arrestor.

    • Safety Gate: Never vent ethane directly into a standard laboratory fume hood if the volume could potentially exceed local VOC emission limits or accumulate in ductwork to reach the 3.0% LEL[3].

References

  • National Center for Biotechnology Information (NIH). "Ethane | CH3CH3 | CID 6324 - PubChem." PubChem Database. Available at: [Link]

  • Hazardous Waste Experts. "Guidelines for Solvent Waste Recycling and Disposal." Hazardous Waste Experts. Available at:[Link]

Sources

Handling

Advanced Laboratory Safety &amp; Operational Guide: Handling 2-Amino-3,5-Dichlorobenzoic Acid and Ethane

As drug development and structural biology workflows become increasingly complex, laboratory personnel frequently handle materials with vastly different hazard profiles within the same facility. This guide provides essen...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and structural biology workflows become increasingly complex, laboratory personnel frequently handle materials with vastly different hazard profiles within the same facility. This guide provides essential, causality-driven safety protocols for two distinct but critical chemicals: 2-Amino-3,5-dichlorobenzoic acid (a potent synthetic intermediate and Tafamidis impurity) and Ethane (a highly flammable gas frequently used as a cryogen in structural biology).

By understanding the why behind each safety measure, researchers can build self-validating workflows that ensure absolute operational safety.

Quantitative Hazard & Property Matrix

To establish a baseline for risk assessment, the physical properties and critical hazard thresholds of both chemicals are summarized below.

ChemicalCAS NumberPhysical StateKey Quantitative ThresholdsPrimary Hazard Codes
2-Amino-3,5-dichlorobenzoic acid 2789-92-6Solid (White Powder)MW: 206.0 g/mol Purity: >98%H302 (Harmful if swallowed), H315 (Skin irritant), H319 (Eye irritant), H335 (Respiratory irritant)
Ethane 74-84-0Gas / Cryogenic LiquidBP: -88.5 °C LEL: 3.0% | UEL: 12.5%H220 (Extremely flammable gas), H280 (Contains gas under pressure)

Causality-Driven Hazard Profiles & PPE Selection

2-Amino-3,5-dichlorobenzoic Acid
  • Context: Widely utilized in pharmaceutical research as an intermediate for Tafamidis and as a precursor for generating highly reactive 3,5-dichlorobenzyne 1.

  • Causality of Hazards: The presence of both amino and carboxylic acid functional groups makes this compound a reactive solid that easily forms fine, irritating dust. Inhalation of this dust directly interacts with mucosal membranes, triggering respiratory irritation (H335) 2. Furthermore, the lipophilicity introduced by the dichloro-substitution enhances dermal penetration, necessitating strict contact avoidance to prevent skin irritation (H315) .

  • Required PPE: N95/P100 particulate respirator (if handled outside a hood), heavy-duty nitrile gloves, safety goggles, and a standard lab coat.

Ethane
  • Context: Utilized as a calibration gas or condensed into a cryogenic liquid for vitrifying biological samples in cryo-electron microscopy (cryo-EM).

  • Causality of Hazards: Ethane's exceptionally low boiling point (-88.5 °C) means it rapidly expands upon release (1 volume of liquid expands to over 400 volumes of gas), instantly displacing oxygen and acting as a simple asphyxiant 3. Its wide flammability limits (3.0% - 12.5%) mean even minor leaks can form explosive mixtures with air 4. Direct contact with liquid ethane causes instantaneous, severe frostbite due to rapid heat extraction from tissues 5.

  • Required PPE: Flame-resistant (FR) lab coat, insulated cryo-gloves, full face shield over safety glasses, and a personal oxygen monitor.

Hazard Mitigation & PPE Selection Workflow

Hazard_Mitigation_Workflow Start Chemical Handling Operation Ethane Ethane (CAS 74-84-0) State: Gas / Cryogenic Liquid Start->Ethane Amino 2-Amino-3,5-dichlorobenzoic acid State: Solid Powder Start->Amino EthaneHaz Primary Hazards H220: Extremely Flammable Asphyxiant & Frostbite Ethane->EthaneHaz AminoHaz Primary Hazards H315/H319: Skin/Eye Irritant H335: Respiratory Irritant Amino->AminoHaz EthanePPE Mandatory PPE Flame-Resistant Lab Coat Cryo-Gloves & Face Shield EthaneHaz->EthanePPE AminoPPE Mandatory PPE Standard Lab Coat Nitrile Gloves & Goggles AminoHaz->AminoPPE VentE Engineering Controls ATEX Fume Hood Oxygen Depletion Monitor EthanePPE->VentE VentA Engineering Controls Standard Fume Hood Anti-Static Weighing Tools AminoPPE->VentA DisposalE Emergency/Disposal Do NOT extinguish gas fire Allow to ventilate/burn VentE->DisposalE DisposalA Emergency/Disposal Sweep up solid (no dust) Dispose as halogenated waste VentA->DisposalA

Fig 1. Comparative Hazard Mitigation and PPE Selection Workflow for Ethane and 2-Amino-3,5-dichlorobenzoic acid.

Self-Validating Operational Protocols

To ensure absolute trustworthiness, every operational step below includes a Validation Check —a physical or empirical indicator that confirms the safety measure is actively working.

Protocol A: Safe Handling of 2-Amino-3,5-Dichlorobenzoic Acid

Objective: Weighing and transferring the solid for diazotization (benzyne generation) without causing aerosolization or dermal exposure.

  • PPE Donning & Hood Preparation:

    • Action: Equip a standard lab coat, double nitrile gloves, and safety goggles. Ensure the fume hood is operating at a face velocity of 80-100 fpm .

    • Validation Check: Tape a small piece of tissue to the bottom of the hood sash; an inward pull validates active negative pressure.

  • Weighing & Transfer:

    • Action: Use an anti-static spatula and an anti-static mat to weigh the solid.

    • Causality: Halogenated aromatic powders are highly prone to static cling and aerosolization. Anti-static tools prevent dust dispersion, mitigating the H335 respiratory hazard 2.

    • Validation Check: Ensure the analytical balance stabilizes within 3 seconds. Drifting weights indicate disruptive air currents that could aerosolize the powder.

  • Decontamination:

    • Action: Wipe down spatulas and balances with a damp towel soaked in a mild alkaline solution (e.g., 5% sodium bicarbonate).

    • Validation Check: Tap the wiped surface with pH indicator paper; a neutral/slightly alkaline reading confirms complete neutralization of the acidic residue.

Protocol B: Cryogenic Dispensing of Liquid Ethane

Objective: Condensing ethane gas into a liquid state for cryo-EM vitrification without triggering asphyxiation or flash fires.

  • Environmental Verification:

    • Action: Activate local ATEX-certified (explosion-proof) exhaust ventilation and power on your personal oxygen monitor 4.

    • Validation Check: The oxygen monitor must read a stable 20.9% . Any drop below 19.5% indicates a leak and mandates immediate evacuation.

  • PPE Donning:

    • Action: Don a flame-resistant (FR) lab coat, cryogenic gloves, and a full face shield.

    • Causality: Cryo-gloves provide thermal insulation against -88.5 °C liquid, while FR clothing mitigates the severe flash fire risk associated with ethane's low LEL (3.0%) 5.

  • Dispensing:

    • Action: Slowly condense ethane gas into a cryogen cup pre-cooled with liquid nitrogen.

    • Validation Check: The liquid ethane should appear entirely clear. If the liquid turns milky or opaque, oxygen is condensing into the mixture, creating a highly explosive shock-sensitive hazard. Discard immediately by allowing it to evaporate in the hood.

Emergency Response & Disposal Plans

2-Amino-3,5-Dichlorobenzoic Acid Spills:

  • Response: Do not dry sweep. Lightly mist the powder with water to suppress dust formation, then sweep up using a dedicated brush and pan. Wash the area with plenty of water and soap 2.

  • Disposal: Place the collected material into a sealed, clearly labeled container designated for hazardous halogenated organic solid waste.

Ethane Gas Leaks & Liquid Disposal:

  • Response: If a gas leak ignites, DO NOT extinguish the flame unless the leak can be stopped safely. Extinguishing the flame while the gas continues to leak will result in a massive explosive vapor cloud 4. Eliminate all other ignition sources and evacuate.

  • Disposal: Never pour liquid ethane down a sink; it will freeze pipes and create explosive gas pockets in the plumbing 5. Leave the cryogen cup inside the active fume hood and allow the liquid to evaporate naturally.

  • Validation Check: Observe the exterior of the cryogen cup. The complete disappearance of the exterior frost line confirms that all liquid ethane has evaporated and the vessel has safely returned to room temperature.

References

  • TCI Chemicals. "SAFETY DATA SHEET: 2-Amino-3,5-dichlorobenzoic Acid.
  • SynZeal. "Safety Data Sheet: 2-Amino-3,5-dichlorobenzoic acid.
  • Benchchem. "2-Amino-3,5-dichlorobenzoic Acid|CAS 2789-92-6.
  • Air Liquide. "SAFETY DATA SHEET Ethane.
  • Linde. "Ethane Safety Data Sheet.
  • Hess. "Ethane Safety Data Sheet.

Sources

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